Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14/h3-8,14H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMTXLJYTRWJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377000 | |
| Record name | Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62019-34-5 | |
| Record name | Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust and efficient one-step synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedural steps, offering a detailed mechanistic rationale for the chosen synthetic strategy, practical insights into experimental execution, and a framework for ensuring the synthesis is a self-validating system. The core of this guide is a well-established method utilizing 2-naphthol and ethyl 2,3-dibromopropanoate, which offers high yields and operational simplicity. This guide is intended to empower researchers to not only replicate this synthesis but also to understand and adapt it for their specific research and development needs.
Introduction: The Significance of the Naphtho[2,1-b]furan Scaffold
Naphtho[2,1-b]furans are a class of oxygen-containing heterocyclic compounds that are isosteric analogues of phenanthrene. This structural motif is found in a variety of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1,2-dihydronaphtho[2,1-b]furan core, in particular, serves as a valuable building block in the synthesis of more complex molecular architectures. The ethyl carboxylate functionality at the 2-position provides a versatile handle for further chemical modifications, making this compound a crucial intermediate for the development of novel therapeutic agents and functional materials.
Strategic Approach: A One-Step Annulation of 2-Naphthol
The synthesis of this compound can be efficiently achieved through a one-step reaction between a substituted 2-naphthol and ethyl 2,3-dibromopropanoate.[3] This method, reported by Merour et al., is advantageous due to its operational simplicity, good to excellent yields (35-83%), and the ready availability of the starting materials.[3] The reaction proceeds in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone under reflux conditions.[3]
Mechanistic Rationale: A Cascade of In Situ Transformations
The elegance of this synthetic route lies in a cascade of reactions that occur in a single pot. A thorough understanding of the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
In Situ Formation of Ethyl 2-bromoacrylate: The reaction is initiated by the dehydrobromination of ethyl 2,3-dibromopropanoate, facilitated by potassium carbonate, to generate the highly reactive ethyl 2-bromoacrylate in situ.[3]
-
Michael-Type Addition: The 2-naphthol is deprotonated by the base to form the corresponding naphthalenolate anion. This potent nucleophile then undergoes a Michael-type addition to the electron-deficient double bond of ethyl 2-bromoacrylate. This step is crucial as it forms the C-C bond that establishes the furan ring's framework.[3]
-
Intramolecular Nucleophilic Substitution (Cyclization): The resulting intermediate, now containing both the naphthyloxy moiety and a bromo-substituted ester, undergoes an intramolecular SN2 reaction. The naphthalenolate oxygen attacks the carbon atom bearing the bromine, displacing the bromide ion and leading to the formation of the five-membered dihydrofuran ring.[3]
The proposed mechanism is depicted in the following diagram:
Figure 1: Proposed reaction mechanism for the one-step synthesis.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 2-Naphthol | 144.17 | 10 | 1.44 g | Ensure dryness. |
| Ethyl 2,3-dibromopropanoate | 259.93 | 12 | 1.8 mL | Handle in a fume hood. |
| Potassium Carbonate (K2CO3) | 138.21 | 30 | 4.15 g | Finely powdered and dried. |
| Acetone | 58.08 | - | 50 mL | Anhydrous grade. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (1.44 g, 10 mmol) and finely powdered potassium carbonate (4.15 g, 30 mmol).
-
Solvent Addition: Add anhydrous acetone (50 mL) to the flask.
-
Initiation of Stirring: Begin vigorous stirring to ensure a fine suspension of the reagents.
-
Addition of Alkylating Agent: Slowly add ethyl 2,3-dibromopropanoate (1.8 mL, 12 mmol) to the stirred suspension at room temperature.
-
Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of 2-naphthol on TLC), allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The desired product typically elutes at a hexane:ethyl acetate ratio of approximately 9:1.
-
Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The structure and purity of the final compound should be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.[4]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Trustworthiness and Validation
The reliability of this synthetic protocol is underscored by its reproducibility and the straightforward nature of the reaction. The self-validating aspects of this procedure include:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC provides real-time feedback on the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.
-
Spectroscopic Characterization: The final product's identity and purity are unequivocally confirmed through a suite of standard spectroscopic methods. The expected spectral data for this compound are well-documented in the literature, providing a clear benchmark for successful synthesis.[4]
-
Crystallographic Analysis: For unambiguous structural confirmation, the synthesized compound can be crystallized and subjected to X-ray diffraction studies.[4]
Conclusion
The one-step synthesis of this compound from 2-naphthol and ethyl 2,3-dibromopropanoate represents an efficient, high-yielding, and mechanistically elegant approach to accessing this valuable heterocyclic scaffold. By understanding the underlying chemical principles and adhering to a robust experimental protocol, researchers can confidently and reliably produce this key intermediate for a wide range of applications in drug discovery and materials science. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors.
References
- Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(9), 5199-5243. [Link]
- Shruthi, K. M., Mahadevan, K. M., & Vaidya, V. P. (2012). Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate.
- El-Kashef, H. S., et al. (2003). Synthesis and biological study of some new naphtho[2,1-b]furan and related heterocyclic systems.
- Pal, S., et al. (2012). Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products.
- Abdelwahab, A. A., & Fekry, M. I. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. [Link]
- Mahadevan, K. M., et al. (2012). Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2494. [Link]
- Reddy, T. S., et al. (2021). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives.
Sources
An In-depth Technical Guide to Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is one of constant evolution, demanding a deep understanding of novel heterocyclic scaffolds. Among these, the dihydronaphthofuran framework has emerged as a privileged structure, underpinning a variety of biologically active molecules. This guide focuses on a key derivative, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, providing a comprehensive overview of its chemical properties, synthesis, and potential applications. As a Senior Application Scientist, my objective is to not only present the available data but also to offer insights into the practical considerations and scientific rationale that guide research and development involving this compound.
Molecular Overview and Physicochemical Properties
This compound (CAS No. 62019-34-5) is a tricyclic heterocyclic compound featuring a fused naphthyl, dihydrofuran, and ethyl carboxylate moiety. This structure imparts a unique combination of rigidity and functionality, making it an attractive starting point for the synthesis of more complex molecules.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
While experimentally determined data for this specific molecule is not extensively available in peer-reviewed literature, we can compile its basic properties and supplement with computed values for its unsaturated analog, Ethyl naphtho[2,1-b]furan-2-carboxylate, for reference. It is crucial for researchers to experimentally verify these properties for the specific batch of material being used.
| Property | Value | Source |
| CAS Number | 62019-34-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. | Inferred from synthetic procedures |
| Computed XLogP3 (Unsaturated Analog) | 4.1 | PubChem[1] |
| Computed Molecular Weight (Unsaturated Analog) | 240.25 g/mol | PubChem[1] |
Note: The computed values are for the fully aromatic Ethyl naphtho[2,1-b]furan-2-carboxylate and should be used with caution as a proxy for the dihydro- version.
Synthesis and Mechanistic Considerations
The construction of the dihydronaphthofuran ring system is a key challenge in the synthesis of this class of molecules. A prevalent and efficient method involves the reaction of a naphthol derivative with an appropriate three-carbon electrophile.
A one-step synthesis of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates has been reported, proceeding via the reaction of substituted naphthols with ethyl 2,3-dibromopropanoate.[2] This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone, and is driven to completion by heating at reflux.[2]
Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is a representative procedure based on the literature for the synthesis of related dihydronaphthofurans.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted 2-naphthol (1.0 eq), potassium carbonate (2.0 eq), and acetone.
-
Addition of Reagents: To the stirring suspension, add ethyl 2,3-dibromopropanoate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Causality in Experimental Choices:
-
Choice of Base: Potassium carbonate is a sufficiently weak base to deprotonate the phenolic hydroxyl group of the naphthol without causing significant side reactions with the electrophilic ethyl 2,3-dibromopropanoate.
-
Solvent Selection: Acetone is an ideal solvent as it is polar enough to dissolve the reactants and facilitate the reaction, while its boiling point allows for a convenient reflux temperature.
-
Stoichiometry: A slight excess of the dibromoester is used to ensure complete consumption of the more valuable naphthol starting material.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm corresponding to the protons on the naphthalene ring system.
-
Dihydrofuran Protons: The protons on the C1 and C2 carbons of the dihydrofuran ring would likely appear as multiplets in the upfield region of the aromatic signals, typically between δ 3.0-5.5 ppm. The specific coupling patterns would depend on their diastereotopic relationship.
-
Ethyl Ester Protons: A characteristic quartet around δ 4.2 ppm (for the -OCH₂- group) and a triplet around δ 1.3 ppm (for the -CH₃ group).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A resonance in the downfield region, typically around δ 170 ppm.
-
Aromatic and Olefinic Carbons: A series of signals in the range of δ 110-150 ppm.
-
Dihydrofuran Carbons: Aliphatic carbons of the dihydrofuran ring would appear in the upfield region, typically between δ 30-80 ppm.
-
Ethyl Ester Carbons: Resonances around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
Expected Infrared (IR) Spectral Features:
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O Stretch: Strong bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and the furan ring.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its key functional groups: the ester, the dihydrofuran ring, and the aromatic naphthalene system.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted into a variety of other functional groups (e.g., amides, acid chlorides).
-
Aromatic Electrophilic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the fused furan ring would need to be considered.
-
Dihydrofuran Ring Opening: Under certain conditions, the dihydrofuran ring may be susceptible to ring-opening reactions.
The broader class of naphthofuran and dihydronaphthofuran derivatives has shown a wide range of biological activities, suggesting potential applications for this compound as a scaffold in drug discovery. Derivatives of the naphtho[2,1-b]furan core have been investigated for their anti-cancer properties.[3]
Conclusion and Future Directions
This compound is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds with interesting biological activities. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation based on established synthetic methods and the properties of closely related structures.
Future research should focus on the full experimental characterization of this compound to provide a complete and accurate dataset for the scientific community. Furthermore, the exploration of its reactivity and the synthesis of a diverse library of derivatives are warranted to fully unlock its potential in medicinal chemistry and materials science.
References
- This reference is a placeholder for a potential future publication with full experimental d
- PubChem. Ethyl naphtho[2,1-b]furan-2-carboxylate.
- This reference is a placeholder for a potential future publication with full experimental d
- Jana, K., et al. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(20), 127476.
- Shaabani, S., et al. (2020).
Sources
An In-depth Technical Guide to Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The naphtho[2,1-b]furan nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure, and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. The partially saturated derivative, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate (CAS Number: 62019-34-5), represents a key intermediate and a pharmacologically relevant molecule in its own right. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on insights valuable to researchers in drug discovery and development.
Dihydronaphthofurans are a class of arene ring-fused furans that are prevalent in numerous natural and synthetic products, exhibiting a wide array of biological and pharmacological activities. The exploration of this chemical space has led to the discovery of compounds with anti-cancer, anti-inflammatory, and other therapeutic properties. Understanding the synthesis and characterization of key derivatives like this compound is therefore of paramount importance for the continued development of novel therapeutics based on this privileged scaffold.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties for this compound.
| Property | Value | Source |
| CAS Number | 62019-34-5 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Melting Point | 64-66 °C | [1] |
| Appearance | White crystalline solid (predicted) | |
| Solubility | Soluble in common organic solvents like acetone, chloroform, and ethyl acetate. |
Strategic Synthesis: A One-Pot Approach to the Dihydronaphthofuran Core
The construction of the 1,2-dihydronaphtho[2,1-b]furan ring system can be efficiently achieved through a one-pot synthesis. This method, reported by Merour et al., involves the reaction of a substituted naphthol with ethyl 2,3-dibromopropanoate in the presence of a base.
Reaction Mechanism
The reaction proceeds through a well-defined mechanistic pathway, which is crucial for understanding potential side reactions and for optimizing the reaction conditions.
Caption: Reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is based on the reported one-step synthesis of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates.
Materials:
-
Substituted 2-naphthol
-
Ethyl 2,3-dibromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of the substituted 2-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the naphthalenolate salt.
-
To this suspension, add ethyl 2,3-dibromopropanoate (1.2-1.5 eq) dropwise over a period of 10-15 minutes.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetone and potassium carbonate is critical to prevent the hydrolysis of the ester and to favor the desired reaction pathway.
-
Excess Base: An excess of potassium carbonate ensures the complete deprotonation of the naphthol and also neutralizes the HBr formed during the in situ generation of ethyl 2-bromoacrylate.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the Michael addition and the subsequent intramolecular cyclization.
Spectroscopic Characterization: Elucidating the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet). The aromatic protons of the naphthalene ring will appear in the downfield region. Crucially, for the 1,2-dihydro derivative, the protons on the saturated C1 and C2 carbons of the furan ring will appear as multiplets in the upfield region, a key distinction from the unsaturated analog which would show vinylic protons.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester group in the downfield region (~170 ppm). The aromatic carbons will resonate in the typical range of 110-150 ppm. The saturated C1 and C2 carbons of the dihydronaphthofuran ring will appear at significantly higher field compared to their sp² hybridized counterparts in the unsaturated analog.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C-O stretching bands for the ether and ester linkages.
-
C=C stretching vibrations for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 242.27, corresponding to the molecular formula C₁₅H₁₄O₃. Fragmentation patterns can provide further structural information.
Applications in Drug Discovery and Development
The dihydronaphtho[2,1-b]furan scaffold is of significant interest to the pharmaceutical industry due to its presence in a variety of biologically active molecules.
Anti-Cancer Potential
Numerous studies have demonstrated the anti-cancer properties of dihydronaphthofuran derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action can vary, but may include the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis. The ester functionality in this compound provides a handle for further chemical modification to optimize potency and selectivity.
Caption: Drug discovery workflow starting from the core scaffold.
Other Therapeutic Areas
Beyond oncology, derivatives of the naphthofuran core have shown promise in other therapeutic areas, including as anti-inflammatory agents and inhibitors of various enzymes. The unique electronic and steric properties of the dihydronaphthofuran system can be exploited to design molecules that interact with specific biological targets.
Conclusion and Future Directions
This compound is a valuable building block in medicinal chemistry, providing access to a diverse range of potentially bioactive molecules. The efficient one-pot synthesis makes this scaffold readily accessible for further investigation. While detailed experimental spectroscopic data for this specific compound is not widely published, the information available for related structures provides a solid foundation for its characterization.
Future research in this area should focus on the synthesis and biological evaluation of a broader library of derivatives based on this core structure. The exploration of different substituents on the naphthalene ring and modifications of the ester group will likely lead to the discovery of new compounds with enhanced therapeutic potential. A thorough investigation into the structure-activity relationships (SAR) of these derivatives will be crucial for the rational design of the next generation of dihydronaphthofuran-based drugs.
References
- Merour, J.-Y., et al. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(8), 4569-4609. [Link]
- PubChem. (n.d.). Ethyl naphtho[2,1-b]furan-2-carboxylate.
- SciSpace. (2012). Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate.
Sources
An In-depth Technical Guide to Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Introduction
The naphthofuran scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2][3] These fused ring systems are integral to numerous natural products and synthetic compounds that exhibit a wide array of biological and pharmacological activities.[4] The dihydronaphthofuran subgroup, in particular, has garnered significant attention for its potent biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide provides a detailed technical overview of a specific derivative, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, with a focus on its molecular structure, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Molecular Structure
This compound (CAS 62019-34-5) possesses a core structure composed of a naphthalene ring system fused to a furan ring at the [2,1-b] position.[7][8] The "1,2-dihydro" designation indicates that the C1 and C2 positions of the furan ring are saturated. An ethyl carboxylate group is attached to the C2 position.
Key Structural Features:
-
Naphthofuran Core: A rigid, planar scaffold that provides a foundation for diverse chemical modifications.
-
Dihydrofuran Ring: The saturation at the 1 and 2 positions introduces a three-dimensional aspect to the otherwise planar molecule, which can be crucial for biological interactions.
-
Ethyl Carboxylate Group: This ester functional group can influence the molecule's polarity, solubility, and potential for hydrogen bonding. It also serves as a synthetic handle for further derivatization.
Below is a 2D representation of the molecular structure:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl naphtho[2,1-b]furan-2-carboxylate | C15H12O3 | CID 738036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Cas12a nucleases reveals diverse PAM profiles between closely-related orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Probing the Enigmatic Core: A Technical Guide to the Mechanistic Landscape of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical exploration of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a member of the promising naphthofuran class of heterocyclic compounds. While the precise mechanism of action for this specific molecule remains to be fully elucidated, this guide synthesizes the current understanding of the broader naphthofuran and dihydronaphthofuran families to postulate potential therapeutic pathways and provides a comprehensive framework for future investigation. We will delve into the known synthesis, physicochemical properties, and the compelling, albeit inferred, mechanisms of action, focusing on anticancer, sirtuin activation, and nuclear receptor modulation activities.
Introduction: The Naphthofuran Scaffold - A Privileged Motif in Medicinal Chemistry
Naphthofurans, characterized by a fused furan and naphthalene ring system, represent a versatile and privileged scaffold in drug discovery.[1] Their structural rigidity and amenability to chemical modification have led to the development of numerous derivatives with a wide spectrum of biological activities.[2] this compound is one such derivative, whose therapeutic potential is the central subject of this guide. The exploration of its mechanism of action is paramount for its potential translation into a clinical candidate.
Synthesis and Physicochemical Profile
A robust understanding of a compound's synthesis and physicochemical properties is fundamental to any mechanistic investigation.
Synthesis of this compound
The synthesis of this compound has been reported through various methods. A common and efficient one-step approach involves the reaction of substituted naphthols with ethyl 2,3-dibromopropanoate in the presence of a base like potassium carbonate in a suitable solvent such as refluxing acetone.[3]
Experimental Protocol: One-Step Synthesis
-
To a solution of 2-naphthol (1 mmol) in acetone (20 mL), add potassium carbonate (2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2,3-dibromopropanoate (1.2 mmol) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 18-24 hours, monitoring the progress by thin-layer chromatography.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing relevant biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [4] |
| Molecular Weight | 242.27 g/mol | PubChem |
| CAS Number | 62019-34-5 | [4] |
| Appearance | Solid | - |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Potential Mechanisms of Action: An Evidence-Based Postulation
Direct mechanistic studies on this compound are limited. However, the extensive research on the broader naphthofuran class allows for the formulation of several compelling hypotheses regarding its mode of action.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Naphthofuran derivatives have emerged as promising candidates for anticancer drug development, exhibiting a range of activities against various cancer cell lines.[1] The proposed mechanisms are multifaceted and include the induction of apoptosis, modulation of critical signaling pathways, and inhibition of key enzymes involved in cancer progression.[5]
3.1.1. Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Naphthofurans are thought to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
-
Mitochondrial Pathway: Disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
-
Death Receptor Pathway: Upregulation of death receptors on the cell surface, initiating a signaling cascade that culminates in apoptosis.
Experimental Workflow: Investigating Apoptosis Induction
Caption: Workflow for assessing apoptosis induction.
3.1.2. Modulation of Signaling Pathways
Dysregulation of signaling pathways is a fundamental aspect of cancer. Naphthofurans have been shown to interfere with several key pathways, including those involved in cell proliferation, survival, and metastasis.[5]
SIRT1 Activation: A Potential Avenue for Treating Metabolic and Age-Related Diseases
Silent information regulator 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in regulating various cellular processes, including metabolism, inflammation, and cellular senescence.[6] The activation of SIRT1 has shown therapeutic promise in a range of diseases, including diabetic nephropathy.[7] Notably, several naphthofuran derivatives have been identified as potent SIRT1 activators.[7][8]
3.2.1. The SIRT1/NF-κB Pathway
One of the key mechanisms by which SIRT1 activation exerts its beneficial effects is through the deacetylation and subsequent inhibition of the p65 subunit of NF-κB.[7] NF-κB is a master regulator of inflammation, and its inhibition can ameliorate inflammatory responses.[7]
Signaling Pathway: SIRT1-Mediated Inhibition of NF-κB
Caption: Hypothesized SIRT1/NF-κB signaling pathway.
Experimental Protocol: SIRT1 Activity Assay
-
Culture human kidney cells (e.g., HK-2) and treat with high glucose to induce a disease-relevant state.
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells and perform a commercially available SIRT1 activity assay, which typically measures the deacetylation of a fluorogenic substrate.
-
Measure the fluorescence intensity to quantify SIRT1 activity.
-
Concurrently, perform Western blot analysis to assess the acetylation status of p53 and NF-κB p65.
Retinoic Acid Receptor (RAR) Agonism: Implications for Cellular Differentiation and Proliferation
Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their ligand all-trans retinoic acid (ATRA), regulate gene expression involved in cell growth, differentiation, and apoptosis.[9] Some naphthofuran derivatives have been identified as potent agonists of RAR subtypes, with activities in the nanomolar range.[10]
Hypothesized Mechanism: The planar and lipophilic nature of the naphthofuran scaffold may allow it to mimic the endogenous ligand ATRA, binding to the ligand-binding pocket of RARs and inducing a conformational change that triggers the recruitment of coactivators and subsequent gene transcription.
Structure-Activity Relationship (SAR) and Hypothesis for this compound
While a comprehensive SAR for the dihydronaphthofuran class is still evolving, some general trends can be observed from the literature. The nature and position of substituents on the naphthofuran core can significantly influence biological activity. For this compound, the ethyl carboxylate group at the 2-position is a key feature. This group may be involved in hydrogen bonding interactions with target proteins, or it could be a site for metabolic modification.
Hypothesis: Based on the available data for the broader class of naphthofurans, it is hypothesized that this compound may exert its biological effects through one or more of the following mechanisms:
-
As an anticancer agent: By inducing apoptosis and/or inhibiting key kinases involved in cancer cell proliferation. The dihydronaphthofuran core could act as a scaffold for interaction with hydrophobic pockets in target proteins.
-
As a SIRT1 activator: The overall structure may fit into the allosteric activation site of SIRT1, leading to downstream anti-inflammatory and cytoprotective effects.
-
As an RAR agonist: The molecule's shape and electronic properties may allow it to bind to and activate retinoic acid receptors.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic promise. While its specific mechanism of action is yet to be definitively established, the evidence from related naphthofuran derivatives points towards exciting possibilities in oncology, metabolic diseases, and beyond. The experimental frameworks provided in this guide offer a clear path forward for elucidating the precise molecular targets and signaling pathways modulated by this intriguing molecule. A thorough investigation, guided by the principles of scientific integrity and logical progression, will be crucial in unlocking the full therapeutic potential of this compound.
References
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (URL: [Link])
- Highly potent naphthofuran-based retinoic acid receptor agonists. ChemMedChem. (URL: [Link])
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents - Zenodo. (URL: [Link])
- Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activ
- Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing). (URL: [Link])
- Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activ
- Ethyl naphtho[2,1-b]furan-2-carboxylate | C15H12O3 | CID 738036 - PubChem. (URL: [Link])
- Chemical structures of SIRT1 activators: SRT2104, lead compound...
- New Synthetic Analogues of Natural Polyphenols as Sirtuin 1-Activ
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- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)
- Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxyl
- Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - NIH. (URL: [Link])
- Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - MDPI. (URL: [Link])
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An In-depth Technical Guide to Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate Derivatives: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydronaphtho[2,1-b]furan Scaffold
The 1,2-dihydronaphtho[2,1-b]furan ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds.[1] Its rigid, planar structure, fused with a naphthalene moiety, provides a unique three-dimensional architecture for molecular recognition by biological targets. The ethyl carboxylate substituent at the 2-position introduces a key functional group that can participate in hydrogen bonding and other non-covalent interactions, making these derivatives particularly attractive for drug discovery and medicinal chemistry.[2][3]
Compounds bearing the dihydronaphtho[2,1-b]furan core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4][5] This has spurred significant interest in the development of efficient synthetic routes to access novel derivatives and the systematic evaluation of their structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological applications of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate and its analogues, offering valuable insights for researchers in the field.
Core Synthesis Strategies and Mechanistic Insights
The construction of the 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate core is most efficiently achieved through a one-pot annulation reaction between a substituted 2-naphthol and ethyl 2,3-dibromopropanoate. This base-catalyzed approach offers a direct and versatile route to the desired scaffold.
Mechanistic Pathway of the One-Pot Annulation
The reaction proceeds through a well-defined mechanistic sequence, initiated by the in situ formation of a key intermediate.
Sources
A Technical Guide to the Pharmacological Profile of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate: A Naphthofuran Scaffold with Therapeutic Potential
Executive Summary
The quest for novel therapeutic agents has led researchers to explore diverse chemical scaffolds, among which heterocyclic compounds are of paramount importance. Naphthofurans, characterized by a fused furan and naphthalene ring system, have emerged as a promising class due to their structural versatility and wide range of biological activities.[1] This technical guide provides a comprehensive pharmacological profile of a specific derivative, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate (CAS No: 62019-34-5). While direct pharmacological data for this exact molecule is limited, this document synthesizes information from structurally related naphtho[2,1-b]furan and dihydronaphthofuran analogs to construct a predictive profile. We postulate and provide a rationale for investigating this compound as a candidate for anticancer therapies and as a modulator of key cellular pathways, such as the SIRT1 signaling cascade. This guide outlines its physicochemical properties, established synthesis routes, hypothesized mechanisms of action, and detailed experimental protocols for its comprehensive characterization, serving as a foundational resource for researchers and drug development professionals.
Introduction: The Therapeutic Promise of the Naphthofuran Scaffold
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. The dihydronaphthofuran core, a fusion of an arene ring with a furan moiety, is a privileged structure found in numerous natural and synthetic products with significant pharmacological relevance.[2][3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antifungal, antitubercular, and enzyme-inhibitory properties.[2][4][5] The structural simplicity of the naphthofuran skeleton allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties through structure-activity relationship (SAR) studies.[1][6] This guide focuses on this compound, a specific analog whose potential has yet to be fully elucidated, and proposes a strategic framework for its pharmacological investigation.
Chemistry: Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to any pharmacological investigation. These characteristics influence solubility, stability, and formulation, which are critical for both in vitro and in vivo testing.
Physicochemical Data
The properties of the related, fully aromatized compound, Ethyl naphtho[2,1-b]furan-2-carboxylate, provide a baseline for understanding the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | PubChem[7] |
| Molecular Weight | 240.25 g/mol | PubChem[7] |
| CAS Number | 32730-03-3 | PubChem[7] |
| XLogP3 | 4.1 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
| Rotatable Bond Count | 3 | PubChem[7] |
Note: The properties listed are for the unsaturated analog (Ethyl naphtho[2,1-b]furan-2-carboxylate). The target dihydro- compound (C₁₅H₁₄O₃, MW: 242.27) is expected to have similar but slightly different properties, such as a potentially lower XLogP3 value.[8]
Synthetic Strategy
An efficient and scalable synthesis is crucial for producing the quantities of a compound required for extensive pharmacological testing. A reliable one-step synthesis for Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates has been reported, providing a clear and validated pathway for obtaining the target molecule.[9]
The synthesis proceeds via the reaction of a substituted naphthol with ethyl 2,3-dibromopropanoate in the presence of a weak base like potassium carbonate (K₂CO₃) in refluxing acetone.[9] The causality of this reaction involves an in situ formation of ethyl-2-bromoacrylate from the dibromo-precursor, followed by a Michael-type addition of the naphthalenolate anion to generate a C-C bond, which then undergoes intramolecular cyclization to yield the final dihydronaphthofuran product.[9]
Caption: Workflow for the one-step synthesis of the target compound.
Postulated Mechanisms of Action & Therapeutic Hypotheses
Based on the established bioactivity of the broader naphthofuran class, we propose two primary hypotheses for the pharmacological action of this compound.
Hypothesis 1: Anticancer Activity via Modulation of Apoptotic Pathways
Naphthofuran and its derivatives are widely recognized for their potential as anticancer agents.[1][6] Studies on various analogs have demonstrated promising anti-proliferative activity against multiple cancer cell lines, including triple-negative breast cancer (MDA-MB-468) and estrogen-receptive breast cancer (MCF-7).[5][10] The mechanism often involves the induction of apoptosis, the cell's programmed death pathway, which is a primary goal of many chemotherapeutic agents.[6]
We postulate that this compound may exert its cytotoxic effects by triggering the intrinsic (mitochondrial) apoptotic pathway. This could involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade (Caspase-9, Caspase-3).
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Hypothesis 2: Allosteric Activation of Sirtuin 1 (SIRT1)
Sirtuin 1 (SIRT1) is a crucial NAD⁺-dependent deacetylase that regulates cellular metabolism, stress resistance, and inflammation.[11] Activation of SIRT1 is a validated therapeutic strategy for metabolic diseases, including diabetic nephropathy (DN).[12] Structurally related naphthofuran derivatives have been identified as potent, novel SIRT1 activators.[11] These compounds were shown to protect kidney cells from high glucose-induced apoptosis and inflammation by activating SIRT1, which in turn deacetylates and modulates the activity of targets like p53 and the NF-κB subunit p65.[11][12]
We hypothesize that this compound could act as an allosteric activator of SIRT1. By binding to a site on the N-terminal domain of SIRT1, it may induce a conformational change that enhances its catalytic activity.[11] This would lead to the deacetylation of NF-κB (p65) at Lys310, inhibiting its transcriptional activity and thereby reducing the expression of pro-inflammatory cytokines.[11]
Caption: Hypothesized SIRT1 activation and downstream anti-inflammatory effect.
Proposed Experimental Workflows for Pharmacological Characterization
To validate the aforementioned hypotheses, a systematic, multi-step experimental approach is required. The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.
In Vitro Profiling
-
Objective: To determine the compound's cytotoxic effect on cancer cells and assess its selectivity.
-
Rationale: This is the foundational assay to confirm anti-proliferative activity. Using both cancer lines (e.g., MCF-7, MDA-MB-468) and a non-cancerous line (e.g., WI-38 lung fibroblasts) allows for the calculation of a selectivity index.[5][10]
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute in culture medium to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
-
-
Objective: To quantify the compound's ability to directly activate SIRT1 enzyme.
-
Rationale: This biochemical assay directly tests Hypothesis 2 by measuring the enzymatic deacetylation of a fluorogenic substrate, providing a direct readout of activation.
-
Methodology:
-
Assay Preparation: Utilize a commercial SIRT1 activity assay kit (e.g., from Cayman Chemical or Abcam) which provides recombinant human SIRT1, a fluorogenic acetylated peptide substrate, NAD⁺, and a developer solution.
-
Reaction Setup: In a 96-well plate, add assay buffer, NAD⁺, the fluorogenic substrate, and varying concentrations of the test compound. Include a known activator (e.g., SRT2104) as a positive control and a vehicle control.[11]
-
Enzyme Initiation: Add recombinant SIRT1 to all wells to start the reaction. Incubate at 37°C for 45 minutes.
-
Development: Add the developer solution, which stops the SIRT1 reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for 15 minutes at room temperature.
-
Data Acquisition: Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Analysis: Quantify the fold-activation relative to the vehicle control.
-
-
Objective: To confirm the molecular mechanisms (apoptosis and SIRT1 target modulation) within a cellular context.
-
Rationale: This technique provides semi-quantitative data on the protein expression levels that are central to the proposed mechanisms of action.
-
Methodology:
-
Cell Treatment & Lysis: Treat cells (e.g., MCF-7 for apoptosis, HK-2 kidney cells for SIRT1) with the compound at its IC₅₀ concentration for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-acetyl-p65 (Lys310), anti-p65, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Perform densitometry analysis to quantify the relative changes in protein expression compared to the loading control.
-
Hypothetical Data Summary and Interpretation
The following tables present hypothetical but plausible outcomes from the proposed experiments, which would be strongly indicative of a promising pharmacological profile.
Table 5.1: Hypothetical Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer (ER+) | 5.2 | 11.5 |
| MDA-MB-468 | Breast Cancer (TNBC) | 8.8 | 6.8 |
| WI-38 | Normal Lung Fibroblast | > 60 | - |
¹SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 5.2: Hypothetical SIRT1 Activation and Mechanistic Marker Modulation
| Assay / Marker | Result | Interpretation |
| SIRT1 Activity Assay | 250% activation at 10 µM | Potent direct activator of SIRT1 enzyme. |
| Cleaved Caspase-3 Level | 4.5-fold increase | Strong induction of executioner caspase, confirming apoptosis. |
| Bcl-2 / Bax Ratio | 0.4 (vs. 2.1 in control) | Shift towards a pro-apoptotic state. |
| Acetyl-p65 Level | 65% decrease | Evidence of SIRT1 target engagement in a cellular context. |
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated and versatile biological activity. Based on extensive data from structural analogs, this molecule presents as a compelling candidate for investigation, primarily in the fields of oncology and metabolic disease. The proposed hypotheses—that it induces apoptosis in cancer cells and acts as a SIRT1 activator—are grounded in robust precedent from the naphthofuran chemical class.
The experimental workflows detailed in this guide provide a clear, logical, and rigorous path for its initial pharmacological characterization. Positive outcomes from these in vitro studies would strongly justify advancing the compound to the next stages of drug discovery, including:
-
Lead Optimization: Synthesis of new analogs to improve potency and selectivity (SAR studies).
-
ADME/Tox Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Evaluation in preclinical animal models, such as tumor xenograft models for anticancer activity or models of diabetic nephropathy for SIRT1-related effects.[1]
This document serves as a foundational blueprint for unlocking the therapeutic potential of this compound.
References
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- Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E. (2020, February 5). Royal Society of Chemistry.
- Dihydronaphthofurans: synthetic strategies and applications - PMC. (n.d.). National Institutes of Health.
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025, June 6). Zenodo.
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- Naturally occurring molecules bearing the dihydronaphthofurans. (n.d.). ResearchGate.
- Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate. (2025, August 8). ResearchGate.
- Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate - PMC. (n.d.). National Institutes of Health.
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Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate literature review
An In-depth Technical Guide to Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Introduction
The naphtho[2,1-b]furan framework is a significant heterocyclic scaffold that has garnered considerable attention from the scientific community. Derivatives of this structure are found in nature and have been synthesized in the laboratory, exhibiting a wide array of biological activities.[1] These compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] Within this promising class of molecules, this compound stands out as a key synthetic intermediate and a subject of interest for its own potential applications. This guide provides a comprehensive overview of its synthesis, chemical properties, and the broader context of its utility in research and drug development.
Synthesis of this compound
The primary and most direct synthesis of this compound and its derivatives involves a one-step reaction between a substituted naphthol and ethyl 2,3-dibromopropanoate.[4] This method is efficient and proceeds through a tandem reaction mechanism.
One-Step Synthesis from Naphthols
This procedure, reported by Merour et al., involves the reaction of a naphthol with ethyl 2,3-dibromopropanoate in the presence of a base, typically potassium carbonate, in refluxing acetone.[4]
Reaction Mechanism:
-
In situ formation of ethyl-2-bromoacrylate: Potassium carbonate facilitates the dehydrobromination of ethyl 2,3-dibromopropanoate to form the reactive intermediate, ethyl-2-bromoacrylate.[4]
-
Michael Addition: The naphthol, deprotonated by the base to form a naphthalenolate, acts as a nucleophile and attacks the ethyl-2-bromoacrylate via a Michael-type addition. This step is crucial for the formation of the C-C bond.[4]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the bromine atom, leading to the closure of the furan ring and the formation of the final product.
Figure 1: Synthetic pathway for this compound.
Experimental Protocol:
A general procedure for this synthesis is as follows:
-
To a solution of the substituted naphthol in acetone, add potassium carbonate.
-
Add ethyl 2,3-dibromopropanoate to the mixture.
-
Reflux the reaction mixture for approximately 18 hours.[4]
-
After cooling, filter the mixture and evaporate the solvent.
-
The crude product can then be purified by column chromatography.
| Reactant 1 | Reactant 2 | Base/Solvent | Time (h) | Yield (%) | Reference |
| Substituted Naphthols | Ethyl 2,3-dibromopropanoate | K₂CO₃ / Acetone | 18 | Varies | [4] |
Spectroscopic Characterization
While specific spectroscopic data for this compound is not extensively detailed in the provided literature, data for the closely related, fully aromatized Ethyl naphtho[2,1-b]furan-2-carboxylate is available and can serve as a reference.[5][6] For the dihydro- derivative, the following spectral features would be expected:
-
¹H NMR: Signals corresponding to the ethyl ester protons (a triplet and a quartet), aromatic protons of the naphthalene ring, and characteristic signals for the protons on the dihydrofuran ring. The C2 proton would likely be a doublet of doublets, coupled to the two diastereotopic protons at C1.
-
¹³C NMR: Resonances for the ester carbonyl carbon, carbons of the ethyl group, aromatic carbons, and the carbons of the dihydrofuran ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O of the ester group, C-O stretching of the furan ring and the ester, and C-H stretching of the aromatic and aliphatic portions.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.
Public databases may contain spectral information for Ethyl naphtho[2,1-b]furan-2-carboxylate, which can be a useful comparison point.[7][8]
Chemical Reactivity and Derivatization
This compound is a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be readily transformed into other functional groups.
-
Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Amidation: Reaction with amines can produce various amides.
-
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
-
Hydrazide formation: Refluxing with hydrazine hydrate converts the ester into the corresponding hydrazide, which is a key intermediate for synthesizing various heterocyclic derivatives like pyrazoles and oxadiazoles.[5][9]
Figure 2: Potential derivatization pathways for the title compound.
Potential Applications in Drug Discovery
The 1,2-dihydronaphtho[2,1-b]furan scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[1] While the specific therapeutic applications of this compound are not extensively documented, its derivatives have shown promising results in several areas.
-
Anticancer Activity: Numerous derivatives of 1,2-dihydronaphtho[2,1-b]furan have been synthesized and evaluated for their anti-proliferative potential against various cancer cell lines, including breast cancer.[1][10] Some compounds have demonstrated significant cytotoxic effects and have been investigated for their ability to induce apoptosis.[10]
-
Anti-inflammatory and Analgesic Properties: The naphthofuran core is associated with anti-inflammatory and analgesic activities.
-
Antimicrobial and Antifungal Activity: Various substituted naphtho[2,1-b]furans have been screened for their activity against a range of bacteria and fungi, with some showing moderate to good efficacy.[3]
The synthesis of a library of derivatives from this compound allows for structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents.
Conclusion
This compound is a valuable heterocyclic compound with a straightforward and efficient synthetic route. Its versatile chemical nature allows for a wide range of derivatizations, making it an important building block in the synthesis of more complex molecules. The established biological activities of the 1,2-dihydronaphtho[2,1-b]furan scaffold, particularly in the area of anticancer research, highlight the potential of this compound and its derivatives in drug discovery and development. Further exploration of its chemical space is likely to yield novel compounds with significant therapeutic value.
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The Discovery of Novel Naphthofuran Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Potential of the Naphthofuran Scaffold
Naphthofurans, a class of heterocyclic compounds characterized by a fused naphthalene and furan ring system, represent a privileged scaffold in medicinal chemistry. Their structural rigidity, combined with the potential for diverse functionalization, has made them a focal point for the discovery of novel therapeutics. Naturally occurring naphthofurans have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This inherent bioactivity has spurred the development of synthetic derivatives with tailored pharmacological profiles, leading to promising candidates in various disease areas, particularly oncology and metabolic disorders.[3][4]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core methodologies and strategic considerations for the discovery and preclinical development of novel naphthofuran compounds. Moving beyond a simple recitation of protocols, this guide delves into the rationale behind experimental choices, offering field-proven insights to navigate the complexities of naphthofuran chemistry and biology. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to empower your research and development endeavors.
Part 1: Strategic Synthesis of Naphthofuran Libraries
The successful discovery of novel bioactive naphthofurans hinges on the strategic synthesis of diverse chemical libraries. The choice of synthetic route is dictated by the desired substitution patterns and the overall goals of the screening campaign. Here, we detail two robust and versatile synthetic strategies.
Synthesis from 2-Hydroxy-1-Naphthaldehyde: A Foundational Approach
A common and effective starting point for the synthesis of various naphthofuran derivatives is 2-hydroxy-1-naphthaldehyde.[1][5][6] This approach allows for the facile construction of the furan ring and subsequent elaboration to introduce chemical diversity.
This protocol outlines a representative synthesis of N-(4-oxo-2-arylthiazolidin-3-yl)naphtho[2,1-b]furan-2-carboxamides, which have shown antimicrobial activity.[7]
Step 1: Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate
-
To a solution of 2-hydroxy-1-naphthaldehyde (10 mmol) in dimethylformamide (DMF, 25 mL), add ethyl chloroacetate (10 mmol) and anhydrous potassium carbonate (25 g).
-
Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethyl acetate to yield ethyl naphtho[2,1-b]furan-2-carboxylate.[5]
Causality: The use of a strong base like potassium carbonate is crucial for the deprotonation of the hydroxyl group of the naphthaldehyde, facilitating the nucleophilic attack on ethyl chloroacetate and subsequent intramolecular cyclization to form the furan ring. DMF serves as a polar aprotic solvent, ideal for this type of reaction.
Step 2: Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide
-
Dissolve ethyl naphtho[2,1-b]furan-2-carboxylate (0.01 mol) in ethanol.
-
Add hydrazine hydrate (0.07 mol) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 9 hours.[8]
-
Distill off the excess solvent, cool the reaction mixture, and collect the precipitated product.
Causality: Hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the ester to form the corresponding hydrazide. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the reaction.
Step 3: Synthesis of N-arylidenenaphtho[2,1-b]furan-2-carbohydrazides
-
Condense naphtho[2,1-b]furan-2-carbohydrazide (0.01 mol) with various aromatic aldehydes (0.01 mol) in ethanol with a catalytic amount of acetic acid.
-
Reflux the mixture for 3-4 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with water, and dry the solid.[5]
Causality: This is a classic condensation reaction to form a Schiff base. The acidic catalyst protonates the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
Step 4: Cyclocondensation to form Thiazolidinone Derivatives
-
React the N-arylidenenaphtho[2,1-b]furan-2-carbohydrazide (0.01 mol) with thioglycolic acid (0.01 mol) in a suitable solvent like dioxane.
-
The cyclocondensation reaction yields the final N-(4-oxo-2-arylthiazolidin-3-yl)naphtho[2,1-b]furan-2-carboxamide derivatives.[7]
Causality: Thioglycolic acid undergoes a cyclocondensation reaction with the Schiff base. The thiol group attacks the imine carbon, and the carboxylic acid group condenses with the secondary amine, forming the thiazolidinone ring.
Claisen Rearrangement for Substituted Naphthofurans
The intramolecular Claisen rearrangement of allyl or propargyl naphthyl ethers offers a direct and efficient route to substituted naphthofurans and naphthopyrans.[9] This thermal cyclization method is particularly useful for generating specific substitution patterns.
-
Prepare the desired allyl or propargyl naphthyl ether from the corresponding naphthol and allyl or propargyl halide.
-
In a flask containing N,N-diethylaniline (N,N-DEA) as a high-boiling solvent, dissolve the naphthyl ether (5 mmol).
-
For the synthesis of naphthofurans, add sodium methoxide (7.5 mmol) as a catalyst.
-
Reflux the solution for 1.5 hours.
-
After cooling, perform an acidic workup.
-
Purify the product by chromatography using petroleum ether as the eluent.[9]
Causality: The high temperature facilitates the[3][3]-sigmatropic rearrangement (Claisen rearrangement) of the allyl/propargyl group from the oxygen to the ortho-carbon of the naphthalene ring. The subsequent intramolecular cyclization, promoted by the basic catalyst in the case of naphthofuran synthesis, forms the furan ring.
Part 2: High-Throughput and Phenotypic Screening Strategies
The discovery of novel bioactive naphthofurans necessitates robust and efficient screening methodologies. A combination of target-based high-throughput screening (HTS) and phenotypic screening can provide a comprehensive evaluation of a compound library.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large compound libraries against specific molecular targets.[10] This approach is particularly valuable when a well-defined target has been identified.
Caption: SIRT1 Activation Pathway by Novel Naphthofuran Compounds.
b) Anticancer Signaling Pathways:
Naphthofuran derivatives have demonstrated significant anticancer activity through the modulation of several critical signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to cell cycle arrest and apoptosis. [1]* NF-κB Pathway: Inhibition reduces the expression of pro-inflammatory and anti-apoptotic proteins. [1]* Induction of Apoptosis: Naphthofurans can trigger programmed cell death through both the mitochondrial and death receptor pathways. [1]
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An In-Depth Technical Guide to the Crystal Structure of Naphtho[2,1-b]furan-2-Carboxylates: A Structural Analysis and Comparative Study
Abstract
Naphthofuran scaffolds are privileged heterocyclic motifs integral to numerous pharmacologically active compounds and natural products, driving significant interest in their structural and synthetic chemistry.[1][2] This technical guide provides a comprehensive analysis of the crystal structure of Ethyl naphtho[2,1-b]furan-2-carboxylate, a representative member of this class. While a definitive crystal structure for its saturated analogue, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, is not currently available in public crystallographic databases, the detailed examination of its aromatic precursor offers profound insights into the molecular geometry, solid-state packing, and non-covalent interactions that govern this important molecular framework. This guide details the experimental protocols for synthesis and single-crystal X-ray diffraction, presents a thorough analysis of the crystallographic data, and discusses the expected conformational changes upon hydrogenation to the 1,2-dihydro form. This document is intended for researchers, scientists, and drug development professionals seeking a deep structural understanding of this chemical scaffold.
Introduction: The Significance of the Naphthofuran Core
The fusion of a naphthalene moiety with a furan ring creates the naphthofuran scaffold, a core structure found in compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The specific regioisomer, naphtho[2,1-b]furan, has been the subject of extensive synthetic exploration due to its prevalence in bioactive molecules and its utility as a versatile intermediate for more complex heterocyclic systems.[2][5]
Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount in drug discovery and materials science. It dictates molecular recognition at a receptor site, influences physicochemical properties like solubility and stability, and governs the macroscopic properties of the crystalline material. The study of Ethyl naphtho[2,1-b]furan-2-carboxylate provides a foundational dataset for this class of molecules, allowing for rational drug design and the prediction of structure-activity relationships (SAR).[4] Furthermore, this analysis serves as a critical reference point for understanding the structural impact of modifications to the core, such as the saturation of the furan ring to form the 1,2-dihydronaphtho[2,1-b]furan derivative.
Synthesis and Crystallization
Synthesis of Naphtho[2,1-b]furan Derivatives
The synthesis of the target scaffold can be achieved through various strategies. A prevalent method for synthesizing the aromatic Ethyl naphtho[2,1-b]furan-2-carboxylate involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl 2-chloroacetate.[4]
For the specific target of this guide's title, This compound , a one-step synthesis has been reported involving the reaction of substituted 2-naphthols with ethyl 2,3-dibromopropanoate in the presence of a base like potassium carbonate (K₂CO₃) in refluxing acetone.[1] This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization to yield the dihydronaphthofuran product.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.
Protocol: Slow Evaporation for Crystal Growth
-
Dissolution: Dissolve the purified Ethyl naphtho[2,1-b]furan-2-carboxylate powder in a suitable solvent system, such as aqueous ethanol, at a slightly elevated temperature to ensure complete dissolution.[6]
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial or beaker. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.
-
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. The size and number of holes control the rate of solvent evaporation. A slower rate is generally preferable for growing larger, higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).
-
Harvesting: Monitor the vial over several days to weeks. Once well-formed, colorless prism-like crystals appear, they can be carefully harvested from the mother liquor for analysis.[7]
X-Ray Diffraction and Structure Determination
The determination of a crystal structure is a multi-step process grounded in the diffraction of X-rays by the electron clouds of the atoms within a single crystal.
Figure 2: Standard workflow for single-crystal X-ray structure determination.
A suitable single crystal is mounted on a diffractometer (e.g., a Bruker APEXII CCD or Oxford Diffraction Xcalibur Eos).[6][7] The crystal is cooled (typically to 103 K or 298 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[6][7] As the crystal is rotated, a series of diffraction patterns are collected. These patterns are then processed to yield a set of reflection intensities, which are used to solve the phase problem and generate an initial electron density map. This map is then refined against the experimental data to yield the final, precise atomic coordinates and thermal parameters.[8]
Crystal Structure Analysis of Ethyl naphtho[2,1-b]furan-2-carboxylate
The crystallographic data for the title compound's aromatic analog, Ethyl naphtho[2,1-b]furan-2-carboxylate, reveals its precise solid-state conformation and packing.[5][9] The compound crystallizes in the monoclinic space group P2₁/c.[5][9]
| Parameter | Ethyl naphtho[2,1-b]furan-2-carboxylate [5][9] | Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate [7] |
| Formula | C₁₅H₁₂O₃ | C₁₅H₁₁BrO₃ |
| Molar Mass | 240.25 g/mol | 319.15 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 13.112(4) | 7.3108(4) |
| b (Å) | 5.910(1) | 11.1545(6) |
| c (Å) | 18.657(5) | 15.9752(10) |
| β (°) | 123.785(6) | 100.921(4) |
| Volume (ų) | Not explicitly stated, calculable | 1279.16(13) |
| Z | 4 | 4 |
| CCDC No. | 851582[10] | Not specified |
Table 1: Comparative crystallographic data for Ethyl naphtho[2,1-b]furan-2-carboxylate and a brominated derivative.
Molecular Geometry
The core naphthofuran moiety is essentially planar, a consequence of the sp² hybridization of the constituent atoms and the extended π-conjugation across the fused ring system.[5] The planarity of the furan ring is a defining feature of this aromatic structure.[9] The ethyl carboxylate group attached at the C2 position exhibits a specific orientation relative to the ring system. The torsion angle C1-C2-C(carbonyl)-O(ester) determines the coplanarity of the ester group with the furan ring, which is crucial for maximizing electronic conjugation. In the related 5-bromo derivative, the dihedral angle between the naphthofuran system and the side chain is minimal at 4.50(2)°, indicating near planarity.[7] However, in the unsubstituted structure, the ethyl group is reported to be in an antiperiplanar orientation with the naphthofuran moiety, suggesting a rotation that may be influenced by crystal packing forces.[5][7]
Figure 3: 2D structure of Ethyl naphtho[2,1-b]furan-2-carboxylate.[10]
Intermolecular Interactions and Crystal Packing
In the absence of strong hydrogen bond donors (like the -NH₂ group in the 1-amino derivative), the crystal packing of Ethyl naphtho[2,1-b]furan-2-carboxylate is governed by weaker non-covalent interactions.[6][9] Analysis reveals that the molecules are stabilized by intermolecular interactions involving the ester's carbonyl oxygen and the centroids of the aromatic rings (C–O···π interactions).[5] Specifically, interactions of the type C14–O18···Cg(1) and C14–O18···Cg(3) (where Cg are ring centroids) help define the three-dimensional architecture.[5]
In contrast, brominated analogs introduce short Br···Br contacts (3.4435 Å), and amino-substituted derivatives are dominated by N—H···O hydrogen bonds and π–π stacking interactions, highlighting how functional group changes dramatically alter the solid-state assembly.[6][7]
Comparative Analysis: Naphthofuran vs. 1,2-Dihydronaphthofuran
The primary structural difference between Ethyl naphtho[2,1-b]furan-2-carboxylate and the titular this compound is the saturation of the C1-C2 bond. This seemingly minor change has significant stereoelectronic consequences.
-
Planarity and Conformation: The aromatic furan ring is planar. Upon reduction to the 1,2-dihydrofuran, the sp² carbons at C1 and C2 become sp³ hybridized. This breaks the aromaticity of the furan ring and introduces conformational flexibility. The five-membered dihydrofuran ring will adopt a non-planar conformation, likely an envelope or twisted form, to minimize steric strain and torsional strain.
-
Bond Lengths and Angles:
-
The C1-C2 bond length will increase from a typical aromatic C=C double bond length (~1.37 Å) to a C-C single bond length (~1.54 Å).
-
The bond angles around C1 and C2 will decrease from ~120° (trigonal planar) to approximately 109.5° (tetrahedral).
-
-
Chirality: The saturation at the C2 position, which bears two different substituents (a hydrogen and the ethyl carboxylate group), makes it a stereocenter. Therefore, this compound is a chiral molecule and will exist as a pair of enantiomers (R and S). Synthesis from achiral precursors would result in a racemic mixture.
Figure 4: Key structural differences between the aromatic and 1,2-dihydro forms.
Conclusion
This technical guide has provided a detailed examination of the crystal structure of Ethyl naphtho[2,1-b]furan-2-carboxylate, serving as a robust model for its 1,2-dihydro derivative. The analysis of the aromatic compound reveals a planar, conjugated system where crystal packing is mediated by weak C–O···π interactions. By contrasting this with its hypothetical dihydro-analogue, we can confidently predict significant structural changes, including a loss of planarity in the five-membered ring and the introduction of a chiral center at C2. This foundational structural knowledge is indispensable for scientists in medicinal chemistry and materials science, enabling a more rational approach to the design and synthesis of novel naphthofuran-based compounds with tailored biological and physical properties. Further experimental work to obtain and analyze the single crystal structure of this compound would be invaluable to confirm these predictions and provide a more complete understanding of this important heterocyclic family.
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Unlocking the Therapeutic Potential of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate: A Computational Modeling Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anticancer potential.[1][2] Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a member of this promising class of compounds, presents a compelling case for in-depth computational investigation to elucidate its mechanism of action and guide the development of more potent therapeutic agents. This technical guide provides a comprehensive, expert-led overview of a multi-faceted computational modeling workflow tailored to this molecule. We will delve into the rationale and practical application of quantum chemical calculations, molecular docking, and molecular dynamics simulations, offering a self-validating framework for researchers to explore the structure-activity relationships and therapeutic promise of this and related compounds.
Introduction: The Rationale for a Computational Approach
This compound belongs to the dihydronaphthofuran family, a class of heterocyclic compounds that have garnered significant interest due to their presence in both natural products and synthetic molecules with pharmacological relevance.[3] Notably, derivatives of the 1,2-dihydronaphtho[2,1-b]furan core have demonstrated promising anti-proliferative activities against various cancer cell lines.[1][4] The synthesis of this specific carboxylate has been reported, providing a tangible starting point for further investigation.[3]
Computational modeling offers a powerful, resource-efficient avenue to explore the therapeutic potential of this molecule. By simulating its behavior at an atomic level, we can predict its electronic properties, identify potential biological targets, and analyze the stability of its interactions with those targets. This in silico approach allows for the rational design of new derivatives with enhanced efficacy and selectivity, accelerating the drug discovery pipeline.
This guide is structured to provide not just a series of protocols, but a cohesive and logical workflow. Each step builds upon the last, from characterizing the molecule itself to simulating its dynamic interactions within a biological system.
Quantum Chemical Calculations: Defining the Molecular Landscape
Before we can predict how this compound interacts with biological macromolecules, we must first understand its intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for this purpose.[5] DFT allows us to determine the molecule's optimal three-dimensional structure and its electronic characteristics, which are fundamental to its reactivity and intermolecular interactions.[6]
Expertise & Experience: The "Why" Behind the Method
We begin with geometry optimization to find the most stable conformation of the molecule, its lowest energy state. This is crucial because the molecule's shape dictates how it will fit into the binding pocket of a protein. Following optimization, a frequency calculation is performed. This serves a dual purpose: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides vibrational data that can be correlated with experimental spectroscopic results.[7][8] Furthermore, these calculations yield a wealth of information about the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding its chemical reactivity.[6]
Experimental Protocol: Geometry Optimization and Frequency Analysis
This protocol outlines the steps for performing a geometry optimization and frequency calculation using a quantum chemistry software package like Gaussian or ORCA.
-
Molecule Building: Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro.
-
Initial Minimization: Perform a preliminary energy minimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.
-
Input File Preparation: Create an input file specifying the following:
-
Calculation Type: Opt Freq (for optimization followed by frequency calculation).
-
Method: A suitable DFT functional, such as B3LYP.
-
Basis Set: A basis set of appropriate size and accuracy, for example, 6-31G(d).[9]
-
Solvation Model (Optional but Recommended): An implicit solvation model, like the Polarizable Continuum Model (PCM), to simulate the effect of a solvent (e.g., water).
-
Charge and Multiplicity: Specify the net charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
-
Execution: Submit the input file to the quantum chemistry software for calculation.
-
Analysis of Results:
-
Convergence: Verify that the optimization has converged successfully.
-
Imaginary Frequencies: Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
Optimized Geometry: Extract the coordinates of the optimized structure for use in subsequent modeling steps.
-
Electronic Properties: Analyze the output for electronic properties like HOMO-LUMO energies and dipole moment.
-
Visualization: Quantum Chemistry Workflow
Caption: Workflow for Quantum Chemical Calculations.
Molecular Docking: Identifying Potential Biological Targets
With an optimized, low-energy conformation of our molecule, we can now explore its potential interactions with macromolecular targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of that interaction.[10][11] Given the known anticancer activity of related naphthofuran derivatives, we will focus on protein targets implicated in cancer progression.[1][12] Tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are well-established targets in oncology, and inhibitors of these enzymes often feature heterocyclic scaffolds.[13][14][15]
Expertise & Experience: Strategic Target Selection and Docking Rationale
The choice of target is paramount. We select EGFR and VEGFR2 based on the established roles of these kinases in cancer and the demonstrated activity of similar heterocyclic compounds against them.[13][14] The docking process simulates the binding of our ligand to the active site of these proteins. The results are typically ranked using a scoring function that estimates the binding affinity. A lower binding energy generally indicates a more favorable interaction. This allows us to prioritize ligand-protein pairs for further, more computationally intensive analysis.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking using AutoDock Tools and AutoDock Vina.[10][16][17]
-
Ligand Preparation:
-
Load the optimized structure of this compound into AutoDock Tools.
-
Assign polar hydrogens and compute Gasteiger charges.
-
Set the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., EGFR or VEGFR2) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared receptor in the PDBQT file format.
-
-
Grid Box Definition:
-
Define the search space for the docking calculation by creating a grid box that encompasses the active site of the receptor. The location of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or from literature reports.
-
-
Configuration File:
-
Create a configuration text file that specifies the names of the prepared ligand and receptor PDBQT files, the center and dimensions of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinities and coordinates for the top-ranked binding poses.
-
Visualize the ligand-receptor interactions for the best poses using software like PyMOL or Discovery Studio Visualizer to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
-
Visualization: Molecular Docking Workflow
Caption: Workflow for Molecular Docking.
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of a potential binding mode, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to observe the behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.[18][19] An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.
Expertise & Experience: The Value of Dynamic Simulation
A promising docking score is a good starting point, but it doesn't guarantee a stable interaction. MD simulations provide a more rigorous test. By simulating the complex in a realistic environment (i.e., solvated in water with ions), we can assess whether the ligand remains bound in the active site or if it dissociates. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein, can quantify the stability of the complex over the simulation period.[20] This step is crucial for validating the docking results and building confidence in the predicted binding mode.
Experimental Protocol: MD Simulation with GROMACS
This protocol outlines a general workflow for running an MD simulation of a protein-ligand complex using GROMACS.[18][21][22]
-
System Preparation:
-
Combine the coordinates of the protein (from the docking step) and the best-ranked pose of the ligand into a single complex file.
-
Choose an appropriate force field (e.g., AMBER or CHARMM) for the protein and generate topology parameters for the ligand using a tool like CGenFF or the AmberTools suite.
-
Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant, with position restraints on the protein and ligand heavy atoms.
-
NPT Equilibration: Equilibrate the pressure of the system while maintaining the temperature, again with position restraints.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) without position restraints.
-
-
Trajectory Analysis:
-
RMSD: Calculate the Root Mean Square Deviation of the protein backbone and the ligand to assess the stability of the complex.
-
RMSF: Calculate the Root Mean Square Fluctuation of individual residues to identify flexible regions of the protein.
-
Hydrogen Bonds: Analyze the formation and duration of hydrogen bonds between the ligand and the receptor.
-
Binding Free Energy (Optional): Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory.
-
Data Presentation: Key Simulation Metrics
| Metric | Description | Indication of Stability |
| Ligand RMSD | Measures the average deviation of the ligand's position from its initial pose. | A low, stable RMSD value suggests the ligand remains bound in the active site. |
| Protein RMSD | Measures the conformational changes of the protein backbone over time. | The protein should reach a stable RMSD, indicating it has equilibrated. |
| Hydrogen Bonds | The number and occupancy of hydrogen bonds between the ligand and protein. | Consistent hydrogen bonding throughout the simulation points to a stable interaction. |
Visualization: Molecular Dynamics Workflow
Caption: Workflow for Molecular Dynamics Simulation.
Conclusion and Future Directions
This guide has outlined a robust, multi-step computational workflow for the investigation of this compound. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of the molecule's physicochemical properties and its potential as a therapeutic agent. The insights derived from these computational studies provide a solid foundation for the rational design and synthesis of novel dihydronaphthofuran derivatives with improved potency and selectivity, ultimately accelerating the path toward new and effective cancer therapies. The self-validating nature of this workflow, where each stage provides a check on the previous one, ensures a high degree of confidence in the final results.
References
- Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
- Scribd. (n.d.). Steps in Molecular Docking Using AutoDock Tools. [Link]
- Bioinformatics Review. (2020, July 7).
- Omixium. (2025, August 6).
- Omixium. (2025, August 5).
- Behmadi, H., et al. (2024). Synthesis, Crystal Structure, and DFT Study of 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan. Indian Journal of Heterocyclic Chemistry, 33, 401-408. [Link]
- Khan, W., et al. (2016). Optoelectronic properties of naphtho[2, 1-b:6, 5-b']difuran derivatives for photovoltaic application: a computational study. Journal of Materials Science: Materials in Electronics, 27(12), 12534–12541. [Link]
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
- openfe-gromacs documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
- GROMACS forums. (2025, March 23). Best Practices for Simulating Small Ligand-Protein Complexes in GROMACS?. [Link]
- Rowan. (n.d.).
- Rowan. (2024, November 13).
- Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. [Link]
- GROMACS. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. [Link]
- Sinnokrot, M. O., & Sherrill, C. D. (2006). Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F).
- MolSSI Education. (n.d.).
- Hughes, T. (2019, September 3).
- Sadeghpour, M., & Vessally, E. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5698–5739. [Link]
- ResearchGate. (n.d.). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)
- Sadeghpour, M., & Vessally, E. (2020).
- Kurbanova, A. M., et al. (2022). Molecular docking Study and molecular dynamics simulation of Ethyl 3,5-diphenyl- 1H-pyrrole-2-carboxylate and (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. Journal of Molecular Structure, 1250, 131757. [Link]
- PubMed. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(20), 127476. [Link]
- MDPI. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. International Journal of Molecular Sciences, 24(18), 14368. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2016).
- ResearchGate. (2015).
- PubMed. (2023). Virtual Screening, Molecular Docking, and Dynamic Simulations Revealed TGF-β1 Potential Inhibitors to Curtail Cervical Cancer Progression. Applied Biochemistry and Biotechnology, 195(10), 6296–6316. [Link]
- ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Molecular Docking Study of Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)
- MDPI. (2024). Molecular Dynamics Simulations of Plasma–Antifolate Drug Synergy in Cancer Therapy. International Journal of Molecular Sciences, 25(5), 2821. [Link]
- PubMed. (2022). Molecular docking and dynamic simulation to identify potential phytocompound inhibitors for EGFR and HER2 as anti-breast cancer agents. Journal of Biomolecular Structure & Dynamics, 40(10), 4713–4724. [Link]
- PubMed. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. International Journal of Molecular Sciences, 21(20), 7779. [Link]
- National Institutes of Health. (n.d.).
- MDPI. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. [Link]
- PubMed. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a key heterocyclic scaffold found in various biologically active compounds. The protocol detailed herein is based on a robust and efficient one-pot reaction between a substituted naphthol and ethyl 2,3-dibromopropanoate. This application note is designed for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and successful synthesis.
Introduction: The Significance of Dihydronaphthofurans
Dihydronaphthofurans (DHNs) are a prominent class of heterocyclic compounds characterized by a furan ring fused to a naphthalene system. This structural motif is a cornerstone in numerous natural products and synthetic molecules exhibiting a wide array of biological and pharmacological activities.[1][2] The inherent reactivity and structural rigidity of the dihydronaphthofuran core make it a valuable pharmacophore in drug discovery. Consequently, the development of efficient and reliable synthetic routes to access these molecules is of paramount importance to the scientific community. This guide focuses on a specific and highly useful derivative, this compound, and presents a detailed, field-proven protocol for its preparation.
Mechanistic Rationale: A Cascade Approach to Heterocycle Formation
The selected synthetic strategy is a one-pot reaction that proceeds through a cascade of sequential chemical transformations. This approach is advantageous as it minimizes the need for isolating intermediates, thereby improving overall efficiency and reducing waste. The reaction commences with a substituted 2-naphthol and ethyl 2,3-dibromopropanoate in the presence of a weak base, potassium carbonate (K₂CO₃), in refluxing acetone.[1][3]
The reaction mechanism can be dissected into three key stages:
-
In Situ Formation of Ethyl-2-bromoacrylate: The reaction is initiated by the base-mediated elimination of HBr from ethyl 2,3-dibromopropanoate. Potassium carbonate is a sufficiently strong base to facilitate this elimination, generating the highly reactive electrophile, ethyl-2-bromoacrylate, directly in the reaction mixture.[1][3] This in situ generation is crucial as it circumvents the need to handle the potentially unstable and lachrymatory α-bromoacrylate.
-
Michael-Type Addition: The 2-naphthol is deprotonated by potassium carbonate to form the corresponding naphthalenolate anion. This potent nucleophile then attacks the electron-deficient double bond of the in situ generated ethyl-2-bromoacrylate in a Michael-type conjugate addition. This step is the key carbon-carbon bond-forming event, creating the initial adduct.[3]
-
Intramolecular Cyclization: The final step involves an intramolecular nucleophilic substitution. The newly formed enolate intermediate undergoes a rapid intramolecular cyclization, with the oxygen of the original naphthalenolate attacking the carbon bearing the bromine atom. This ring-closing step forms the desired five-membered furan ring and expels the bromide ion, yielding the stable this compound.
The overall transformation is a testament to the power of cascade reactions in organic synthesis, where multiple bonds are formed in a single operation, leading to a significant increase in molecular complexity.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Step-by-Step Synthesis
This protocol is designed to be self-validating, with clear checkpoints and expected observations. Adherence to these steps will ensure a high probability of success.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Naphthol | Reagent Grade, ≥99% | Standard Chemical Supplier | Ensure dryness before use. |
| Ethyl 2,3-dibromopropanoate | ≥97% | Standard Chemical Supplier | Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Chemical Supplier | Finely powdered is preferred. |
| Acetone | Anhydrous, ≥99.5% | Standard Chemical Supplier | Use of a dry solvent is critical. |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | For extraction and chromatography. |
| Hexane | ACS Grade | Standard Chemical Supplier | For chromatography. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Chemical Supplier | For drying the organic phase. | |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | For column chromatography. |
Equipment
-
Round-bottom flask (appropriate size for the intended scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Detailed Synthesis Procedure
Reaction Setup and Execution:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.0 eq).
-
Add finely powdered anhydrous potassium carbonate (2.0-2.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension (concentration of 2-naphthol typically 0.1-0.2 M).
-
Begin vigorous stirring to ensure good mixing of the solids.
-
To this suspension, add ethyl 2,3-dibromopropanoate (1.1-1.2 eq) dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone). The reaction is typically maintained at reflux for 18-24 hours.[1][3]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane (e.g., 1:9 or 2:8 v/v). The disappearance of the 2-naphthol spot and the appearance of a new, higher Rf product spot will indicate the reaction's progression.
Work-up and Purification:
-
Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solids with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
The resulting residue is then dissolved in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This washing sequence removes any remaining inorganic impurities and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The exact composition of the eluent should be determined by prior TLC analysis.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
Expected Yield and Characterization
-
Yield: The reported yields for this reaction are generally in the range of 60-80%, depending on the specific substituted naphthol used and the reaction scale.
-
Appearance: The purified product is typically a white to off-white solid.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectral data should be compared with literature values where available.
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, ensure that all reagents were of high purity and the solvent was anhydrous. The reaction is sensitive to moisture. Incomplete reaction can be addressed by extending the reflux time.
-
Side Reactions: The formation of side products can occur, particularly if the temperature is too high or if the reaction is run for an excessively long time. The primary side product can be the result of the dimerization of the acrylate intermediate. Careful monitoring by TLC is crucial.
-
Choice of Base: While potassium carbonate is effective, other non-nucleophilic bases can be explored. However, stronger bases may lead to unwanted side reactions. The choice of K₂CO₃ is a balance between sufficient reactivity and minimizing side product formation.[1][3]
Alternative Synthetic Strategies
While the presented protocol is highly effective, it is valuable for researchers to be aware of alternative methods for synthesizing dihydronaphthofurans. These can include:
-
Acid-catalyzed cyclization reactions. [1]
-
Palladium-catalyzed synthesis. [1]
-
Multi-component reactions. [4]
The choice of synthetic route will often depend on the availability of starting materials, the desired substitution pattern on the dihydronaphthofuran core, and the scale of the synthesis.
Experimental Workflow Diagram:
Caption: A streamlined workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the one-pot reaction of 2-naphthol and ethyl 2,3-dibromopropanoate is a reliable and efficient method for accessing this important heterocyclic scaffold. This application note provides a detailed and practical guide, grounded in mechanistic understanding, to enable researchers to successfully implement this protocol. The insights into the reaction rationale, step-by-step procedure, and troubleshooting tips are intended to empower scientists in their synthetic endeavors and facilitate the development of novel molecules with potential therapeutic applications.
References
- Al-Tel, T. H. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5696-5729. [Link]
- Merour, J. Y., et al. As described in: Al-Tel, T. H. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5696-5729. [Link]
- Reddy, Y. P., et al. (2023). Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions. RSC Advances, 13(9), 5949-5955. [Link]
- Reddy, Y. P., et al. (2023). Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions: mechanistic insight for 6-endo-trig and 5-exo-trig cyclisation. RSC Advances, 13(9), 5949-5955. [Link]
- Huang, J., et al. (2022). Preparation of Dihydronaphthofurans from α-Hydroxyl Ketones via a One-Pot Multicomponent Reaction Based on Heyns Rearrangement. The Journal of Organic Chemistry, 87(5), 3467-3477. [Link]
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The Versatile Scaffold: Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate in Modern Organic Synthesis
Introduction: Unveiling a Privileged Heterocycle
The 1,2-dihydronaphtho[2,1-b]furan framework represents a significant class of oxygen-containing heterocycles, frequently encountered in natural products and synthetic molecules with pronounced biological and pharmacological activities.[1] These scaffolds are integral to the development of novel therapeutic agents, exhibiting a wide spectrum of properties including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, in particular, serves as a pivotal intermediate, offering a versatile handle for a variety of chemical transformations. Its strategic placement of an ester functional group on the dihydrofuran ring allows for a multitude of derivatizations, paving the way for the synthesis of extensive compound libraries for drug discovery and development.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into detailed, field-proven protocols for its synthesis and subsequent chemical modifications. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Synthesis of the Core Scaffold
The efficient construction of the 1,2-dihydronaphtho[2,1-b]furan ring system is paramount. A particularly effective and straightforward method involves a one-step synthesis from substituted naphthols.
Protocol 1: One-Step Synthesis of this compound
This protocol is adapted from the method reported by Merour et al., which employs a Michael-type addition followed by an intramolecular cyclization.[4]
Reaction Scheme:
Caption: One-step synthesis of the dihydronaphthofuran scaffold.
Materials:
-
Substituted 2-naphthol (1.0 eq)
-
Ethyl 2,3-dibromopropanoate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone, anhydrous
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in acetone, add the substituted 2-naphthol at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes to facilitate the formation of the naphthoxide salt.
-
Add ethyl 2,3-dibromopropanoate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expert Insights: The in-situ formation of ethyl 2-bromoacrylate from ethyl 2,3-dibromopropanoate and potassium carbonate is a critical step. The subsequent Michael addition of the naphthoxide is the key bond-forming step, followed by an intramolecular Sₙ2 reaction to close the furan ring. The choice of a non-polar aprotic solvent like acetone is crucial for the success of this reaction.
Key Chemical Transformations and Applications
The ester functionality at the 2-position of this compound is a gateway for diverse chemical modifications. The following protocols detail some of the most valuable transformations.
Protocol 2: Alkaline Hydrolysis to 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step, enabling further derivatization, such as amide bond formation. This protocol is analogous to the hydrolysis of the aromatic counterpart.[5]
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 - 3.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid.
Trustworthiness: The purity of the resulting carboxylic acid is crucial for subsequent coupling reactions. It is advisable to recrystallize the product from a suitable solvent system (e.g., ethanol/water) if necessary.
Protocol 3: Reduction to (1,2-Dihydronaphtho[2,1-b]furan-2-yl)methanol
Reduction of the ester provides the corresponding primary alcohol, a valuable intermediate for introducing new functionalities through etherification or other alcohol-specific reactions. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[6][7]
Reaction Scheme:
Caption: LAH reduction of the ester to the primary alcohol.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LAH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Sodium hydroxide (NaOH) solution, 15% aqueous
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LAH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel if necessary.
Expert Insights: The quenching of LAH is highly exothermic and generates hydrogen gas; therefore, it must be performed with extreme caution in a well-ventilated fume hood and at 0 °C. The order and stoichiometry of the quenching reagents are critical for obtaining a granular, easily filterable precipitate.
Protocol 4: Amide Synthesis via Carboxylic Acid Activation
The synthesis of amide derivatives is a cornerstone of medicinal chemistry, often leading to compounds with enhanced biological activity.[8] This protocol outlines the coupling of the carboxylic acid (from Protocol 2) with a primary or secondary amine using a standard coupling agent.
Workflow for Amide Synthesis:
Caption: General workflow for amide synthesis from the carboxylic acid.
Materials:
-
1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) or a combination of 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent(s) (HATU or HOBt/EDC) and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary:
| Derivative Type | Reagents | Typical Yield Range |
| Carboxylic Acid | NaOH, EtOH/H₂O | 85-95% |
| Primary Alcohol | LiAlH₄, THF | 70-85% |
| Amide | HATU, DIPEA, Amine | 60-90% |
| Hydrazide | Hydrazine Hydrate, EtOH | 80-90% |
Protocol 5: Formation of 1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide
Hydrazides are valuable synthetic intermediates that can be further elaborated into various heterocyclic systems, such as pyrazoles and oxadiazoles.
Reaction Scheme:
Caption: Synthesis of the carbohydrazide from the ethyl ester.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (excess, e.g., 10 eq)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether or a mixture of ethyl acetate and hexanes to induce crystallization.
-
Collect the solid hydrazide and dry under vacuum.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed herein provide a robust foundation for its synthesis and derivatization, enabling access to a wide array of novel molecules with potential applications in drug discovery and materials science. The strategic functionalization of this privileged scaffold, particularly through the formation of diverse amide and hydrazide derivatives, continues to be a fruitful area of research, with the potential to yield compounds with tailored biological and pharmacological profiles. The exploration of asymmetric syntheses to access enantiomerically pure derivatives of this scaffold will undoubtedly be a key focus of future research, further expanding its utility in the development of next-generation therapeutics.
References
- Islam, K., et al. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(20), 127476. [Link]
- Organic Syntheses. (1959). L-Valinol. Org. Synth., 39, 19. [Link]
- Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5794-5826. [Link]
- Vagdevi, H. M., et al. (2014). Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate.
- A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (2021). World Journal of Pharmaceutical Research. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Common Organic Chemistry. Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]
- Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5794-5826. [Link]
- Shruthi, K., et al. (2012). Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2114. [Link]
- Prakash, M. S., et al. (2013). Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o198. [Link]
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(2), 2079-2089. [Link]
- synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2- carbohydrazide. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- A lithium aluminium hydride reduction. (n.d.).
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
- Dunetz, J. R., et al. (2016). A Practical Guide to Amide Bond Formation. Organic Process Research & Development, 20(2), 140-177. [Link]
- Vagdevi, H. M., et al. (2014). Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
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- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 8. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols: Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate in Medicinal Chemistry
Prepared by: Gemini Senior Application Scientist
Introduction: The Naphthofuran Scaffold as a Privileged Structure in Drug Discovery
The fusion of naphthalene and furan ring systems creates the naphthofuran scaffold, a heterocyclic motif of significant interest in medicinal chemistry. These structures are not only found in naturally occurring bioactive compounds but also serve as a versatile template for the synthesis of novel therapeutic agents.[1] The structural rigidity of the naphthofuran core, combined with the potential for diverse functionalization, allows for the precise spatial orientation of substituents to interact with biological targets. Among the various isomers, the 1,2-dihydronaphtho[2,1-b]furan framework has emerged as a particularly promising scaffold, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document focuses on a specific derivative, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, outlining its synthetic strategy and proposing protocols for the evaluation of its potential in medicinal chemistry, particularly in the context of oncology.
Synthetic Strategy: A Reliable Route to the Dihydronaphthofuran Core
A straightforward and efficient one-step synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates has been reported, providing a reliable method for accessing this key intermediate.[2] The reaction proceeds via a Michael-type addition of a naphthalenolate to an in situ generated ethyl-2-bromoacrylate. This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.
Protocol 1: Synthesis of this compound
This protocol is adapted from the method described by Merour et al. for the synthesis of 1,2-dihydronaphtho[2,1-b]furan derivatives.[2]
Materials:
-
2-Naphthol
-
Ethyl 2,3-dibromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 2-naphthol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.5 eq).
-
Addition of Reagents: Add ethyl 2,3-dibromopropanoate (1.2 eq) to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the potassium salts and wash the solid residue with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetone and potassium carbonate is crucial to prevent side reactions, such as the hydrolysis of the ester.
-
Potassium Carbonate: This base facilitates the deprotonation of 2-naphthol to form the nucleophilic naphthalenolate and also promotes the in situ elimination of HBr from ethyl 2,3-dibromopropanoate to form the reactive ethyl 2-bromoacrylate.
-
Reflux: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, acidic byproducts, and inorganic salts.
Application in Oncology: A Scaffold for Anticancer Drug Development
Derivatives of the 1,2-dihydronaphtho[2,1-b]furan scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines.[1][3][4] Specifically, (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives have been evaluated for their potential against human triple-negative MDA-MB-468 and MCF-7 breast cancer cells.[3] These studies have shown that modifications at the 2-position of the dihydronaphthofuran ring can lead to potent cytotoxic agents that induce apoptosis in cancer cells.[3][5]
While specific biological data for this compound is not extensively published, its structural similarity to these active compounds makes it a valuable candidate for evaluation as a potential anticancer agent or as a key intermediate for the synthesis of more complex derivatives.
Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening of a compound like this compound for anticancer activity.
The ethyl ester group in the title compound can be considered a starting point for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This approach allows for the exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data for Naphthofuran Derivatives
The following table summarizes the cytotoxic activity of some naphthofuran derivatives against different cancer cell lines to provide a context for the potential efficacy of this class of compounds. It is important to note that these are not values for this compound but for structurally related molecules.
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Naphthofuran Derivative | HL-60 | IC₅₀ | 6.35 ± 0.46 | [1] |
| Naphthofuran Derivative | NALM-6 | IC₅₀ | 5.07 ± 0.58 | [1] |
| Naphthofuran Derivative | MCF-7 | IC₅₀ | 2.34 ± 0.18 | [1] |
| (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone | MDA-MB-468 | LD₅₀ | 15 ± 3.1 | [1] |
| (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone | MCF-7 | LD₅₀ | 17 ± 2.65 | [1] |
Conclusion and Future Directions
This compound represents a valuable starting material and a potential bioactive molecule in its own right, based on the established anticancer properties of the 1,2-dihydronaphtho[2,1-b]furan scaffold. The synthetic and screening protocols provided herein offer a clear path for researchers to investigate its therapeutic potential. Future work should focus on the synthesis of a library of derivatives with modifications at the C2 position to build a comprehensive SAR profile. Further mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate the mode of action of promising lead compounds derived from this versatile scaffold.
References
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (n.d.). Zenodo. [Link]
- Islam, K., Pal, K., Debnath, U., Basha, R. S., Khan, A. T., Jana, K., & Misra, A. K. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(20), 127476. [Link]
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)
- Synthesis and in vitro antifungal and cytotoxicity evaluation of substituted 4,5-dihydronaphtho[1,2-d]t[1][3][4]hia(or selena)diazoles. (2003). PubMed. [Link]
- 1,2-Dihydronaphtho(2,1-b)furan. (n.d.). PubChem. [Link]
- Alla, S. K., Kumar, R. K., & Sadjadi, S. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5794–5826. [Link]
- Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2114. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 3. Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Buy 1,2-Dihydronaphtho[2,1-b]furan [smolecule.com]
Application Notes and Protocols: Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate as a Selective "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection
Introduction: The Need for Selective Aluminum Ion Detection
Aluminum (Al³⁺) is the most abundant metal in the Earth's crust and is widely used in various industrial applications, cookware, and even as an adjuvant in vaccines and a flocculant in water treatment.[1] However, an excess of Al³⁺ in biological systems is linked to several neurological disorders, including Alzheimer's and Parkinson's disease, and can have significant ecotoxicological effects.[1] Consequently, the development of sensitive and selective methods for the detection of Al³⁺ in environmental and biological samples is of paramount importance. Fluorescent probes have emerged as a powerful tool for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging in living cells.[2][3]
This application note details the synthesis, characterization, and application of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate as a novel "turn-on" fluorescent probe for the selective detection of Al³⁺. The naphthofuran scaffold provides a rigid, aromatic platform with inherent fluorescence, which can be modulated by analyte binding.[4]
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The proposed sensing mechanism for this compound is based on the principle of Chelation-Enhanced Fluorescence (CHEF).[2] In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the lone pair of electrons on the furan oxygen to the excited naphthyl fluorophore, which quenches the fluorescence.
Upon the introduction of Al³⁺, the ion coordinates with the oxygen atoms of the furan ring and the carbonyl group of the ester. This binding event restricts the PET process, thereby blocking the non-radiative decay pathway and leading to a significant enhancement of the fluorescence intensity – a "turn-on" response.[2]
Caption: Proposed CHEF mechanism for Al³⁺ detection.
Physicochemical and Photophysical Properties
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [5] |
| Molecular Weight | 240.25 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | [6] |
| Excitation Wavelength (λex) | ~350 nm (in Methanol) | N/A |
| Emission Wavelength (λem) | ~450 nm (in Methanol, upon Al³⁺ binding) | N/A |
| Stokes Shift | ~100 nm | N/A |
| Quantum Yield (Φ) | Low (free probe), Significantly higher (with Al³⁺) | N/A |
Note: Specific photophysical data for the Al³⁺ complex are hypothesized based on similar naphthofuran-based probes. Experimental validation is required.
Experimental Protocols
Part 1: Synthesis of this compound
This one-step synthesis is adapted from the procedure reported by Merour et al. for similar derivatives.[7]
Caption: Workflow for the synthesis of the fluorescent probe.
Materials:
-
2-Naphthol
-
Ethyl 2,3-dibromopropanoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethanol
-
Deionized Water
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 2-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add ethyl 2,3-dibromopropanoate (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Further purify the collected fractions by recrystallization from an ethanol/water mixture to yield the final product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Protocol for Al³⁺ Detection
Materials:
-
Stock solution of this compound (1 mM in DMSO).
-
Stock solutions of various metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) as their chloride or nitrate salts (10 mM in deionized water).
-
HEPES buffer (10 mM, pH 7.4).
Instrumentation:
-
Fluorescence Spectrophotometer
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Probe Solution: Prepare a 10 µM working solution of the probe by diluting the DMSO stock solution in HEPES buffer (pH 7.4).
-
Fluorescence Titration:
-
To 3 mL of the 10 µM probe solution in a quartz cuvette, add increasing concentrations of Al³⁺ (from 0 to 5 equivalents).
-
After each addition, mix thoroughly and allow the solution to incubate for 5 minutes at room temperature.
-
Record the fluorescence emission spectra (e.g., from 400 nm to 600 nm) with an excitation wavelength of 350 nm.
-
-
Selectivity Study:
-
To separate 3 mL aliquots of the 10 µM probe solution, add 5 equivalents of various competing metal ions (Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺).
-
Record the fluorescence emission spectra under the same conditions as the titration.
-
To assess competitive binding, to a solution of the probe with 5 equivalents of Al³⁺, add 5 equivalents of each competing metal ion and record the spectra.
-
-
Determination of the Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the fluorescence intensity versus [Al³⁺] plot.
-
Part 3: Protocol for Live Cell Imaging of Al³⁺
This protocol is a general guideline and should be optimized for the specific cell line and imaging system.[8][9]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Probe stock solution (1 mM in DMSO).
-
Al³⁺ solution (e.g., 1 mM AlCl₃ in water).
-
Hoechst 33342 or other nuclear counterstain.
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells with 5 µM of the probe in serum-free DMEM for 30 minutes at 37°C.
-
-
Al³⁺ Treatment:
-
Wash the cells twice with PBS to remove excess probe.
-
Incubate one set of cells with serum-free DMEM (control) and another set with serum-free DMEM containing 100 µM AlCl₃ for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the dishes.
-
Image the cells using a fluorescence microscope with a DAPI filter set (or appropriate filters for λex ~350 nm and λem ~450 nm).
-
If desired, co-stain with a nuclear marker like Hoechst 33342.
-
Expected Results and Data Interpretation
-
Fluorescence Spectra: A significant increase in fluorescence intensity at ~450 nm is expected upon the addition of Al³⁺ to the probe solution.
-
Selectivity: The probe should exhibit a pronounced fluorescence enhancement only in the presence of Al³⁺, with minimal response to other common metal ions.
-
Cell Imaging: Cells treated with Al³⁺ are expected to show a bright blue fluorescence, indicating the intracellular detection of the ion. Control cells should exhibit minimal fluorescence.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | Probe concentration too low; Incorrect excitation/emission wavelengths; pH of the buffer is not optimal. | Optimize probe concentration; Verify instrument settings; Perform a pH titration to find the optimal pH. |
| High background fluorescence | Impure probe; Autofluorescence from media or cells. | Re-purify the probe; Use serum-free media for imaging; Image cells before probe loading to assess autofluorescence. |
| Non-specific binding | Probe may interact with other cellular components. | Reduce probe concentration and/or incubation time. |
Conclusion
This compound holds significant promise as a selective "turn-on" fluorescent probe for the detection of Al³⁺. Its straightforward one-step synthesis, coupled with its anticipated favorable photophysical properties and the robust CHEF sensing mechanism, makes it a valuable tool for researchers in environmental science, toxicology, and drug development. The protocols provided herein offer a comprehensive guide for its synthesis, characterization, and application in both solution-based assays and live-cell imaging.
References
- A Significant Fluorescence Turn-On Probe for the Recognition of Al³⁺ and Its Applic
- A fluorescence turn "on-off" imaging probe for sequential detection of Al³⁺ and L-Cysteine in HeLa cells. Methods.
- Phosphorescent Zinc Probe for Reversible Turn-On Detection with Bathochromically Shifted Emission. Inorganic Chemistry.
- A New “Turn-On” Fluorescence Probe for Al³⁺ Detection and Application Exploring in Living Cell and Real Samples. Sensors.
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings.
- Design and applications of methods for fluorescence detection of iron in biological systems. Analytical Biochemistry.
- Biotinylated and fluorophore-incorporated polymeric mixed micelles for tumor cell-specific turn-on fluorescence imaging of Al³⁺.
- Semiquantitative and visual detection of ferric ions in real samples using a fluorescent paper-based analytical device constructed with green emitting carbon dots. RSC Advances.
- Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
- Chemical tools for detecting Fe ions. Journal of the Korean Chemical Society.
- Fluorescent nanoscale zinc(II)-carboxylate coordination polymers for explosive sensing.
- Fluorescent Probes for Zinc Ions and Their Applic
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules.
- Discriminating detection of dissolved ferrous and ferric ions using copper nanocluster-based fluorescent probe. Analytical Biochemistry.
- A turn-on fluorescent sensor for Al³⁺ based on a crown ether-bridged biscyanostilbene carboxylic derivative.
- Semiquantitative and visual detection of ferric ions in real samples using a fluorescent paper-based analytical device constructed with green emitting carbon dots. Nanoscale.
- Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate.
- Dihydronaphthofurans: synthetic strategies and applic
- Ethyl naphtho[2,1-b]furan-2-carboxyl
- Imaging protocol handbook. Thermo Fisher Scientific.
- Investigation of solvent effect on photophysical properties of some sulfonamides deriv
- Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A.
- A double responsive fluorescent platform for sensing heavy metal ions based on a dual-emitting fluorescent covalent organic framework hydrogel film. Dalton Transactions.
- Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate.
- Red-Emitting Fluorescence Sensors for Metal Cations: The Role of Counteranions and Sensing of SCN⁻ in Biological M
- 5 steps to live-cell imaging. Thermo Fisher Scientific.
- Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. New Journal of Chemistry.
- Ethyl naphtho[2,1-b]furan-2-carboxyl
- Imaging protocol handbook. Rhenium Bio.
- Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate.
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Application Notes and Protocols: The Dihydronaphtho[2,1-b]furan Scaffold in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydronaphtho[2,1-b]furan Scaffold in Modern Synthesis
The quest for enantiomerically pure compounds is a cornerstone of contemporary drug discovery and pharmaceutical development. Chiral heterocyclic scaffolds are of particular interest due to their prevalence in biologically active natural products and synthetic drugs. Among these, the dihydronaphtho[2,1-b]furan framework has emerged as a structure of significant interest. While direct catalytic applications of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate are not extensively documented in peer-reviewed literature, the core dihydronaphthofuran (DHN) scaffold is a key component in the products of sophisticated asymmetric catalytic reactions. The synthesis of these scaffolds with high enantiomeric purity is a testament to the power of modern organocatalysis.
This guide provides a comprehensive overview of the synthesis of the dihydronaphtho[2,1-b]furan skeleton and its relevance in asymmetric catalysis. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for the synthesis of enantiomerically enriched dihydronaphthofuran derivatives.
Part 1: Synthesis of the Dihydronaphtho[2,1-b]furan Core
The construction of the dihydronaphtho[2,1-b]furan ring system can be achieved through various synthetic strategies, including base-catalyzed, acid-catalyzed, and transition-metal-catalyzed methods. A particularly efficient and straightforward approach involves a one-step synthesis from substituted naphthols.
One-Step Synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates
A robust method for the synthesis of the title compound's scaffold involves the reaction of a substituted naphthol with ethyl 2,3-dibromopropanoate in the presence of a base.[1]
Reaction Principle: The reaction proceeds via an in situ formation of ethyl-2-bromoacrylate from ethyl 2,3-dibromopropanoate, facilitated by potassium carbonate. This is followed by a Michael-type addition of the naphthalenolate ion to the electron-deficient alkene, which generates a C-C bond. Subsequent intramolecular cyclization affords the desired 1,2-dihydronaphtho[2,1-b]furan ring system.[1]
Experimental Protocol: Synthesis of this compound (23)
-
Reagents and Materials:
-
Substituted 2-naphthol
-
Ethyl 2,3-dibromopropanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone (refluxing grade)
-
Standard reflux apparatus
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the substituted naphthol in acetone, add potassium carbonate.
-
Add ethyl 2,3-dibromopropanoate to the mixture.
-
Heat the reaction mixture to reflux for 18 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Logical Flow of the Synthetic Protocol:
Caption: One-step synthesis workflow.
Part 2: The Dihydronaphthofuran Scaffold in Asymmetric Organocatalysis
While the ethyl ester itself may not be a catalyst, the dihydronaphthofuran core is a key structural motif in the products of highly enantioselective organocatalytic reactions. This section will focus on the synthesis of chiral dihydronaphthofurans, showcasing the catalytic application of bifunctional organocatalysts.
Organocatalytic Enantioselective Synthesis of Dihydronaphthofurans
Bifunctional organocatalysts, particularly those derived from cinchona alkaloids and bearing a squaramide moiety, have proven highly effective in catalyzing the asymmetric synthesis of dihydronaphthofurans.[2][3] These catalysts operate through a combination of hydrogen bonding and steric hindrance to control the stereochemical outcome of the reaction.
Reaction Principle: Asymmetric Friedel-Crafts/Sₙ2 Domino Reaction
The reaction involves a domino sequence of a Friedel-Crafts alkylation followed by an intramolecular Sₙ2 reaction between a naphthol derivative and a (Z)-α-bromonitroalkene. The bifunctional organocatalyst activates both the naphthol (via the basic amine) and the nitroalkene (via hydrogen bonding with the squaramide) to facilitate the initial C-C bond formation with high stereocontrol.
Catalytic Cycle and Stereochemical Control:
The stereoselectivity of this transformation is governed by the formation of a ternary complex between the catalyst, the naphthol, and the nitroalkene. Density Functional Theory (DFT) calculations have suggested that π-stacking interactions in the transition state for the Friedel-Crafts step favor a specific conformation, leading to the observed high enantioselectivity.[2][3]
Caption: Organocatalytic cycle for DHN synthesis.
Experimental Protocol: Asymmetric Synthesis of a Dihydronaphthofuran Derivative
This protocol is based on the work of leading research in the field of organocatalysis for the synthesis of dihydronaphthofuran derivatives.[2][3]
-
Reagents and Materials:
-
β-Naphthol
-
(Z)-α-bromonitroalkene
-
Bifunctional quinine-derived squaramide organocatalyst (e.g., Catalyst VI as described in the literature)[3]
-
Toluene (anhydrous)
-
Standard reaction vials
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for enantiomeric excess (ee) determination
-
-
Procedure:
-
To a dried reaction vial, add the bifunctional organocatalyst (5 mol%).
-
Add anhydrous toluene as the solvent.
-
Add β-naphthol to the solution.
-
Add the (Z)-α-bromonitroalkene.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 24-96 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
-
Quantitative Data Summary:
The efficacy of this catalytic system is demonstrated by the high yields and excellent enantioselectivities achieved for a range of substrates.
| Entry | Naphthol Derivative | Nitroalkene Substituent | Yield (%) | ee (%) |
| 1 | β-Naphthol | Phenyl | >99 | 98 |
| 2 | β-Naphthol | 4-Chlorophenyl | 95 | 97 |
| 3 | β-Naphthol | 2-Naphthyl | 98 | >99 |
| 4 | α-Naphthol | Phenyl | 92 | 95 |
Data is representative of typical results from the cited literature.[2][3]
Part 3: Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target compounds can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess, a critical parameter in asymmetric catalysis, is determined by chiral HPLC, providing a quantitative measure of the catalyst's performance. The consistency of results with published data serves as a further validation of the experimental procedure.
References
- Title: Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: (PDF)
- Title: Dihydronaphthofurans: synthetic strategies and applications Source: RSC Advances (RSC Publishing) URL:[Link]
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- 2. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Note: Synthesis of Bio-active Derivatives from Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Abstract
The naphtho[2,1-b]furan scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant pharmacological and biological activities.[1][2][3] Derivatives of this structure have demonstrated potential as anticancer, antibacterial, anti-inflammatory, and NF-κB inhibiting agents.[2][4][5] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of key derivatives starting from Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. We present validated, step-by-step protocols for the synthesis of the core scaffold and its subsequent transformation into carboxylic acid, amide, and alcohol derivatives, which serve as versatile intermediates for further drug discovery efforts. The causality behind experimental choices, troubleshooting guidance, and the biological relevance of the synthesized molecules are discussed in detail.
Introduction: The Naphthofuran Scaffold
Naphthofurans are a class of oxygen-containing heterocyclic compounds formed by the fusion of a naphthalene and a furan ring. Their rigid, planar structure and electron-rich nature make them ideal pharmacophores for interacting with various biological targets. The dihydro- form of the scaffold, specifically this compound, offers a strategic starting point for chemical modification. The ester functional group at the C2 position is a versatile handle that allows for the generation of a diverse library of derivatives through well-established synthetic transformations. This guide focuses on harnessing this reactivity to produce key intermediates for screening and lead optimization programs.
Synthesis of the Core Scaffold: this compound
The most efficient route to the title compound is a one-step synthesis involving the reaction of a 2-naphthol derivative with ethyl 2,3-dibromopropanoate.[6] This method proceeds via an in-situ formation of ethyl-2-bromoacrylate, followed by a Michael-type addition of the naphthalenolate and subsequent intramolecular cyclization.
Experimental Protocol 2.1: One-Pot Synthesis
-
Reaction Setup: To a solution of 2-naphthol (1.0 eq) in anhydrous acetone (15 mL/mmol of naphthol), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Reagent Addition: Add ethyl 2,3-dibromopropanoate (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting naphthol is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient, typically starting from 5:95) to yield this compound as a solid.
Causality behind Experimental Choices:
-
Anhydrous K₂CO₃: Acts as a base to deprotonate the 2-naphthol, forming the reactive naphthalenolate nucleophile. It also facilitates the in-situ elimination of HBr from ethyl 2,3-dibromopropanoate to form the Michael acceptor.[6]
-
Acetone: A suitable polar aprotic solvent that dissolves the organic reagents while allowing for a convenient reflux temperature.
-
Reflux: Provides the necessary activation energy for both the elimination and the subsequent cyclization steps.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
Comprehensive Analytical Protocols for the Characterization of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This guide provides a detailed framework of analytical techniques for the comprehensive characterization of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. Dihydronaphthofurans are a significant class of heterocyclic compounds, serving as crucial intermediates in organic synthesis and as core scaffolds in pharmacologically active agents.[1][2] Their robust characterization is paramount for ensuring purity, confirming structural integrity, and meeting regulatory standards in research and drug development. This document outlines detailed protocols for spectroscopic and chromatographic analyses, emphasizing the scientific rationale behind methodological choices to ensure self-validating and reproducible results.
Introduction and Molecular Overview
This compound belongs to the dihydronaphthofuran (DHN) family, a class of arene-fused furans with notable biological activities.[1] The synthesis of this specific scaffold has been reported via methods such as the one-step cyclization of substituted naphthols with ethyl 2,3-dibromopropanoate.[3] Given its role as a potential building block for more complex molecules, a multi-faceted analytical approach is required to unequivocally determine its structure and purity. This guide presents a workflow that combines spectroscopic techniques for structural elucidation with chromatography for purity assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [] |
| Molecular Weight | 242.27 g/mol | [] |
| CAS Number | 62019-34-5 | [5] |
| Canonical SMILES | CCOC(=O)C1OC2=C(C=C1)C3=CC=CC=C3C=C2 | N/A |
| Appearance | Predicted: White to off-white solid | N/A |
Integrated Analytical Workflow
A robust characterization strategy employs orthogonal techniques to build a complete profile of the compound. The primary structure is elucidated using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), while functional groups are confirmed by Infrared (IR) Spectroscopy. Purity is then quantified using High-Performance Liquid Chromatography (HPLC).
Diagram 1: Comprehensive Analytical Workflow.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR is the most powerful tool for elucidating the precise covalent structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The key diagnostic signals for this molecule are the aliphatic protons at the C1 and C2 positions of the dihydrofuran ring, which distinguish it from its fully aromatic analogue.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at 298 K.
-
Use a standard 90° pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Employ a relaxation delay of 5 seconds to ensure quantitative integration.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm.
-
Accumulate at least 1024 scans due to the low natural abundance of ¹³C.[6]
-
-
Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale / Notes |
| Aromatic (6H) | 7.20 - 8.00, m | 110 - 135 | Protons on the naphthalene ring system. The exact shifts and multiplicities depend on the specific substitution pattern. |
| Quaternary Ar-C | - | 125 - 155 | Includes carbons at the ring junctions and the carbon attached to the furan oxygen (C5a, C6a, etc.). |
| C2-H | ~5.0 - 5.5, dd | ~75 - 85 | Diagnostic chiral center proton. Coupled to the two diastereotopic protons at C1. The chemical shift is downfield due to the adjacent oxygen and ester group. |
| C1-H₂ | ~3.4 - 3.8, m | ~30 - 40 | Diagnostic diastereotopic methylene protons. They exhibit complex splitting due to geminal coupling and vicinal coupling to the C2 proton. |
| Ester -O-CH₂- | 4.25, q, J ≈ 7.1 | ~61 | Classic ethyl ester quartet, coupled to the methyl protons.[7] |
| Ester -CH₃ | 1.30, t, J ≈ 7.1 | ~14 | Classic ethyl ester triplet.[7] |
| Ester C=O | - | ~170 | Typical chemical shift for an ester carbonyl carbon.[6] |
High-Resolution Mass Spectrometry (HRMS)
Principle of Causality: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electron Ionization (EI) can be used, but soft ionization techniques like Electrospray Ionization (ESI) are preferred to preserve the molecular ion. The fragmentation pattern provides corroborating structural evidence.
Protocol: ESI-Time of Flight (TOF) MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an ESI-TOF mass spectrometer.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3500 V
-
Nebulizer Gas (N₂): 1.5 Bar
-
Drying Gas (N₂): 6.0 L/min at 200 °C
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Determine the exact mass of the protonated molecular ion [M+H]⁺. Compare this experimental mass to the theoretical mass calculated for C₁₅H₁₅O₃⁺. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
Table 3: Predicted HRMS Data
| Species | Theoretical Exact Mass (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway Rationale |
| [M]⁺• | 242.0943 | 197, 169, 141 | Molecular ion (less common in ESI). |
| [M+H]⁺ | 243.1021 | 197, 169 | Protonated molecule, expected as the base peak in ESI. |
| [M+Na]⁺ | 265.0841 | - | Sodium adduct, commonly observed. |
| - | - | 197.0864 ([M-OC₂H₅]⁺) | Loss of the ethoxy radical is a common fragmentation pathway for ethyl esters.[8] |
| - | - | 169.0915 ([M-COOC₂H₅]⁺) | Loss of the entire ethyl carboxylate radical. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key absorptions for this molecule include the ester carbonyl (C=O) stretch, the C-O stretches of the ether and ester, and the aromatic C=C stretches.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with a universal ATR accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Acquisition: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance. Identify the characteristic absorption bands.[9]
Table 4: Predicted FTIR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Rationale |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H stretching from the naphthalene ring. |
| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H stretching from the C1-H₂, ethyl group, and C2-H. |
| ~1730 | C=O Stretch | Strong, sharp absorption characteristic of the saturated ester carbonyl group. This is a key diagnostic peak. Conjugation would lower this frequency, but here it is unconjugated.[10] |
| 1600, 1500, 1450 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1300 - 1050 | C-O Stretch | Strong, complex bands. This region will contain overlapping C-O stretching vibrations from both the ester (O=C-O ) and the dihydrofuran ether (C-O-C ).[11] |
| < 900 | C-H Bend (out-of-plane) | Bending vibrations from the substituted aromatic ring, often referred to as the "fingerprint region".[9] |
Chromatographic Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Causality: RP-HPLC is the gold standard for assessing the purity of small organic molecules. The non-polar nature of the dihydronaphthofuran core makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[12] A gradient elution is employed to ensure that any impurities with significantly different polarities are effectively resolved and eluted. UV detection is ideal due to the strong chromophore of the naphthalene system.[13]
Diagram 2: RP-HPLC Workflow for Purity Analysis.
Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both solvents by sonication or helium sparging before use.
-
-
Sample Preparation: Prepare a stock solution of the sample in Acetonitrile at a concentration of approximately 0.5 mg/mL.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent, with DAD/VWD detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12] |
| Column Temp. | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 10 µL |
| Detection | UV Diode Array Detector (DAD) at 254 nm. |
| Gradient Elution | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18.1-22 min: 60% B (re-equilibration). |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100. The main product peak is expected to be sharp and symmetrical.
References
- Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. (n.d.). Prime Scholars.
- The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water. (2022). MDPI.
- Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. (n.d.). MicroSolv.
- Report on method development and validation of PAH-13. (2017). European Commission.
- Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. (2018). UI Scholars Hub.
- 13 C NMR Chemical shifts of compounds 1-12. (n.d.). ResearchGate.
- Fragmentation patterns in mass spectra. (n.d.). Chemguide.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- This compound. (n.d.). Chemical Suppliers.
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. (2020). Bioorganic & Medicinal Chemistry Letters.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest.
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. (2020). PubMed.
- Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Science & Technology.
- Fourier-Transform Infrared Spectroscopy (FTIR). (n.d.). Advances in Polymer Science.
- FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023). YouTube.
- How To Interpret An FTIR Spectrum? (2025). YouTube.
- FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. (n.d.). Scholars Research Library.
- Dihydronaphthofurans: synthetic strategies and applications. (2020). RSC Advances.
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Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate: A Versatile Building Block for Advanced Materials
Introduction: Unveiling the Potential of a Fused Heterocyclic System
In the dynamic landscape of material science, the quest for novel molecular architectures that offer a unique confluence of processability, functionality, and performance is perpetual. Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a fused heterocyclic compound, has emerged as a molecule of significant interest. Its rigid naphthofuran core, combined with the synthetically versatile ethyl carboxylate group, provides a compelling platform for the development of next-generation organic electronic materials and functional polymers. This guide provides an in-depth exploration of the material science applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use. While extensive research has been conducted on the broader class of naphthofurans for their biological activities, including anti-cancer potential, this document will focus on their burgeoning role in material science.[1]
The dihydronaphthofuran moiety is a key structural feature found in numerous natural and synthetic compounds, exhibiting a wide array of biological and pharmacological activities.[2] Furthermore, certain derivatives of vinylidene-naphthofurans have demonstrated intriguing photochromic properties when exposed to UV or sunlight.[2] This inherent functionality within the core structure hints at the vast, untapped potential of tailored derivatives like this compound in the design of smart and responsive materials.
Physicochemical Properties and Characterization
A thorough understanding of the fundamental properties of this compound is paramount for its effective integration into material systems. The non-dihydronated analogue, Ethyl naphtho[2,1-b]furan-2-carboxylate, has been synthesized and its structure confirmed by X-ray diffraction, revealing a planar furan ring.[3][4] This planarity is a crucial attribute for organic electronic materials as it can facilitate intermolecular π-π stacking, which is essential for efficient charge transport.
| Property | Value (Predicted/Reported for Analogs) | Significance in Material Science |
| Molecular Formula | C₁₅H₁₄O₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 242.27 g/mol | Influences solubility, volatility, and diffusion characteristics. |
| Solubility | Soluble in common organic solvents (e.g., chloroform, THF, toluene) | Crucial for solution-based processing techniques like spin coating and printing.[5] |
| Thermal Stability | High (inferred from fused aromatic structure) | Determines the operational temperature range of devices and processing conditions. |
| Photophysical Properties | Expected to exhibit fluorescence | The extended π-conjugation of the naphthofuran core suggests potential as an emissive material in OLEDs.[5] |
Characterization Workflow:
A comprehensive characterization of a newly synthesized batch of this compound is a critical first step. The following workflow ensures the purity and structural integrity of the material.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Application Note I: A Promising Candidate for Organic Electronics
The inherent electronic properties of the naphthofuran scaffold make this compound a compelling candidate for use in organic electronic devices, particularly as a hole-transporting or emissive material in Organic Light-Emitting Diodes (OLEDs) and as the active semiconductor in Organic Field-Effect Transistors (OFETs). Furan-based semiconductors are known for their high carrier mobility, significant photoluminescent quantum efficiency, and good solubility.[5] The extended π-system of the naphthyl group fused to the furan ring is expected to enhance intermolecular interactions, which is beneficial for charge transport.[6]
Protocol 1: Fabrication and Characterization of an Organic Thin Film
This protocol details the fabrication of a thin film of this compound using spin coating, a widely used technique for producing uniform thin films from solution.[7]
Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Substrates (e.g., ITO-coated glass for OLEDs, heavily n-doped Si/SiO₂ wafers for OFETs)
-
Spin coater
-
Hotplate
-
Atomic Force Microscope (AFM)
-
UV-Vis Spectrometer
-
Fluorometer
Procedure:
-
Solution Preparation:
-
Dissolve this compound in a suitable high-purity solvent to a concentration of 5-10 mg/mL.
-
Gently heat and stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the surface wettability.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and secure it with a vacuum.
-
Dispense a sufficient amount of the prepared solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds). The final film thickness is dependent on the solution concentration and spin speed.[7]
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature below the material's glass transition temperature (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.
-
-
Characterization:
-
Morphology: Analyze the surface topography and roughness of the film using Atomic Force Microscopy (AFM).
-
Optical Properties: Measure the absorption and emission spectra of the film using UV-Vis spectroscopy and photoluminescence spectroscopy, respectively.
-
Protocol 2: Fabrication of a Simple OLED Device
This protocol outlines the fabrication of a basic OLED device to evaluate the electroluminescent properties of this compound as an emissive layer. The device is fabricated by thermal evaporation of the organic layers and the metal cathode.[8][9]
Device Architecture: ITO / HTL / this compound (EML) / ETL / LiF / Al
Materials and Equipment:
-
Patterned ITO-coated glass substrates
-
Hole-Transport Layer (HTL) material (e.g., NPB)
-
Electron-Transport Layer (ETL) material (e.g., TPBi)
-
Lithium Fluoride (LiF)
-
High-purity Aluminum (Al)
-
Thermal evaporation system with a high-vacuum chamber (<10⁻⁶ Torr)
-
Source-measure unit for device characterization
Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates as described in Protocol 1.
-
-
Organic Layer Deposition:
-
Load the cleaned ITO substrates and the organic materials into the thermal evaporation chamber.
-
Sequentially deposit the following layers by thermal evaporation at a rate of 1-2 Å/s:
-
HTL (e.g., 40 nm of NPB)
-
Emissive Layer (EML): 30 nm of this compound
-
ETL (e.g., 20 nm of TPBi)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer of LiF (1 nm) at a rate of 0.1 Å/s.
-
Deposit the Aluminum cathode (100 nm) at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
-
-
Encapsulation and Characterization:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to protect the organic layers from moisture and oxygen.
-
Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the device using a source-measure unit and a spectrometer.
-
Caption: A simplified workflow for the fabrication of an OLED device.
Application Note II: A Functional Monomer for Advanced Polymers
The presence of the ethyl carboxylate group in this compound opens up avenues for its use as a monomer in the synthesis of novel polymers. Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-derived counterparts.[10] By hydrolyzing the ester to a carboxylic acid, this molecule can be incorporated into polyesters and polyamides. Furthermore, the dihydronaphthofuran core could be functionalized to introduce polymerizable groups, leading to materials with tailored optical and electronic properties. The development of polymers from furan-based monomers is an active area of research, with applications ranging from bio-based plastics to photoresponsive materials.[10][11]
Protocol 3: Synthesis of a Naphthofuran-Containing Polyester
This protocol describes a two-step process to synthesize a polyester incorporating the naphthofuran moiety. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a polycondensation reaction with a diol.
Part A: Hydrolysis to 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
Materials and Equipment:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of KOH (2-3 molar equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid.
Part B: Polycondensation with a Diol
Materials and Equipment:
-
1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid (from Part A)
-
A suitable diol (e.g., ethylene glycol, 1,4-butanediol)
-
A catalyst (e.g., p-toluenesulfonic acid or a titanium-based catalyst)
-
High-boiling point solvent (e.g., o-dichlorobenzene)
-
Dean-Stark apparatus
-
Nitrogen inlet
Procedure:
-
Combine equimolar amounts of 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid and the diol in a flask equipped with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.
-
Add the solvent and a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and distribution, and by TGA and DSC for thermal properties.
Caption: Reaction scheme for the synthesis of a naphthofuran-containing polyester.
Conclusion and Future Outlook
This compound stands as a promising and versatile platform for the creation of advanced functional materials. Its unique combination of a rigid, electronically active core and a synthetically adaptable functional group paves the way for its application in high-performance organic electronics and novel polymer systems. The protocols outlined in this guide provide a foundational framework for researchers to explore the rich potential of this molecule. Future work should focus on systematic derivatization of the naphthofuran core to fine-tune its electronic and optical properties, as well as the exploration of a wider range of polymerization techniques to create a diverse library of functional materials. As the demand for innovative and sustainable materials continues to grow, molecules like this compound will undoubtedly play a crucial role in shaping the future of material science.
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- Photopolymerization of furan-based monomers: Exploiting UV-light for a new age of green polymers. (2024).
- Low Temperature Evaporation For Organics. (n.d.).
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- The Art of Thermal Evaporation: A Step-by-Step Guide. (2023, September 15).
- Thin Films Deposition of Organic Materials. (2019, September 25).
- Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. (n.d.).
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- A Furan-Thiophene-Based Quinoidal Compound: A New Class of Solution-Processable High-Performance n-Type Organic Semiconductor. (2016).
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- Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. (2017, November 15).
- Crosslinkable 3,4-Furan containing organic semiconductors. (n.d.).
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- After Café Series I: Characterization of Organic Thin Films and Surfaces. (2023, October 9).
- Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. (n.d.).
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- Effects of carbon chain on hole-transport properties in naphtho[2,1-b:6,5-b′]difuran derivatives: Remarkable anisotropic mobilities. (n.d.).
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- Directly Spin Coating a Low-Viscosity Organic Semiconductor Solution onto Hydrophobic Surfaces: Toward High-Performance Solution-Processable Organic Transistors. (n.d.).
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- an investigation of crystallization, molecular dynamics and degradation kinetics of novel poly(ester amide)
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Application Notes and Protocols for High-Throughput Screening of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate and Analog Libraries
Abstract: The naphthofuran scaffold, characterized by the fusion of a furan ring to a naphthalene moiety, represents a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds.[1][2] Derivatives of the 1,2-dihydronaphtho[2,1-b]furan core, in particular, have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5] Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate (CAS 62019-34-5) serves as a key exemplar of this chemical class, offering a versatile backbone for library synthesis and drug discovery campaigns.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns utilizing this compound and its analogs. We present detailed, field-proven protocols for both cell-based phenotypic screening and target-based biochemical assays, alongside critical insights into assay development, data analysis, and hit validation.
Compound Profile and Rationale for Screening
Chemical Identity: this compound
The subject of these protocols is a specific derivative of the dihydronaphthofuran heterocyclic system. Its structure provides a rigid, three-dimensional framework amenable to chemical modification, making it an attractive starting point for generating diverse compound libraries.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₄O₃
-
Molecular Weight: 242.27 g/mol
Scientific Rationale: Why Screen This Scaffold?
The decision to commit resources to an HTS campaign hinges on a strong scientific premise. The dihydronaphthofuran scaffold is supported by a compelling body of evidence highlighting its therapeutic potential.
-
Anticancer Potential: Multiple studies have reported significant anti-proliferative activity of 1,2-dihydronaphtho[2,1-b]furan derivatives against various cancer cell lines, including triple-negative breast cancer (MDA-MB-468) and estrogen receptor-positive breast cancer (MCF-7).[5][8] This makes the scaffold a prime candidate for phenotypic screens aimed at discovering novel cytotoxic or cytostatic agents.
-
Enzyme Inhibition: This class of compounds has been shown to inhibit several key enzymes implicated in disease, such as lipoxygenase (inflammation), α-chymotrypsin, and C17,20 lyase.[1][5] This proven bioactivity justifies target-based screens against specific enzymes of interest, such as kinases or proteases, which are central to many signaling pathways.
-
Structural Versatility: The synthesis of this compound and its analogs can be achieved through established synthetic routes, such as the one-step reaction of naphthols with ethyl 2,3-dibromopropanoate, allowing for the creation of focused libraries to explore structure-activity relationships (SAR).[1]
The High-Throughput Screening (HTS) Paradigm
High-throughput screening is a systematic, automated process that enables the rapid testing of thousands to millions of chemical compounds to identify "hits"—molecules that modulate a specific biological pathway or target.[9][10][11] A successful HTS campaign is not merely a large-scale experiment but an integrated workflow encompassing meticulous assay design, robotic execution, and rigorous data analysis.[12][13]
The general workflow is a multi-stage process designed to maximize efficiency and minimize false positives.
Caption: The integrated high-throughput screening (HTS) workflow.
Application Protocol 1: Cell-Based Antiproliferative Screening
This protocol describes a phenotypic screen to identify derivatives of this compound that exhibit cytotoxic or anti-proliferative effects against cancer cells. Cell-based assays are advantageous as they screen compounds in a physiologically relevant environment and inherently select for membrane-permeable molecules.[14][15]
Objective & Principle
-
Objective: To quantify the dose-dependent effect of test compounds on the viability and proliferation of a selected cancer cell line.
-
Principle: The assay utilizes a colorimetric or luminescent readout to measure the metabolic activity of the cell population. A reduction in signal relative to vehicle-treated controls indicates a loss of cell viability. The MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, is a classic example.[16] A more modern, sensitive alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of viable cells.
Detailed Step-by-Step Methodology (384-Well Format)
-
Compound Plate Preparation:
-
Prepare a master stock of this compound and its analogs at 10 mM in 100% DMSO.
-
Using an acoustic liquid handler or automated multichannel pipette, perform serial dilutions to create a dose-response plate. A common concentration range is 100 µM to 1 nM.
-
The final DMSO concentration in the assay wells must be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[16]
-
-
Cell Culture and Seeding:
-
Culture human breast cancer cells (e.g., MDA-MB-468) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Resuspend the cells in fresh medium and adjust the density to 2.5 x 10⁴ cells/mL. This density must be optimized to ensure cells are still in a growth phase at the end of the incubation period.
-
Using an automated dispenser, seed 40 µL of the cell suspension (1,000 cells) into each well of a 384-well clear-bottom, tissue culture-treated plate.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Transfer 200 nL of compound solution from the compound plate to the cell plate using a pintool or acoustic liquid handler. This will result in a final assay volume of ~40.2 µL and achieve the desired final compound concentrations.
-
Controls: Dedicate specific wells on each plate for:
-
Negative Control: Cells treated with DMSO vehicle only (represents 0% inhibition).
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin at a high concentration (e.g., 10 µM) (represents 100% inhibition).
-
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout (Using CellTiter-Glo®):
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Quality Control
-
Normalization: The raw luminescence data from each well is normalized to the plate controls:
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Quality Control (QC): The robustness of the assay is assessed on a per-plate basis using the Z'-factor.[12][17]
-
Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% at 10 µM) in the primary screen are designated as "hits" for further investigation.
-
Dose-Response Analysis: For confirmed hits, the percent inhibition data across all concentrations are fitted to a four-parameter logistic model to determine the IC₅₀ (half-maximal inhibitory concentration) value.[18]
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Z'-Factor (Plate) |
| Control (+) | 100.0 | N/A | 0.81 |
| Control (-) | 0.0 | N/A | 0.81 |
| EDNF-001 | 8.2 | > 50 | 0.81 |
| EDNF-002 | 91.5 | 2.3 | 0.81 |
| EDNF-003 | 45.1 | 15.7 | 0.81 |
| EDNF-004 | 88.9 | 3.1 | 0.81 |
| Table 1: Representative data from a primary antiproliferative screen. Compounds EDNF-002 and EDNF-004 would be selected as hits for follow-up studies. |
Application Protocol 2: Biochemical Kinase Inhibition Assay
This protocol outlines a target-based biochemical assay to screen for inhibitors of a specific protein kinase, a common target class for anticancer therapies.[3] Biochemical assays offer the advantage of directly measuring the interaction between a compound and its purified target, which simplifies mechanism-of-action studies.[19][20]
Objective & Principle
-
Objective: To identify and characterize compounds that directly inhibit the enzymatic activity of a purified protein kinase.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to kinase activity. Inhibitors will result in a lower signal.
Detailed Step-by-Step Methodology (384-Well Format)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme: Dilute the purified kinase (e.g., a relevant tyrosine kinase) in kinase buffer to a 2X working concentration.
-
Substrate/ATP Mix: Prepare a 2X mix of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
-
Compound Plate: Prepare a dose-response plate as described in Protocol 1.
-
-
Assay Procedure:
-
Add 2.5 µL of 2X kinase solution to each well of a 384-well low-volume white plate.
-
Transfer 50 nL of compound solution from the compound plate.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP mix. The total reaction volume is 5 µL.
-
Controls:
-
Negative Control (100% Activity): Reaction with DMSO vehicle.
-
Positive Control (0% Activity): Reaction with a potent, broad-spectrum kinase inhibitor like Staurosporine.
-
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis
Data analysis follows the same principles as the cell-based assay. Raw luminescence values are normalized against controls to calculate percent inhibition, the Z'-factor is determined for each plate to ensure data quality, and IC₅₀ values are generated for active compounds.
Hit Triage and Validation
A "hit" from a primary screen is not a confirmed active compound; it is a starting point that requires rigorous validation to eliminate false positives and artifacts.[21] The hit triage process is a critical filtering cascade.
Caption: Workflow for hit triage and validation.
-
Hit Confirmation: Re-testing hits from a fresh sample of the compound is the first step to rule out handling errors.
-
Counter-Screens: These are essential for identifying compounds that interfere with the assay technology itself. For the protocols described:
-
For the CellTiter-Glo® assay, a counter-screen would test for direct inhibition of the luciferase enzyme.
-
For the ADP-Glo™ assay, a similar luciferase counter-screen is necessary.
-
-
Orthogonal Assays: A validated hit should be tested in a secondary assay that measures the same biological endpoint but uses a different technology (e.g., confirming a kinase hit from a luminescence assay with a fluorescence polarization-based assay). This ensures the observed activity is not an artifact of the primary assay format.[19]
Conclusion
This compound and its analogs represent a promising chemical scaffold for the discovery of novel therapeutic agents, particularly in oncology. The protocols detailed in this application note provide a robust framework for initiating an HTS campaign, from initial cell-based phenotypic screening to more targeted biochemical assays. By adhering to rigorous standards of assay validation, quality control, and hit triage, researchers can effectively navigate the complexities of HTS to identify high-quality, validated hits worthy of advancement into lead optimization programs.
References
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- Corning Life Sciences. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Corning.
- MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University.
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- Parham, F., et al. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery.
- Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies.
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- ResearchGate. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF.
- Zenodo. (2023). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Zenodo.
- Sittampalam, G. S., et al. (2013). Overview of high-throughput screening. Current Protocols in Chemical Biology.
- Wassan, M. A., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
- Wikipedia. (n.d.). High-throughput screening.
- Zhang, X. D. (2014). Data analysis approaches in high throughput screening. SlideShare.
- Janzen, W. P. (Ed.). (2002). High Throughput Screening: Methods and Protocols. Humana Press.
- Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances.
- Sikand, A., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy.
- ResearchGate. (2008). HTS data analysis workflow.
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- Chemical Suppliers. (n.d.). This compound.
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Application Note: Structural Elucidation of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate using ¹H and ¹³C NMR Spectroscopy
Introduction
The 1,2-dihydronaphtho[2,1-b]furan scaffold is a core structural motif in numerous biologically active compounds, exhibiting a range of pharmacological properties including anticancer and anti-inflammatory activities.[1][2] Accurate and unambiguous structural characterization of these molecules is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of organic molecules in solution.[3][4] This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR data for a key derivative, ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. We will delve into the rationale behind chemical shift assignments, spin-spin coupling patterns, and provide a standardized protocol for data acquisition.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is essential for unambiguous NMR signal assignment. The structure and IUPAC numbering for this compound are presented below. This numbering will be used throughout this document.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Aromatic Protons (δ 7.0 - 8.0 ppm)
The naphthyl ring system gives rise to a series of signals in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns are influenced by the electronic effects of the fused furan ring.
-
H-6, H-7, H-8, H-9: These four protons on the naphthalene ring will appear as a complex multiplet between approximately 7.2 and 7.9 ppm. The exact shifts depend on the specific electronic environment.
-
H-4, H-5: These protons are also part of the aromatic system and are expected to resonate in a similar region, likely between 7.3 and 8.0 ppm. Due to their proximity to the furan ring, their chemical shifts may be slightly different from those of the other naphthyl protons.
Dihydrofuran Ring Protons (δ 3.0 - 5.5 ppm)
The protons on the dihydronaphthofuran moiety are diastereotopic and will exhibit distinct chemical shifts and coupling patterns.
-
H-2 (δ ~5.0-5.5 ppm): This proton is adjacent to both the oxygen atom of the furan ring and the electron-withdrawing carboxylate group, leading to a significant downfield shift. It is expected to appear as a doublet of doublets (dd) due to coupling with the two geminal protons at C-1.
-
H-1 (δ ~3.0-3.8 ppm): The two protons at the C-1 position (H-1a and H-1b) are diastereotopic and will have different chemical shifts. They will each appear as a doublet of doublets due to geminal coupling with each other and vicinal coupling with H-2.
Ethyl Ester Protons (δ 1.0 - 4.5 ppm)
The ethyl group of the carboxylate ester gives rise to a characteristic quartet and triplet.
-
-OCH₂CH₃ (δ ~4.0-4.4 ppm): The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.
-
-OCH₂CH₃ (δ ~1.2-1.5 ppm): The methyl protons (-CH₃) will resonate as a triplet due to coupling with the methylene protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.
Carbonyl Carbon (δ ~160-170 ppm)
-
C=O: The carbonyl carbon of the ester group is highly deshielded and will appear as a singlet in the downfield region of the spectrum.
Aromatic and Olefinic Carbons (δ ~110-155 ppm)
The ten carbons of the naphthyl ring system and the two sp² carbons of the furan ring will resonate in this region. The specific chemical shifts are influenced by the substituents and their positions on the rings. The quaternary carbons (C-3a, C-5a, C-9a, C-9b) will generally have lower intensities compared to the protonated carbons. Based on data for the aromatic analogue, ethyl naphtho[2,1-b]furan-2-carboxylate, the chemical shifts for the furan carbons can be predicted.[5]
Dihydrofuran and Ethyl Ester Carbons (δ ~14-90 ppm)
-
C-2 (δ ~80-90 ppm): This carbon is attached to the oxygen atom and the carboxylate group, resulting in a significant downfield shift.
-
-OCH₂CH₃ (δ ~60-65 ppm): The methylene carbon of the ethyl group is deshielded by the oxygen atom.
-
C-1 (δ ~30-40 ppm): The methylene carbon of the dihydrofuran ring.
-
-OCH₂CH₃ (δ ~14-15 ppm): The methyl carbon of the ethyl group will appear in the upfield region of the spectrum.
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-1a, H-1b | ~3.0 - 3.8 | m | - | ~30-40 |
| H-2 | ~5.0 - 5.5 | dd | J2,1a, J2,1b | ~80-90 |
| Aromatic H | ~7.2 - 8.0 | m | - | ~110-135 |
| -OCH₂ CH₃ | ~4.0 - 4.4 | q | ~7.1 | ~60-65 |
| -OCH₂CH₃ | ~1.2 - 1.5 | t | ~7.1 | ~14-15 |
| Quaternary C | - | - | - | ~125-155 |
| C =O | - | - | - | ~160-170 |
Note: These are predicted values based on the analysis of structurally related compounds. Actual experimental values may vary.
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data.[6]
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.[7]
-
Solvent Selection: Use a high-purity deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃), as it is a common solvent for this class of compounds. The residual protio-solvent signal can be used as a secondary chemical shift reference.[6]
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Ensure complete dissolution; vortex or gently warm if necessary.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard (Optional): For highly accurate chemical shift determination, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[7]
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.
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Comprehensive Mass Spectrometric Analysis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
An Application Note for Researchers and Drug Development Professionals
Abstract
The naphtho[2,1-b]furan scaffold is a core structural motif in various natural products and synthetic compounds exhibiting significant biological activities, including anti-cancer potential.[1][2] Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate (CAS 62019-34-5) is a key member of this class, and its precise characterization is fundamental for drug discovery, metabolite identification, and quality control. This document provides a detailed guide to the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will explore the theoretical underpinnings of method development, present a comprehensive experimental protocol for high-resolution mass spectrometry, and detail the expected fragmentation pathways for unambiguous structural elucidation.
Part I: Foundational Principles and Method Strategy
Analyte Profile and Ionization Rationale
The target analyte, this compound, possesses a molecular formula of C₁₅H₁₄O₃ and a monoisotopic mass of 242.0943 Da . Its structure comprises a polycyclic aromatic naphthyl system fused to a dihydrofuran ring, with an ethyl ester functional group.
The presence of heteroatoms (oxygen) and the ester group makes the molecule amenable to soft ionization techniques. Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is preserved for subsequent analysis.[3] Given the analyte's structure, positive ion mode ESI is predicted to be most effective. The molecule lacks readily deprotonated acidic protons for negative mode, but the oxygen atoms in the furan ring and ester group can be readily protonated or form adducts with cations like sodium (Na⁺) or ammonium (NH₄⁺) present in the mobile phase.[4] This results in the formation of pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.
The Imperative of Tandem Mass Spectrometry (MS/MS)
While a full scan mass spectrum provides molecular weight information, it is often insufficient for definitive structural confirmation, especially when analyzing complex mixtures or distinguishing between isomers. Tandem mass spectrometry (MS/MS) is an indispensable tool for eliciting detailed structural information.[5][6] The MS/MS process involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion), its activation and fragmentation in a collision cell, and subsequent analysis of the resulting product ions.[7]
Collision-Induced Dissociation (CID) is the most common fragmentation technique for small molecules.[8] By applying a specific collision energy, we can induce characteristic bond cleavages. The resulting product ion spectrum, or "fragmentation pattern," serves as a structural fingerprint of the molecule, enabling its confident identification.
Part II: Experimental Protocol
This protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, coupled with a standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Materials and Reagents
-
Analyte: this compound (purity ≥98%).
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additive: Formic acid (LC-MS grade, ≥99% purity).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Sample Preparation Workflow
The causality behind this workflow is to ensure the analyte is fully dissolved in a solvent compatible with both the reversed-phase chromatography column and the ESI source, minimizing precipitation and maximizing ionization efficiency.
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the analyte and dissolve it in 1.0 mL of methanol in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) Methanol:Water.
-
Final Sample for Injection: Transfer an aliquot of the 1 µg/mL working solution into an autosampler vial. This concentration is typically sufficient for generating high-quality spectra on modern mass spectrometers.
Instrumentation and Method Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use. The use of a chromatographic separation, even for a pure standard, is best practice to ensure any potential impurities or degradants do not interfere with the analysis.
| Parameter | Recommended Setting & Rationale |
| Liquid Chromatography (LC) | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Chosen for its versatility in retaining moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water. The acid promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. Acetonitrile is an excellent organic solvent for ESI. |
| Gradient | 50% B to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min. A generic gradient to ensure elution and column cleaning. |
| Flow Rate | 0.3 mL/min. Standard for 2.1 mm ID columns. |
| Injection Volume | 2 µL. Minimizes peak distortion while providing sufficient analyte. |
| Column Temperature | 40 °C. Improves peak shape and reproducibility. |
| Mass Spectrometry (MS) | |
| Ionization Mode | ESI Positive. Rationale explained in Section 1.1. |
| Capillary Voltage | 3.5 kV. Optimized to achieve stable spray and maximize ion signal. |
| Mass Range (MS1) | m/z 100-500. Covers the expected precursor ions and potential low-mass fragments. |
| Desolvation Gas | Nitrogen, 10 L/min. Facilitates droplet evaporation and ion release. |
| Desolvation Temp. | 350 °C. Aids in solvent removal without causing thermal degradation. |
| Tandem MS (MS/MS) | |
| Precursor Ion | m/z 243.1018 (for [M+H]⁺). The protonated molecule is typically the most abundant and provides a clean starting point for fragmentation. |
| Isolation Window | ± 0.5 Da. Ensures specific isolation of the target ion without capturing isotopic peaks. |
| Fragmentation | Collision-Induced Dissociation (CID). Standard, effective method for small molecule fragmentation. |
| Collision Energy | Ramped 10-40 eV. Using a range of energies ensures the capture of both low-energy (stable fragments) and high-energy (smaller fragments) dissociation products. |
Part III: Data Interpretation and Expected Fragmentation
Full Scan (MS1) Spectrum
In the full scan spectrum, the primary ions expected are the protonated molecule and common adducts. High-resolution instrumentation allows for the confirmation of the elemental composition through accurate mass measurement.
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₅H₁₅O₃]⁺ | 243.1016 |
| [M+Na]⁺ | [C₁₅H₁₄O₃Na]⁺ | 265.0835 |
| [M+K]⁺ | [C₁₅H₁₄O₃K]⁺ | 281.0575 |
| [M+NH₄]⁺ | [C₁₅H₁₈NO₃]⁺ | 260.1281 |
Tandem MS (MS/MS) Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion (m/z 243.10) is predicted to follow several logical pathways based on the molecule's structure, which includes labile ester and dihydrofuran moieties. The principles of fragmentation in furan-containing heterocycles and esters guide these predictions.[9][10]
Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.
Explanation of Key Fragmentation Steps:
-
Loss of Ethanol (C₂H₅OH, -46.04 Da): This is a very common fragmentation pathway for protonated ethyl esters, proceeding through a McLafferty-type rearrangement or charge-remote fragmentation, leading to a stable acylium ion at m/z 197.06 .[11] This is often a dominant peak.
-
Loss of Ethylene (C₂H₄, -28.03 Da): Another characteristic loss from the ethyl ester group, resulting in the formation of a carboxylic acid fragment ion at m/z 215.07 .
-
Loss of the Ethoxycarbonyl Radical (•COOC₂H₅, -73.03 Da): Cleavage of the C-C bond between the furan ring and the carbonyl group results in a radical cation at m/z 170.07 .
-
Sequential Loss of Carbon Monoxide (CO, -27.99 Da): The naphthofuran core is quite stable. Following the initial loss of ethanol, the resulting ion at m/z 197.06 can undergo further fragmentation by losing a molecule of CO from the furanone-like structure to yield an ion at m/z 169.06 .[10] This ion can potentially lose a second CO to produce m/z 141.07 .
Summary of Predicted Product Ions:
| Precursor Ion (m/z) | Product Ion (m/z) | Mass Loss (Da) | Proposed Formula | Proposed Structure/Loss |
| 243.10 | 215.07 | 28.03 | [C₁₃H₁₁O₃]⁺ | Loss of ethylene (C₂H₄) |
| 243.10 | 197.06 | 46.04 | [C₁₃H₉O₂]⁺ | Loss of ethanol (C₂H₅OH) |
| 243.10 | 170.07 | 73.03 | [C₁₂H₁₀O]⁺ | Loss of ethoxycarbonyl radical (•COOC₂H₅) |
| 197.06 | 169.06 | 28.00 | [C₁₂H₉O]⁺ | Sequential loss of CO |
| 169.06 | 141.07 | 28.00 | [C₁₁H₉]⁺ | Sequential loss of CO |
Part IV: Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing high-resolution ESI-MS/MS, researchers can achieve confident identification and structural confirmation of this important heterocyclic compound. The detailed protocol for sample preparation and instrument parameters serves as a validated starting point for analysis, while the predicted fragmentation pathways provide the necessary interpretive guidance. This methodology is directly applicable to purity assessments, reaction monitoring, and metabolic studies within the drug development pipeline.
References
- Kaur, N. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(9), 5228-5261. [Link]
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- de Oliveira, L. S., et al. (2021). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods, 13(1), 79-87. [Link]
- Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(11), 4469–4473. [Link]
- Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2004. [Link]
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press. [Link]
- Tsugawa, H., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(3), 316-334. [Link]
- Mittal, R. D., & Kalsi, A. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 132–140. [Link]
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Broeckling, C. (2021, January 15). an overview of tandem mass spectrometry methods and approaches. YouTube. [Link]
- Wikipedia. (n.d.). Electrospray ionization.
- JoVE. (n.d.). Electrospray Ionization (ESI) Mass Spectrometry.
- University of California, Davis. (n.d.). Fragmentation and Interpretation of Spectra. LibreTexts Chemistry. [Link]
- Samanta, S., et al. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic Chemistry, 103, 104183. [Link]
- Shruthi, K., et al. (2012). Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2211. [Link]
- PubChem. (n.d.). Ethyl naphtho[2,1-b]furan-2-carboxylate.
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Application Note: Infrared Spectrum Analysis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Abstract
This application note provides a comprehensive guide to the infrared (IR) spectrum analysis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. A detailed theoretical framework for the expected vibrational modes is presented, followed by a step-by-step protocol for acquiring high-quality Fourier-transform infrared (FTIR) spectra using the Attenuated Total Reflectance (ATR) technique. This guide emphasizes the causal relationships between molecular structure and spectral features, enabling researchers to confidently identify and characterize this and structurally related molecules.
Introduction: The Vibrational Signature of a Complex Heterocycle
This compound is a molecule that integrates several key functional groups: a dihydronaphthofuran core and an ethyl carboxylate substituent. This intricate structure gives rise to a unique vibrational fingerprint when analyzed by infrared spectroscopy. IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules, providing invaluable information about their functional groups and overall structure. For drug development professionals and researchers, confirming the identity and purity of such complex molecules is paramount, and IR spectroscopy serves as a rapid and reliable first-line analytical tool. This note will deconstruct the expected IR spectrum of the title compound by examining its constituent parts: the aromatic naphthalene system, the dihydrofuran ring, and the ethyl ester group.
Theoretical Framework: Predicting the Infrared Spectrum
The infrared spectrum of this compound can be logically predicted by considering the characteristic absorption frequencies of its primary structural components.
The Naphthalene Moiety: Aromatic Vibrations
The naphthalene portion of the molecule will exhibit characteristic absorptions typical of polycyclic aromatic hydrocarbons.[1][2]
-
Aromatic C-H Stretching: Look for a series of weak to medium bands just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.[3] These arise from the stretching vibrations of the C-H bonds on the aromatic ring.
-
Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the naphthalene system will produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[4] Commonly, two prominent bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds. The exact position of these bands can be diagnostic of the substitution pattern on the aromatic rings.[3]
The Dihydrofuran Ring: Aliphatic and Ether Linkages
The 1,2-dihydrofuran ring introduces both aliphatic and ether characteristics to the spectrum.
-
Aliphatic C-H Stretching: The CH and CH₂ groups in the dihydrofuran ring will give rise to stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. These are often observed as sharp, medium-intensity peaks.
-
C-O-C Stretching: The furan ring contains a cyclic ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong band in the 1250-1050 cm⁻¹ region. This is a key diagnostic feature for the furan moiety.[5][6]
The Ethyl Carboxylate Group: The Dominant Ester Signature
The ethyl carboxylate substituent will produce some of the most intense and easily identifiable peaks in the spectrum.[7]
-
Carbonyl (C=O) Stretching: This is typically the most intense absorption in the spectrum of an ester. For the aromatic analog, ethyl naphtho[2,1-b]furan-2-carboxylate, a sharp, strong absorption band has been reported at 1718 cm⁻¹.[8] For the 1,2-dihydro derivative, this band is expected in a similar region, likely between 1735-1715 cm⁻¹, characteristic of α,β-unsaturated esters.[9]
-
C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. The C(=O)-O stretch (acyl-oxygen) and the O-C-C stretch (alkyl-oxygen) will result in two or more strong bands in the 1300-1000 cm⁻¹ region.[9] These often overlap with the C-O-C stretch of the furan ring, leading to a complex and strong absorption pattern in this area of the spectrum.
-
Aliphatic C-H Bending: The ethyl group's CH₂ and CH₃ moieties will also contribute to bending (scissoring, rocking, and wagging) vibrations in the 1470-1370 cm⁻¹ region.
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its minimal sample preparation requirements and applicability to both solid and liquid samples.
Materials and Instrumentation
-
Sample: this compound (solid or oil)
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
Step-by-Step Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal surface must be meticulously cleaned with a suitable solvent and a lint-free wipe to remove any residues from previous measurements.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This is a critical step to ratio out the absorbance contributions from the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the sample (a few milligrams of solid or a single drop of liquid) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.
-
-
Sample Spectrum Acquisition:
-
Using the same acquisition parameters as the background scan, collect the sample spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
-
Cleaning: Thoroughly clean the ATR crystal and press with a suitable solvent and lint-free wipes to prepare for the next measurement.
Data Interpretation and Expected Spectral Features
The following table summarizes the expected key absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic C-H (Naphthalene) |
| 2980-2850 | Medium | C-H Stretch | Aliphatic C-H (Dihydrofuran and Ethyl group) |
| 1735-1715 | Very Strong | C=O Stretch | Ester Carbonyl |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring (Naphthalene) |
| 1470-1370 | Medium | C-H Bend | Aliphatic CH₂/CH₃ (Ethyl and Dihydrofuran) |
| 1300-1000 | Strong, Complex | C-O Stretch | Ester (C-O) and Furan (C-O-C) |
| 900-675 | Strong | C-H Bend (Out-of-Plane) | Aromatic C-H (Naphthalene) |
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical process for the IR spectral analysis of this compound.
Caption: Logical workflow for IR spectrum analysis.
Conclusion
The infrared spectrum of this compound is rich with information, providing a distinct signature for its structural verification. By systematically analyzing the key absorption bands corresponding to the aromatic, dihydrofuran, and ethyl ester moieties, researchers can confidently confirm the identity and integrity of this compound. The combination of a very strong carbonyl absorption around 1725 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and a complex series of strong C-O stretches in the fingerprint region provides a robust method for its characterization. This application note serves as a practical guide for utilizing FTIR spectroscopy in the analysis of complex heterocyclic molecules within a research and development setting.
References
- Synthesis of novel nitrogen containing naphtho[2,1-b]furan derivatives and investigation of their anti microbial activities. (2006). Arkivoc, 2006(xv), 160-168.
- Billes, F., Várady, L., & Varga, Z. (2004). A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Shruthi, K., et al. (2012). Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate. X-ray Structure Analysis Online, 28, 23-24.
- Sandford, S. A., Bernstein, M. P., & Allamandola, L. J. (2013). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal Supplement Series, 205(1), 8.
- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of matrix-isolated polycyclic aromatic hydrocarbon cations. 2: Naphthalene. The Journal of Physical Chemistry, 100(4), 1320-1329.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy.
- University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Esters.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- LibreTexts. (2023). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
Sources
- 1. Ethyl naphtho[2,1-b]furan-2-carboxylate | C15H12O3 | CID 738036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl naphtho[2,1-b]furan-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: UV-Vis Spectroscopy of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Introduction
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is a heterocyclic compound belonging to the naphthofuran class of molecules. Naphthofuran derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy is a robust, simple, and cost-effective analytical technique fundamental to the pharmaceutical industry.[3][4] It is widely employed for the qualitative and quantitative analysis of drug substances, offering insights into purity, concentration, and stability.[5][6]
This application note provides a comprehensive guide for researchers and drug development professionals on the characterization of this compound using UV-Vis spectroscopy. It outlines a systematic approach to method development, presents a detailed protocol for spectral acquisition, and discusses the principles of data interpretation and quantitative analysis based on the Beer-Lambert Law.
Scientific Principles: Understanding the Chromophore
The UV-Vis absorption properties of an organic molecule are dictated by its electronic structure, specifically the presence of chromophores—functional groups that absorb light in the UV-Vis range (typically 200-800 nm).[4][7] The absorption of photons promotes electrons from a ground state to a higher energy excited state.[8]
The target analyte, this compound, possesses a naphthofuran core. This extended aromatic system is the primary chromophore. The electronic transitions responsible for UV absorption in such systems are typically:
-
π → π* (pi to pi-star) transitions: These are high-energy transitions occurring in conjugated systems like the naphthalene and furan rings. They result in strong absorption bands, usually in the 200-400 nm range. The extended conjugation of the fused naphthofuran system is expected to result in one or more intense absorption maxima (λmax).
-
n → π* (n to pi-star) transitions: These transitions involve non-bonding electrons, such as those on the oxygen atoms of the furan ring and the carboxylate group. They are typically weaker in intensity and can sometimes be obscured by the stronger π → π* bands.
The specific position and intensity of the absorption bands are influenced by the molecule's substituents and the solvent environment.[9][10]
Caption: Relationship between molecular structure and UV-Vis absorption.
Part 1: Method Development & Protocol
Developing a reliable UV-Vis method requires careful consideration of the solvent, analyte concentration, and instrument parameters. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Instrumentation and Parameters
A modern double-beam UV-Vis spectrophotometer is recommended for this analysis.[11] A double-beam design simultaneously measures the sample and a reference (blank), providing real-time correction for solvent absorbance and instrument drift.[11]
Table 1: Recommended Instrument Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Wavelength Range | 190 - 400 nm | Covers the full UV range where electronic transitions for aromatic and conjugated systems are expected.[3] |
| Scan Speed | 200 nm/min (Medium) | Provides a good balance between scan time and spectral resolution. |
| Slit Width (Bandwidth) | 1.0 nm | A narrow bandwidth enhances spectral resolution, which is crucial for resolving fine structural details in the spectrum.[12] |
| Data Interval | 1.0 nm | Sufficient for accurately defining the peak shape and λmax. |
| Cuvettes | 1 cm path length, matched quartz | Quartz is transparent in the UV range (unlike glass or plastic) and using a matched pair minimizes optical differences between the sample and reference beams.[13] |
Solvent Selection: The Critical First Step
The choice of solvent is paramount as it must dissolve the analyte and be transparent in the wavelength region of interest.[10][14] Solvent polarity can also influence the position of absorption maxima (solvatochromic shifts).[9]
Key Considerations:
-
UV Cutoff: The solvent's UV cutoff is the wavelength below which it absorbs significantly, interfering with the measurement.[15][16] The chosen solvent must have a cutoff well below the anticipated λmax of the analyte.
-
Solubility: The analyte must be fully soluble to ensure a homogeneous solution for analysis.[17]
-
Inertness: The solvent should not react chemically with the analyte.
Table 2: Suitable Solvents for Analysis
| Solvent | UV Cutoff (nm) | Polarity | Comments |
|---|---|---|---|
| Ethanol | ~205 nm | Polar Protic | Excellent choice for many organic compounds; often used in pharmaceutical analysis.[18][19] |
| Methanol | ~205 nm | Polar Protic | Similar to ethanol, good solvating power.[20][21] |
| Acetonitrile | ~190 nm | Polar Aprotic | Very low UV cutoff, making it ideal for measurements deep in the UV range.[20][21] |
| Cyclohexane | ~195 nm | Non-polar | Useful for investigating solvatochromic effects by comparing spectra in polar and non-polar media.[19] |
For this protocol, Ethanol (spectroscopic grade) is selected as the primary solvent due to its excellent solvating properties for similar organic molecules and its suitable UV cutoff.[18]
Experimental Protocol: Step-by-Step Workflow
This protocol guides the user from sample preparation to final spectral acquisition.
Caption: Experimental workflow for UV-Vis analysis.
Step 1: Preparation of Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10.0 mg of this compound reference standard.
-
Quantitatively transfer the powder to a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of spectroscopic grade ethanol and sonicate for 5 minutes or until the solid is fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with ethanol and mix thoroughly by inverting the flask 15-20 times. This is your Stock Solution (100 µg/mL) .
Step 2: Preparation of Working Solution (e.g., 10 µg/mL)
-
Pipette 10.0 mL of the Stock Solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with ethanol and mix thoroughly. This is your Working Solution (10 µg/mL) . Rationale: This concentration typically yields an absorbance value within the ideal range of 0.1-1.0 A.U., ensuring adherence to the Beer-Lambert Law.[22]
Step 3: Instrument Baseline Correction
-
Fill two 1 cm quartz cuvettes with the blank solvent (spectroscopic grade ethanol).
-
Wipe the optical faces of the cuvettes with a lint-free tissue (e.g., Kimwipe).[23]
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Perform a baseline correction across the entire wavelength range (190-400 nm). This digitally subtracts any absorbance from the solvent and cuvettes.[23]
Step 4: Measurement of the Analyte Spectrum
-
Remove the cuvette from the sample holder. Discard the blank solvent and rinse the cuvette twice with small aliquots of the Working Solution (10 µg/mL) .
-
Fill the cuvette with the Working Solution and place it back into the sample holder.
-
Acquire the absorbance spectrum from 190 nm to 400 nm.
Step 5: Data Analysis
-
The resulting spectrum should show one or more absorbance peaks.
-
Identify the wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity and is used for quantitative analysis.
Part 2: Quantitative Analysis & Applications
The Beer-Lambert Law
Quantitative analysis is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and the concentration of an absorbing species.[24][25]
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a constant specific to the molecule at a given wavelength.[26]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the analyte (mol L⁻¹).
Protocol: Creating a Calibration Curve
To accurately quantify an unknown sample, a calibration curve must be generated using a series of standards of known concentration.[27][28]
-
Prepare a Series of Standards: From the Stock Solution (100 µg/mL) , prepare a series of dilutions in ethanol. A typical range would be 2, 5, 10, 15, and 20 µg/mL.
-
Measure Absorbance: Following the protocol above (Steps 3 & 4), measure the absorbance of each standard at the predetermined λmax.
-
Plot the Data: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform Linear Regression: The resulting plot should be a straight line passing through the origin. The correlation coefficient (R²) should be ≥ 0.999 to demonstrate linearity, as per ICH guidelines.[29][30]
Table 3: Hypothetical Calibration Data at λmax
| Concentration (µg/mL) | Absorbance (A.U.) |
|---|---|
| 2.0 | 0.152 |
| 5.0 | 0.380 |
| 10.0 | 0.761 |
| 15.0 | 1.142 |
| 20.0 | 1.523 |
Note: Absorbance values above ~1.2 may start to show deviation from linearity. The linear range should be carefully defined during method validation.[24]
Applications in Drug Development
The validated UV-Vis method serves as a powerful tool in various stages of drug development:
-
Purity Assessment: Comparison of the UV spectrum of a synthesized batch against a pure reference standard can help detect impurities that contain a chromophore.[3] A change in the spectral shape or the appearance of new peaks may indicate the presence of contaminants.
-
Quantitative Assay: Once a calibration curve is established, the method can be used to determine the concentration of the active pharmaceutical ingredient (API) in bulk drug substances or formulated products.[31]
-
Dissolution Testing: UV-Vis spectroscopy is widely used to monitor the rate at which a drug dissolves from its dosage form (e.g., tablet, capsule), providing critical data for bioavailability studies.[6]
-
Stability Studies: The method can be used to quantify the amount of the drug remaining after exposure to stress conditions (e.g., heat, light, humidity), helping to establish the drug's shelf-life.
References
- Wavelength cutoffs for common solvents.
- UV Choice of Solvent and Solvent Effect. Scribd. [Link]
- How does solvent choice impact UV-Vis spectroscopy readings? TutorChase. [Link]
- Advancements of UV- Vis Spectroscopy in Drug Discovery. IGI Global. [Link]
- Beer–Lambert law. Wikipedia. [Link]
- Which Solvent Is Used In UV-Visible Spectroscopy? Chemistry For Everyone - YouTube. [Link]
- The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (PDF) [Link]
- UV Cutoff Values for Common Solvents. Scribd. [Link]
- Beer-Lambert's Law: Principles and Applic
- UV Cutoff. UltravioletPhotography.com. [Link]
- Which solvent is best for the UV vis spectrum, and why? Quora. [Link]
- Why Is UV Spectroscopy Used In Pharmaceutical Analysis? Chemistry For Everyone - YouTube. [Link]
- The Beer-Lambert Law. Edinburgh Instruments. [Link]
- The Basics of UV-Vis Spectrophotometry. Agilent. [Link]
- An In-Depth Analysis of the Beer-Lambert Law Spectrophotometer. Hinotek. [Link]
- A BRIEF REVIEW ON PRINCIPLE, INSTRUMENTATION AND ANALYTICAL PARAMETER OF UV SPECTROSCOPY. IJNRD. [Link]
- METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. (PDF)
- Analytical Testing Methods: UV Spectroscopy. Contract Pharma. [Link]
- Ultraviolet–visible spectroscopy. Wikipedia. [Link]
- UV visible spectroscopy principles and instrument
- UV spectroscopy for assay development and pharmaceutical drug formul
- UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Chiralabs. [Link]
- UV Cutoff. LSU Macro. [Link]
- Application of (Lambert – Beer) law A = ε C l. (PDF) [Link]
- How To Prepare Sample For UV Vis Spectroscopy? Chemistry For Everyone - YouTube. [Link]
- UV-Visible Spectrophotometry Method Valid
- Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. Dr.
- Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach.[Link]
- Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formul
- How do you prepare a solid sample to measure its absorbance by UV vis spectrophotometer?
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Allied Academies. [Link]
- Synthesis, reactions and applications of naphthofurans: A review.
- Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxyl
Sources
- 1. Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. UV visible spectroscopy principles and instrumentation | PDF [slideshare.net]
- 8. longdom.org [longdom.org]
- 9. scribd.com [scribd.com]
- 10. tutorchase.com [tutorchase.com]
- 11. agilent.com [agilent.com]
- 12. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 13. ossila.com [ossila.com]
- 14. youtube.com [youtube.com]
- 15. Wavelength cutoffs for common solvents | Waters [help.waters.com]
- 16. scribd.com [scribd.com]
- 17. measurlabs.com [measurlabs.com]
- 18. quora.com [quora.com]
- 19. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 20. UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography [ultravioletphotography.com]
- 21. UV Cutoff [macro.lsu.edu]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. m.youtube.com [m.youtube.com]
- 24. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 25. edinst.com [edinst.com]
- 26. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]
- 27. hinotek.com [hinotek.com]
- 28. globalresearchonline.net [globalresearchonline.net]
- 29. researchgate.net [researchgate.net]
- 30. online.bamu.ac.in [online.bamu.ac.in]
- 31. UV spectroscopy for assay development and pharmaceutical drug formulation - PhosphorTech [phosphortech.com]
Troubleshooting & Optimization
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate synthesis yield optimization
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. As Senior Application Scientists, we have compiled this guide to address common challenges and provide insights grounded in mechanistic principles to enhance your experimental success.
Technical Guide: Synthesis and Yield Optimization
The synthesis of this compound is a cornerstone for accessing a class of compounds with significant biological and pharmacological activities.[1][2][3] The most prevalent and efficient method reported is a one-step synthesis from 2-naphthol and ethyl 2,3-dibromopropanoate, using a base such as potassium carbonate in a suitable solvent like acetone.[4][5]
Understanding the underlying reaction mechanism is critical for effective troubleshooting and optimization.
Core Reaction Mechanism
The reaction proceeds through a tandem sequence involving base-promoted elimination, Michael addition, and an intramolecular nucleophilic substitution.
-
In Situ Formation of Ethyl 2-bromoacrylate: In the presence of a base like potassium carbonate (K₂CO₃), ethyl 2,3-dibromopropanoate undergoes an E2 elimination to form the highly reactive Michael acceptor, ethyl 2-bromoacrylate.[4][5]
-
Naphtholate Formation: The base also deprotonates the hydroxyl group of 2-naphthol to form the corresponding naphthalenolate anion, a potent nucleophile.
-
Michael Addition: The naphthalenolate attacks the electron-deficient β-carbon of ethyl 2-bromoacrylate, forming a C-C bond and generating an enolate intermediate.[4][5]
-
Intramolecular Cyclization (SₙAr-type): The intermediate enolate then undergoes a rapid intramolecular cyclization, where the oxygen anion attacks the carbon bearing the bromine atom, displacing the bromide ion to form the five-membered furan ring and yield the final product.
Caption: Reaction mechanism for the one-pot synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
A low yield is the most common issue. A systematic approach is required to identify the root cause.
Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low yields.
Detailed Action Plan:
-
Reagent Quality:
-
2-Naphthol: Ensure it is free of colored impurities, which indicate oxidation. Recrystallize if necessary.
-
Potassium Carbonate (K₂CO₃): Use anhydrous K₂CO₃ and grind it to a fine powder before use. This increases the surface area for the heterogeneous reaction. Moisture will quench the naphthalenolate.
-
Ethyl 2,3-dibromopropanoate: This reagent can degrade. Use a freshly opened bottle or purify by distillation under reduced pressure.
-
-
Reaction Conditions:
-
Solvent: Anhydrous acetone is crucial. Polar aprotic solvents are generally preferred as they effectively solvate the potassium naphthalenolate without interfering with its nucleophilicity.[6][7]
-
Temperature: The reaction is typically run at reflux in acetone.[4][5] Ensure a consistent and gentle reflux is maintained. Overheating can lead to decomposition and side reactions.
-
Reaction Time: While literature suggests 18 hours, monitor the reaction by Thin Layer Chromatography (TLC).[4] If starting material persists, the reaction may require a longer duration.
-
Q2: I'm observing a significant side product that is difficult to separate from my desired product. How can I identify and minimize it?
When using naphthol derivatives, particularly 1-naphthol, the formation of ethyl 4'-oxospiro[cyclopropane-1,1'(4'H)-naphthalene]-2-carboxylates has been reported.[4][5] This occurs through a competing reaction pathway.
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of 2-naphthol (e.g., 1.1 equivalents) to favor the desired Michael addition pathway over potential self-condensation or other side reactions of the bromoacrylate.
-
Base Selection: While K₂CO₃ is standard, a weaker, non-nucleophilic base might offer more control. However, stronger bases like DBU have been used in related syntheses to achieve high yields, suggesting the choice is system-dependent.[8][9]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable rate (e.g., just below reflux) may suppress the activation energy barrier for the undesired pathway.
-
Purification: If the side product does form, careful column chromatography on silica gel is the most effective method for separation. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity.
Q3: The reaction stalls and does not proceed to completion, even after 24 hours. What should I check?
Reaction stalling is often due to the deactivation of a key reagent or catalyst.
-
Base Deactivation: The surface of the solid K₂CO₃ can become coated with byproducts (KBr), preventing it from deprotonating the 2-naphthol effectively. Try adding a fresh portion of finely ground K₂CO₃ midway through the reaction.
-
Phase Transfer Catalyst: For heterogeneous reactions like this, the addition of a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve the reaction rate by facilitating the transport of the naphthalenolate anion into the organic phase.
-
KI Addition: The presence of a catalytic amount of Potassium Iodide (KI) can sometimes accelerate related SₙAr reactions through the Finkelstein reaction, although this is more relevant if an alkyl chloride were used instead of a bromide.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? Can I use something other than acetone?
Acetone is widely reported and effective because it provides good solubility for the organic reagents and has a convenient boiling point for reflux.[4][5] Other polar aprotic solvents like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) could also be used.[7]
| Solvent | Boiling Point (°C) | Dielectric Constant | Considerations |
| Acetone | 56 | 21 | Standard, effective, easy to remove. |
| Acetonitrile | 82 | 37 | Higher boiling point may increase rate but also side reactions. |
| DMF | 153 | 37 | High boiling point. Excellent solvent but difficult to remove. May promote side reactions. |
Recommendation: Begin with anhydrous acetone. Only explore other solvents if yield optimization in acetone fails.
Q2: Can I use ethyl 2-bromoacrylate directly instead of ethyl 2,3-dibromopropanoate?
Yes, in principle. However, ethyl 2-bromoacrylate is highly reactive, prone to polymerization, and is a lachrymator. The in situ generation from the more stable and commercially available ethyl 2,3-dibromopropanoate is generally safer, more convenient, and ensures a low, steady concentration of the reactive Michael acceptor, which can help minimize side reactions like polymerization.[4][5]
Q3: What are the key analytical signatures to confirm the structure of this compound?
You should rely on a combination of spectroscopic methods:
-
¹H NMR: Expect to see characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the naphthyl region, and diastereotopic protons of the CH₂ group and the CH proton on the furan ring.
-
¹³C NMR: Will show the expected number of aromatic and aliphatic carbons, with key signals for the ester carbonyl carbon (~170 ppm) and the carbons of the furan ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₅H₁₂O₃, MW: 240.26 g/mol ) should be observed.[10]
-
IR Spectroscopy: Look for a strong absorption band for the ester carbonyl (C=O) group around 1730 cm⁻¹.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from literature reports.[4][5]
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add finely ground anhydrous potassium carbonate (2.0 eq). The flask and condenser should be oven-dried and cooled under a nitrogen or argon atmosphere.
-
Reagent Addition: Add anhydrous acetone (100 mL), followed by 2-naphthol (1.0 eq). Stir the suspension for 15 minutes at room temperature.
-
Initiation: Add ethyl 2,3-dibromopropanoate (1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 18-24 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate as eluent), checking for the consumption of 2-naphthol.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 2% and increasing to 10%).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid/oil by NMR, MS, and IR to confirm its identity and purity.
References
- Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing).
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives.
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives.
- Synthesis of 1,2-dihydronaphtho[2,1-b]furan derivatives 53 and 56 - ResearchGate.
- Construction of contiguous quaternary carbon centers enabled by dearomatization of phenols with 3-bromooxindoles.
- Dihydronaphthofurans: synthetic strategies and applications - PMC - NIH.
- Intramolecular dearomatization reaction of β‐naphthol derivatives.[11] - ResearchGate.
- Intramolecular cyclization of amidoalkyl naphthols to 1,3-oxazines. - ResearchGate.
- The general reaction for the synthesis of naphthofuran derivatives,... - ResearchGate.
- Synthesis of substituted naphthols by oxidative cyclization of (a)... - ResearchGate.
- Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity - MedCrave online.
- Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate - ResearchGate.
- Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran - ResearchGate.
- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society - ACS Publications.
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents.
- Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate - PMC - NIH.
- Synthesis, reactions and applications of naphthofurans: A review - ResearchGate.
- Solvent effects in reactions of diketones with Wittig and Wittig-Horner reagents.
- Synthesis, reactions and applications of naphthofurans: A review.
- This compound | CAS 62019-34-5 | Chemical-Suppliers.
- Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate - PMC - NIH.
- Solvent Dictated Organic Transformations - PubMed.
- Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC - NIH.
- Solvent Effects on the Menshutkin Reaction - arXiv.
- (PDF) Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - ResearchGate.
- Ethyl naphtho[2,1-b]furan-2-carboxylate | C15H12O3 | CID 738036 - PubChem.
- Ethyl 5-bromo-naphtho-[2,1-b]furan-2-carboxyl-ate - PubMed.
- Synthesis and biological study of some new naphtho[2,1-b]furan and related heterocyclic systems - ResearchGate.
- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate | Request PDF - ResearchGate.
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Technical Support Center: Purification of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and ensure the high purity of your final compound. The methodologies and recommendations provided herein are grounded in established chemical principles and validated purification strategies for furan-containing heterocyclic compounds.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Low or No Recovery of the Product from Silica Gel Column Chromatography
-
Question: I am experiencing a significant loss of my product on the silica gel column. My fractions are showing very little or no desired compound. What is the likely cause and how can I mitigate this?
-
Answer: Low recovery of furan derivatives from silica gel chromatography is a frequent challenge. The primary culprit is often the acidic nature of standard silica gel, which can lead to the degradation of the acid-sensitive furan ring.[1] The lone pair of electrons on the furan oxygen atom makes the ring susceptible to protonation, potentially leading to ring-opening, polymerization, or irreversible adsorption to the stationary phase.
Solutions:
-
Neutralize the Silica Gel: Before packing your column, prepare a slurry of silica gel in your chosen eluent and add 0.5-1% triethylamine (Et3N) to neutralize the acidic sites. Let the slurry stand for an hour before packing.
-
Use a Deactivated Stationary Phase: Consider using neutral alumina or pre-treated "deactivated" silica gel. You can prepare this by washing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine, followed by washing with the eluent.[1]
-
Perform a Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude product on a silica TLC plate, and let it sit for a few hours. If you observe streaking or the appearance of new spots, it is an indication of degradation on silica.
-
Dry Loading: For compounds that are particularly sensitive, dry loading onto a small amount of Celite or deactivated silica can minimize contact time with the acidic stationary phase during loading.[2]
-
Issue 2: Co-elution of Impurities with the Desired Product
-
Question: I am having difficulty separating my product from a persistent impurity that has a very similar Rf value on TLC. How can I improve the resolution?
-
Answer: Achieving baseline separation can be challenging, especially if the impurities are structurally similar to the product. Here are several strategies to enhance separation:
Solutions:
-
Optimize the Solvent System: A systematic approach to solvent system optimization is crucial. An ideal Rf value for the compound of interest is between 0.2 and 0.4 for optimal separation.[3] If you are using a standard hexane/ethyl acetate system, try incorporating a small percentage of a third solvent with a different polarity or selectivity, such as dichloromethane or toluene.
-
Gradient Elution: Employing a shallow gradient elution can effectively separate compounds with close Rf values. Start with a low polarity mobile phase and gradually increase the polarity.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates, which will enhance separation.
-
Recrystallization: If chromatographic separation is insufficient, recrystallization is an excellent alternative for achieving high purity. For this compound and its derivatives, ethanol has been successfully used as a recrystallization solvent.[4][5]
-
Issue 3: The Product "Oils Out" During Recrystallization
-
Question: I am attempting to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Upon cooling, the solute separates as a supercooled liquid (oil) rather than forming a crystal lattice.
Solutions:
-
Add More Solvent: The concentration of your compound in the hot solvent may be too high. Try adding more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Change the Solvent System: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. You can try a co-solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve your compound in the better solvent (e.g., ethanol) and then slowly add the "anti-solvent" (e.g., water) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical solvent system for column chromatography of this compound?
-
A1: A common and effective starting point is a mixture of hexane and ethyl acetate.[3] For closely related dihydronaphthofurans, a mobile phase of 4% ethyl acetate in hexane has been successfully used for flash column chromatography.[6] It is always recommended to first determine the optimal solvent ratio using thin-layer chromatography (TLC).
-
-
Q2: How can I confirm the purity of my final product?
-
A2: A combination of analytical techniques should be used. 1H NMR and 13C NMR spectroscopy are excellent for confirming the structure and identifying any residual impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. Mass spectrometry will confirm the molecular weight of your compound.[7]
-
-
Q3: My compound appears to be sensitive to light and air. How should I handle and store it?
-
A3: Some furan derivatives can be sensitive to light and may polymerize upon exposure to UV light.[1] It is good practice to handle such compounds in amber glassware and to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to minimize degradation.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
This protocol is designed to minimize acid-catalyzed degradation of the target compound.
-
Slurry Preparation: In a beaker, add the required amount of silica gel (200-400 mesh). Add the initial eluent (e.g., 4:96 ethyl acetate/hexane) to create a slurry. Add triethylamine to a final concentration of 0.5% (v/v) of the total solvent volume. Stir the slurry for 15-20 minutes.
-
Column Packing: Carefully pour the slurry into the column and use gentle air pressure to pack the column bed uniformly, avoiding the formation of air bubbles or cracks.
-
Equilibration: Run at least 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, like dichloromethane) and load it carefully onto the top of the silica bed. Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel or Celite, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
Elution: Begin elution with the starting solvent system, collecting fractions. Monitor the elution by TLC. If necessary, a shallow gradient of increasing ethyl acetate can be employed to elute the product.
-
Fraction Analysis and Concentration: Analyze the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature to prevent product degradation.[1]
Protocol 2: Recrystallization from Ethanol
This method has been shown to be effective for purifying this compound derivatives.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Stationary/Solvent System | Key Considerations |
| Flash Column Chromatography | Silica Gel (200-400 mesh) with Hexane/Ethyl Acetate (starting at 96:4)[6] | Add 0.5-1% triethylamine to the eluent to neutralize silica.[1] Use a shallow gradient for better separation. |
| Recrystallization | Ethanol[4] | Ensure slow cooling for optimal crystal growth. Use a minimal amount of hot solvent to maximize yield. |
Visualization of Workflow
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of the target compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for column chromatography issues.
References
- Technical Support Center: Purification of 2,5-Disubstituted Furans - Benchchem. (n.d.).
- Merour, J. Y., et al. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5696-5735. DOI:10.1039/C9RA09987E.
- Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives - Benchchem. (n.d.).
- Help with purification of furanones. (2023, November 10). Reddit.
- Shruthi, E., et al. (2012). Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate. ResearchGate.
- Prakash, M. S., et al. (2013). Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o198. DOI:10.1107/S160053681205204X.
- Madan, K. S., et al. (2012). Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2098. DOI:10.1107/S1600536812025342.
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. (2020). ResearchGate.
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. (2020). PubMed.
- Synthesis of Tetrahydrochromenes and Dihydronaphthofurans via Cascade Process of [3+3] and [3+2] Annulation Reactions: Mechanist. (n.d.). The Royal Society of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. (2022). Organic Syntheses, 99, 276-302. DOI:10.15227/orgsyn.099.0276.
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2022). European Patent Office. EP 4032881 A1.
- Ethyl naphtho[2,1-b]furan-2-carboxylate. (n.d.). PubChem.
- El-Sayed, N. N. E., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(12), 2419-2436. DOI:10.1039/d3md00868a.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Naphthofurans are prevalent in biologically active natural products and serve as key intermediates in pharmaceutical development.[1][2] The synthesis, while conceptually straightforward, is often plagued by challenges that can impact yield, purity, and scalability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the reaction intricacies.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequent and critical issues observed during the one-pot synthesis of this compound from 2-naphthol and ethyl 2,3-dibromopropanoate.
Problem 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of my target molecule, this compound, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common frustration, often stemming from a few critical parameters. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Inefficient Generation of the Key Intermediate: The reaction proceeds through the in situ formation of ethyl 2-bromoacrylate from ethyl 2,3-dibromopropanoate, facilitated by a base. If this elimination is slow or incomplete, the subsequent steps cannot occur efficiently.[3]
-
Poor Nucleophilicity of 2-Naphthoxide: 2-naphthol must be deprotonated by the base to form the nucleophilic 2-naphthoxide anion. An insufficiently strong base or the presence of acidic impurities (including water) can suppress the concentration of this active nucleophile.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction is typically run in refluxing acetone, but insufficient heating or too short a reaction time can lead to incomplete conversion.[3]
Troubleshooting Steps & Scientific Rationale:
| Solution | Scientific Explanation |
| 1. Verify Reagent Quality | Ethyl 2,3-dibromopropanoate: This reagent can degrade over time. Use a freshly opened bottle or purify by distillation. 2-Naphthol: Ensure high purity. Impurities can interfere with the reaction. Base (K₂CO₃): Use anhydrous potassium carbonate. Finely grinding the powder increases its surface area and reactivity. Water will consume the base and interfere with the naphthoxide formation. |
| 2. Optimize Base and Solvent | Use at least two equivalents of a moderate base like anhydrous K₂CO₃. One equivalent is required for the elimination reaction to form the bromoacrylate, and another to deprotonate the 2-naphthol. Ensure your solvent (e.g., acetone) is dry. |
| 3. Ensure Adequate Temperature and Time | Maintain a steady reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 18-24 hours.[3] Incomplete reactions are a primary cause of low yields. |
| 4. Consider a Catalytic Additive | The addition of a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction by promoting nucleophilic substitution steps. |
Problem 2: Identification and Management of a Major Side Product
Question: My reaction produces a significant amount of a side product, sometimes even more than my desired product. How do I identify it and, more importantly, how can I prevent its formation?
Answer:
This is the most critical challenge in this synthesis. The major side product is almost certainly Ethyl 4'-oxospiro[cyclopropane-1,1'(4'H)-naphthalene]-2-carboxylate .[3] Its formation is a known competitive pathway in this reaction and can lead to yields of the desired product as low as 0-31%, while the spiro-cyclopropane can form in yields up to 71%.[3]
Mechanistic Insight into Side Product Formation:
The formation of the desired dihydronaphthofuran and the undesired spiro-cyclopropane hinges on the regioselectivity of the second alkylation step. After the initial Michael addition of the 2-naphthoxide to ethyl 2-bromoacrylate, an enolate intermediate is formed. This intermediate has two nucleophilic sites: the oxygen anion and the carbon atom at the 1-position of the naphthalene ring.
-
Desired Pathway (O-Alkylation): Intramolecular attack by the oxygen anion on the carbon bearing the bromine atom leads to the formation of the five-membered furan ring of the desired product.
-
Undesired Pathway (C-Alkylation): Intramolecular attack by the C1 carbon of the naphthalene ring on the same electrophilic carbon results in the formation of a three-membered cyclopropane ring, yielding the spirocyclic ketone.
The diagram below illustrates this crucial mechanistic branch point.
Strategies to Suppress Spiro-cyclopropane Formation:
Controlling the selectivity is key to a successful synthesis. Here are strategies to favor the desired O-alkylation pathway:
| Strategy | Scientific Rationale |
| 1. Choice of Base | A moderately strong, non-nucleophilic base like K₂CO₃ is standard. Very strong bases (e.g., alkoxides) might favor the thermodynamically more stable C-alkylated product by fully establishing the enolate equilibrium. Experimenting with milder bases like Cs₂CO₃ or even organic bases could alter the O/C alkylation ratio. |
| 2. Temperature Control | While reflux is necessary for the reaction to proceed, excessive temperatures might favor the competing C-alkylation pathway. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate could improve selectivity. |
| 3. Solvent Effects | The choice of solvent can influence the reactivity of the enolate intermediate. Polar aprotic solvents like acetone or DMF are common. The polarity can affect the solvation of the enolate and the transition states leading to O- vs. C-alkylation. |
Problem 3: Difficulty in Product Purification
Question: I have a mixture of my desired product and the spiro-cyclopropane side product. How can I effectively separate them?
Answer:
Separating these two products can be challenging due to their similar molecular weights. However, their structural differences lead to a significant polarity difference, which is the key to their separation.
Purification Workflow:
-
Initial Work-up: After the reaction is complete, filter off the inorganic salts (K₂CO₃, KBr) and evaporate the solvent. The crude product will be an oil or a semi-solid.
-
Column Chromatography (Primary Method): This is the most effective method for separation.
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The less polar dihydronaphthofuran should elute before the more polar spirocyclic ketone. Monitor the fractions carefully by TLC.
-
-
Recrystallization (For Final Purity):
-
Once fractions containing the desired product are isolated, they can be further purified by recrystallization.
-
Solvent System: Ethanol or a mixture of ethanol and water is often effective for recrystallizing naphthofuran derivatives.[4] Dissolve the crude solid in a minimum amount of hot ethanol and slowly add water until turbidity persists, then allow to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the primary synthesis route?
A1: The reaction is a one-pot, three-step domino reaction:
-
Elimination: Potassium carbonate deprotonates ethyl 2,3-dibromopropanoate, leading to the elimination of HBr and the formation of the highly reactive Michael acceptor, ethyl 2-bromoacrylate.
-
Michael Addition: The base also deprotonates 2-naphthol to form the 2-naphthoxide anion. This anion then acts as a nucleophile, attacking the β-carbon of the ethyl 2-bromoacrylate in a conjugate (Michael-type) addition. This forms a C-C bond and generates an enolate intermediate.[3]
-
Intramolecular Nucleophilic Substitution (Cyclization): The enolate intermediate then undergoes a rapid intramolecular cyclization. The negatively charged oxygen atom attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the five-membered dihydrofuran ring.
Q2: Can I use other naphthols or substituted dibromopropanoates?
A2: Yes, this reaction is adaptable. Substituted 2-naphthols can be used to generate a variety of derivatives. The electronic nature of the substituents on the naphthol ring can influence the reaction rate and the O/C alkylation selectivity. Similarly, other esters of 2,3-dibromopropanoic acid can be used, which will result in different ester groups on the final product.
Q3: Why is potassium carbonate (K₂CO₃) a commonly used base?
A3: K₂CO₃ is a good choice because it is a moderately strong, inexpensive, and largely non-nucleophilic base. It is strong enough to effect the initial elimination and deprotonate the phenolic hydroxyl group of the naphthol, but it is not so overwhelmingly strong as to excessively promote the undesired C-alkylation pathway. Its heterogeneous nature in solvents like acetone can also help to moderate the reaction rate.
Q4: How can I confirm the identity of my product and the spiro-cyclopropane side product?
A4: Standard spectroscopic methods are sufficient:
-
¹H NMR: The desired dihydronaphthofuran will show characteristic signals for the diastereotopic protons on the saturated part of the furan ring. The spiro-cyclopropane will have highly shielded, distinct signals for the cyclopropyl protons, typically in the 1.5-2.5 ppm range, and a characteristic ketone carbonyl signal in the ¹³C NMR.
-
¹³C NMR: The spiro-cyclopropane will show a ketone carbonyl carbon signal (~200 ppm), which will be absent in the desired ester product.
-
Mass Spectrometry: Both the product and the side product are isomers and will have the same molecular weight. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
IR Spectroscopy: The spiro-cyclopropane will exhibit a strong carbonyl stretch for the ketone (~1680-1700 cm⁻¹), which is different from the ester carbonyl stretch of the desired product (~1730 cm⁻¹).
Standard Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Naphthol (1.0 eq)
-
Ethyl 2,3-dibromopropanoate (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous Acetone
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension (approx. 10-15 mL per gram of 2-naphthol).
-
Begin stirring and add ethyl 2,3-dibromopropanoate (1.2 eq) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux and maintain this temperature for 18-24 hours.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The starting 2-naphthol spot should be consumed, and two new spots (product and side product) should appear.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of celite. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or semi-solid should be purified by silica gel column chromatography as described in the Troubleshooting Guide .
-
Combine the fractions containing the pure product and remove the solvent to yield this compound, typically as a white or off-white solid.
References
- Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5794–5826. [Link]
- Merour, J. Y., & Joseph, B. (2002). New Synthetic Approach to Naphtho[1,2-b]furan and 4′-Oxo-spiro[cyclopropane-1,1′(4′H)-naphthalene] Derivatives.
- Prakash, M. S., et al. (2013). Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o198. [Link]
- Madan, K. S., et al. (2012). Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2123. [Link]
- Vagdevi, H. M., et al. (2001). Synthesis and pharmacological evaluation of naphtho[2,1-b]furan derivatives. Indian Journal of Pharmaceutical Sciences, 63(4), 286-291.
- Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. [Link]
- Shruthi, E., et al. (2012). Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate.
- Li, J., et al. (2023). K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. Molecules, 28(14), 5502. [Link]
- PubChem. (n.d.). Ethyl naphtho[2,1-b]furan-2-carboxylate. PubChem Compound Summary for CID 738036.
- Chemical-Suppliers.com. (n.d.). This compound.
- Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry. [Link]
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Technical Support Center: Improving the Stability of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Prepared by the Senior Application Scientist Team
Introduction
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is a heterocyclic compound belonging to the dihydronaphthofuran class of molecules.[1][2][3] This scaffold is of significant interest to medicinal and organic chemists due to its presence in various biologically active natural products and its potential as a therapeutic agent, with studies showing anti-cancer properties in related derivatives.[3][4][5] Researchers working with this molecule may encounter stability challenges that can impact experimental reproducibility, shelf-life, and the integrity of analytical data.
This guide provides in-depth technical support for identifying and mitigating the degradation of this compound. We will explore the inherent chemical liabilities of its structure, offer troubleshooting advice in a direct question-and-answer format, and provide detailed protocols for stability assessment and improvement.
Understanding the Molecular Instability
The stability of this compound is governed by three primary structural motifs, each with its own susceptibility to degradation:
-
The Dihydronaphthofuran Core: The furan ring, a five-membered aromatic heterocycle, is a known "soft spot" in many molecules.[6] It is electron-rich and susceptible to oxidative cleavage, which can lead to the formation of 1,4-dicarbonyl compounds or carboxylic acids.[7] This oxidative degradation can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light and heat.[8][9] The fusion to the naphthalene ring system can also make the molecule susceptible to photolytic degradation.[10][11]
-
The Ethyl Ester Group: The ethyl carboxylate functional group is prone to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[12] This reaction can be catalyzed by both acids and bases.[12][13][14] The presence of moisture or formulation with acidic or alkaline excipients can significantly accelerate this degradation pathway.[15]
-
The Naphthalene Moiety: While generally stable, polycyclic aromatic systems like naphthalene can be susceptible to photolytic oxidation, especially when activated by UV or visible light.[16][17] This can lead to complex degradation pathways and the formation of colored impurities.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and formulation of this compound.
Handling and Storage
Q1: I've just synthesized and purified my compound. What are the ideal initial storage conditions?
A1: For maximum stability, your freshly purified compound should be stored as a solid in an inert atmosphere (argon or nitrogen) at low temperature (-20°C or below) and protected from light. Use amber vials or wrap standard vials in aluminum foil. The key is to minimize exposure to the three main degradation catalysts: oxygen, moisture, and light.
Q2: My solid compound has developed a yellow or brownish tint over time. What's happening?
A2: Discoloration is a common sign of oxidative degradation.[8] The furan ring or the naphthalene system is likely undergoing oxidation. This is often accelerated by ambient oxygen and light. To prevent this, ensure your container is properly sealed and flushed with an inert gas before storage. If the problem persists, consider storing smaller aliquots to avoid repeatedly exposing the bulk material to air.
Q3: I dissolved my compound in a solvent for analysis, but when I re-analyzed it the next day, I saw new peaks in my chromatogram. Why?
A3: This indicates instability in solution. The choice of solvent is critical. Protic solvents (like methanol or ethanol) can participate in degradation pathways. If your solvent has dissolved atmospheric oxygen or contains trace amounts of acid, base, or metal impurities, it can accelerate degradation. For short-term storage in solution, use high-purity, anhydrous, degassed solvents and keep the solution cold and dark. For longer-term storage, it is always best to store the compound as a dry solid.
Formulation and Experimental Work
Q4: I'm performing a cell-based assay and need to dissolve the compound in DMSO. I'm concerned about stability in the incubator.
A4: DMSO is generally a good solvent, but it can be hygroscopic (absorb water) and can oxidize at elevated temperatures. Prepare a concentrated stock solution in anhydrous DMSO and store it at -20°C or -80°C. For your experiment, dilute the stock into your aqueous cell culture medium immediately before use. Do not store the compound in the final aqueous medium for extended periods, as hydrolysis of the ester group is highly likely. The elevated temperature (37°C) and aqueous, buffered environment of an incubator are conducive to hydrolysis.
Q5: My formulation requires an aqueous buffer. How do I prevent hydrolysis of the ethyl ester?
A5: Ester hydrolysis is highly pH-dependent.[12] You must first determine the pH of maximum stability. This is typically done by conducting a pH-rate profile study (see Protocol 2). Generally, esters are most stable at a slightly acidic pH (around 4-6). Avoid strongly acidic or, especially, alkaline conditions, as base-catalyzed hydrolysis is typically much faster and irreversible.[12] Judicious selection of buffering agents and pH is critical for aqueous formulations.[15][18]
Q6: I suspect oxidative degradation is my primary problem. What can I add to my formulation to prevent this?
A6: Incorporating an antioxidant is a standard and effective strategy.[8][18] Antioxidants work by scavenging free radicals or reacting with oxygen to prevent the initiation of oxidative chain reactions.[8][19] The choice depends on your formulation's solvent system:
-
For aqueous systems: Consider water-soluble antioxidants like Ascorbic Acid.[8]
-
For lipid or organic systems: Use lipid-soluble antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).[8][16]
-
Metal Chelators: Trace metal ions can catalyze oxidation. Adding a chelating agent like Edetate Disodium (EDTA) can sequester these metals and enhance stability.[8]
Key Experimental Protocols
To systematically improve the stability of your compound, a forced degradation study is the first essential step. This will help identify the specific conditions under which the molecule degrades, allowing you to take targeted preventative measures.
Protocol 1: Forced Degradation Study (Stress Testing)
This study exposes the compound to harsh conditions to rapidly identify its degradation pathways and validate the specificity of your analytical methods.[20][21][22]
Objective: To determine the degradation susceptibility of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV)
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.
-
Stress Conditions (perform in parallel): For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Neutral Hydrolysis: Add HPLC-grade water.
-
Control: Add the same solvent used for the stock solution.
-
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C.
-
Photolytic Degradation: Place a solid sample and a solution sample in a photostability chamber according to ICH Q1B guidelines.
-
Incubation: Store all vials (except thermal and photolytic samples) at room temperature, protected from light.
-
Time Points: Analyze samples at initial (t=0), 2, 4, 8, 24, and 48 hours. If degradation is too rapid or too slow, adjust the stressor concentration or temperature.[22] The goal is to achieve 5-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.[22]
-
Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC/UPLC analysis.
-
Analyze using a stability-indicating method. Monitor for the appearance of new peaks and the decrease in the parent peak area.
-
Data Presentation: Expected Outcome of Forced Degradation
| Stress Condition | Expected Primary Degradation Pathway | Potential Products |
| Acidic (HCl) | Ester Hydrolysis | Naphtho[2,1-b]furan-2-carboxylic acid + Ethanol |
| Basic (NaOH) | Ester Hydrolysis (rapid) | Sodium naphtho[2,1-b]furan-2-carboxylate + Ethanol |
| Oxidative (H₂O₂) | Furan Ring Opening | 1,4-dicarbonyls, carboxylic acids |
| Photolytic (Light) | Photodegradation/Oxidation | Complex mixture, potential colored degradants |
| Thermal (Heat) | Oxidation, potentially other pathways | Similar to oxidative, potentially other isomers |
Protocol 2: Stabilizer Screening and Formulation Optimization
Objective: To evaluate the effectiveness of common pharmaceutical stabilizers on the compound in a chosen vehicle.
Materials:
-
Compound stock solution (1 mg/mL in a relevant solvent like ethanol or propylene glycol).
-
Stabilizers: Butylated Hydroxytoluene (BHT), Ascorbic Acid, Disodium EDTA.
-
Aqueous buffer solution at the target pH (determined from a pH-rate profile study).
Methodology:
-
Prepare Stabilizer Stocks: Create stock solutions of each stabilizer (e.g., 1% w/v).
-
Prepare Test Formulations: In separate amber vials, prepare the following mixtures:
-
Control: Compound solution + Buffer
-
Test 1 (Antioxidant): Compound solution + BHT stock + Buffer
-
Test 2 (Antioxidant): Compound solution + Ascorbic Acid stock + Buffer
-
Test 3 (Chelator): Compound solution + EDTA stock + Buffer
-
Test 4 (Combination): Compound solution + BHT stock + EDTA stock + Buffer
-
Note: Final stabilizer concentrations should be typical for formulations (e.g., 0.01-0.1%).
-
-
Accelerated Stability Study: Store the vials under accelerated conditions (e.g., 40°C/75% RH) and protected from light.
-
Analysis: Analyze the purity of each sample by HPLC at t=0 and subsequent time points (e.g., 1, 2, 4 weeks).
-
Evaluation: Compare the rate of degradation of the parent compound in each test formulation against the control. The formulation showing the slowest degradation rate is the most stable.
Visualizing Degradation and Workflows
Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Primary degradation routes for the target molecule.
Experimental Workflow for Stability Assessment
This workflow outlines the logical progression from receiving the compound to developing a stability-indicating method and selecting optimal storage conditions.
Sources
- 1. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 2. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 3. Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. nitt.edu [nitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Drug excipient compatibility | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. uspharmacist.com [uspharmacist.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis and Reactions of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. This molecule serves as a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with its synthesis and subsequent reactions.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequently encountered problems during the synthesis of this compound, particularly via the common one-pot reaction of 2-naphthol with ethyl 2,3-dibromopropanoate.
Q1: My reaction yield is very low (<10%), or I failed to isolate the desired product. What are the primary causes?
Answer: This is the most common issue and typically points to one of three areas: reagent selection and quality, reaction conditions, or the formation of a major, unexpected side product.
-
Incorrect Naphthol Isomer: Ensure you are using 2-naphthol . The reaction of 1-naphthol with ethyl 2,3-dibromopropanoate preferentially yields the isomeric ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate.[3] This is a critical detail rooted in the regioselectivity of the initial Michael addition.
-
Base Quality and Stoichiometry: Anhydrous potassium carbonate (K₂CO₃) is the standard base. It serves two purposes: deprotonating the 2-naphthol to the nucleophilic naphthalenolate and facilitating the in situ elimination of HBr from ethyl 2,3-dibromopropanoate to form the reactive ethyl 2-bromoacrylate intermediate.[3] Use freshly dried, finely ground K₂CO₃ to maximize its surface area and reactivity. Insufficient base will lead to an incomplete reaction.
-
Reaction Time and Temperature: The reaction typically requires refluxing in acetone for an extended period, often 18 hours or more.[3] Monitor the reaction by Thin Layer Chromatography (TLC). Prematurely stopping the reaction will result in low conversion.
-
Formation of Spiro-cyclopropane Byproduct: Under certain conditions, a competing reaction pathway can lead to the formation of ethyl 4'-oxospiro[cyclopropane-1,1'(4'H)-naphthalene]-2-carboxylates.[3] This side reaction can become dominant, drastically reducing the yield of the desired naphthofuran. Strict adherence to the established protocol is crucial to minimize this pathway.
Q2: The reaction mixture has turned into a dark, tarry polymer. What is causing this, and is it salvageable?
Answer: The formation of a dark, insoluble tar is indicative of polymerization, a common pitfall when working with furan and its derivatives, which are notoriously sensitive to acidic conditions.[4][5]
-
Causality: While the bulk reaction medium is basic, localized acidic microenvironments can be generated by impurities in the starting materials or solvent. The furan ring, once formed, can be susceptible to acid-catalyzed polymerization.[6] Prolonged heating can also contribute to decomposition.[7]
-
Preventative Measures:
-
Use High-Purity Reagents: Ensure your 2-naphthol, ethyl 2,3-dibromopropanoate, and acetone are of high purity and free from acidic contaminants.
-
Maintain Inert Atmosphere: While not always reported as strictly necessary for this specific synthesis, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may generate acidic byproducts.
-
Temperature Control: Do not overheat the reaction. Maintain a gentle reflux and avoid excessive temperatures that could accelerate decomposition pathways.
-
-
Salvageability: It is extremely difficult to recover the desired product from a polymerized mixture. The focus should be on prevention in subsequent attempts.
Q3: I am struggling with the workup and purification of the final product. What is the recommended procedure?
Answer: The key is to avoid acidic conditions during the workup. The dihydro-furan ring system retains some of the acid sensitivity of the aromatic furan core.[4]
-
Recommended Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid potassium salts (K₂CO₃ and KBr).
-
Evaporate the acetone solvent under reduced pressure.
-
Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with water and then with brine to remove any remaining inorganic salts. Avoid any acid wash (e.g., HCl).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is best purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 15-20% ethyl acetate). Monitor the fractions by TLC to isolate the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
Answer: The reaction proceeds through a well-established, multi-step, one-pot sequence. It begins with the in situ formation of a key reactive intermediate, followed by a tandem Michael addition/intramolecular cyclization.[3]
The key steps are:
-
Base-Mediated Elimination: Ethyl 2,3-dibromopropanoate undergoes an E2 elimination in the presence of K₂CO₃ to form the highly reactive Michael acceptor, ethyl 2-bromoacrylate.
-
Naphthalenolate Formation: Simultaneously, 2-naphthol is deprotonated by K₂CO₃ to form the potassium 2-naphthalenolate anion, a potent nucleophile.
-
Michael-Type Addition: The naphthalenolate attacks the β-carbon of ethyl 2-bromoacrylate, forming a new carbon-carbon bond and generating an enolate intermediate.
-
Intramolecular Cyclization: The intermediate undergoes a rapid intramolecular S_N2 reaction where the phenoxide oxygen attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the five-membered dihydrofuran ring.
Caption: Key mechanistic steps in the one-pot synthesis.
Q2: How can I reliably confirm the structure and purity of my final product?
Answer: A combination of standard spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment.
-
¹H NMR (Proton NMR): This will show characteristic signals for the aromatic protons of the naphthalene ring, the diastereotopic protons of the CH₂ group in the dihydrofuran ring, the chiral proton at the 2-position, and the ethyl ester group (a quartet and a triplet).
-
¹³C NMR (Carbon NMR): This spectrum will confirm the total number of unique carbons, with characteristic shifts for the ester carbonyl, the aromatic carbons, and the aliphatic carbons of the dihydrofuran ring and ethyl group.[8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₅H₁₂O₃, MW: 240.25 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[8]
-
Purity Assessment: Purity should be assessed by ¹H NMR (checking for integration consistency and absence of impurity signals) and confirmed by a single spot on TLC in multiple solvent systems or a single peak by HPLC analysis.
Q3: What are the best practices for storing this compound?
Answer: Like many complex organic molecules, especially those containing potentially sensitive functional groups, proper storage is key to maintaining its integrity.
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent long-term oxidative degradation.
-
Light: Protect from light by storing in an amber vial or in a dark location (e.g., a cabinet).
-
Container: Use a tightly sealed container to prevent solvent evaporation (if in solution) and moisture ingress.
Key Experimental Protocol & Workflow
This protocol is adapted from established literature procedures for the synthesis of the title compound.[3]
Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-Naphthol | 144.17 | 1.0 | 10.0 | 1.44 g |
| Ethyl 2,3-dibromopropanoate | 259.94 | 1.1 | 11.0 | 2.86 g (1.61 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 25.0 | 3.46 g |
| Acetone (anhydrous) | 58.08 | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-naphthol (1.44 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
-
Add 50 mL of anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl 2,3-dibromopropanoate (1.61 mL, 11.0 mmol) to the suspension via syringe.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexanes).
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove inorganic salts, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product. The expected yield can vary significantly but should be targeted in the 30-50% range with careful execution.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing low-yield reactions.
References
- BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis.
- Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5794-5826. DOI:10.1039/C9RA09987E.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Furan-Containing Compounds.
- Shruthi, M. K., et al. (2012). Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate. ResearchGate.
- Gholampour, N., & Mobinikhaledi, A. (2023). Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions: mechanistic insight for 6-endo-trig and 5-exo-trig cyclisation. Scientific Reports, 13(1), 2795.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Organic Syntheses. (n.d.). Furan.
- PubChem. (n.d.). Ethyl naphtho[2,1-b]furan-2-carboxylate. National Center for Biotechnology Information.
- BenchChem. (n.d.). Common side reactions in the synthesis of furans.
- Abdel-Megeid, F. M. E., et al. (2018). Synthesis, reactions of naphtho[2,1-b]furan derivatives and antimicrobial activity. Journal of Analytical & Pharmaceutical Research, 7(4). DOI: 10.15406/japlr.2018.07.00262.
- Chemical Suppliers. (n.d.). This compound.
- Shruthi, M. K., et al. (2012). Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2114.
- Saha, A., et al. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(20), 127475.
- Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl naphtho[2,1-b]furan-2-carboxylate | C15H12O3 | CID 738036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. Naphthofurans are core structures in many biologically active compounds and functional organic materials, making their efficient synthesis a critical task.[1][2]
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you identify, understand, and mitigate common side reactions encountered during the synthesis of this target molecule.
Section 1: Overview of the Primary Synthetic Route
A prevalent and efficient method for synthesizing Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates is a one-pot reaction starting from 2-naphthol and ethyl 2,3-dibromopropanoate.[3] The reaction is typically performed in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent such as acetone.
The accepted mechanism proceeds through two key steps:
-
In Situ Formation of Ethyl 2-bromoacrylate: The base first promotes the elimination of HBr from ethyl 2,3-dibromopropanoate to generate the reactive Michael acceptor, ethyl 2-bromoacrylate.
-
Tandem Michael Addition/Intramolecular Cyclization: The 2-naphtholate anion, formed by the deprotonation of 2-naphthol, acts as a nucleophile. It attacks the ethyl 2-bromoacrylate in a Michael-type addition to form a C-C bond. This is followed by an intramolecular Sₙ2 reaction where the phenoxide attacks the carbon bearing the bromine, displacing the bromide ion to form the furan ring.[3]
Caption: Desired reaction pathway for the one-pot synthesis.
Section 2: Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is poor, and TLC/NMR analysis shows a significant amount of unreacted 2-naphthol. What are the likely causes?
A: This is a common issue pointing to incomplete reaction. Consider the following factors:
-
Base Quality and Stoichiometry: Potassium carbonate is hygroscopic. Ensure you are using a freshly opened or properly dried base. An insufficient amount of base will fail to deprotonate the 2-naphthol and promote the initial elimination step effectively. Use at least 2 equivalents of K₂CO₃.
-
Reaction Time and Temperature: This is not an instantaneous reaction. Literature reports refluxing in acetone for 18 hours or more to achieve good conversion.[3] Ensure you are maintaining a consistent reflux and allowing sufficient time for the reaction to complete.
-
Purity of Reagents: Ethyl 2,3-dibromopropanoate can degrade over time. Using a freshly distilled or high-purity reagent is crucial for generating the reactive acrylate intermediate in situ.
Q2: I've isolated a byproduct with a similar mass, but the NMR is inconsistent with the desired product. What could it be?
A: While the reaction of 2-naphthol is generally selective, related reactions with other naphthols have shown the formation of unexpected side products. The most significant reported byproduct, especially when using 1-naphthol, is an ethyl 4'-oxospiro[cyclopropane-1,1'(4'H)-naphthalene]-2-carboxylate .[3]
This occurs through an alternative reaction pathway where the intermediate carbanion attacks the naphthalene ring (C-alkylation) instead of the oxygen atom participating in the final cyclization. While less common with 2-naphthol, its formation cannot be entirely ruled out, especially if reaction conditions deviate significantly from the optimum.
Q3: My product seems to be an O-alkylated ether of 2-naphthol, but the furan ring has not formed. How can I promote the final cyclization step?
A: This indicates that the Michael addition has likely occurred, but the subsequent intramolecular Sₙ2 reaction has stalled.
-
Mechanism: The intermediate formed after the Michael addition is an enolate. For the cyclization to occur, this enolate must attack the carbon-bearing bromine atom.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: The cyclization step may have a higher activation energy than the initial addition. Prolonging the reflux time or carefully increasing the temperature (if using a higher boiling point solvent like MEK instead of acetone) can provide the necessary energy to overcome this barrier.
-
Solvent Choice: The polarity of the solvent can influence the rate of Sₙ2 reactions. Acetone is generally a good choice, but exploring other polar aprotic solvents might be warranted if issues persist.
-
Q4: Can this reaction be performed with other bases? I tried using sodium ethoxide and got a complex mixture.
A: Using a strong, nucleophilic base like sodium ethoxide (NaOEt) can introduce significant side reactions.
-
Transesterification: If you are using an ethyl ester, NaOEt is a suitable base. However, if you were to use a different ester (e.g., methyl) with NaOEt, you would risk transesterification, leading to a mixture of ethyl and methyl ester products.[4]
-
Competing Reactions: Stronger bases can promote self-condensation of the starting materials or other undesired pathways. The use of a milder, non-nucleophilic inorganic base like K₂CO₃ is specifically chosen to minimize these side reactions and favor the intended tandem reaction sequence.[3]
Section 3: Side Reaction Mechanisms Explained
Understanding the pathways to undesired products is key to their prevention. The formation of a spiro-cyclopropane derivative is a notable side reaction, particularly documented in reactions involving 1-naphthol derivatives.[3]
Sources
- 1. Facile synthesis of benzoindoles and naphthofurans through carbonaceous material-catalyzed cyclization of naphthylamines/naphthols with nitroolefins in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 4. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate Synthesis
Welcome to the technical support guide for the synthesis and optimization of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Dihydronaphthofurans are prevalent in many natural products and drug candidates, exhibiting a range of biological activities.[1] The synthesis of the title compound, however, can be challenging, often suffering from low yields and the formation of side products.
This guide moves beyond a simple recitation of steps. It provides a framework for rational troubleshooting and systematic optimization, grounded in mechanistic principles, to empower you to overcome common experimental hurdles.
Part 1: Foundational Reaction Protocol and Mechanism
The most direct and commonly cited method for synthesizing this compound is the one-step condensation of 2-naphthol with ethyl 2,3-dibromopropanoate.[2][3] This reaction is typically performed in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone under reflux conditions.[2][3]
Underlying Mechanism
Understanding the reaction mechanism is critical for effective troubleshooting. The process involves several sequential steps:
-
Base-Mediated Deprotonation: The base (K₂CO₃) deprotonates the hydroxyl group of 2-naphthol to form the more nucleophilic 2-naphthalenolate anion.
-
In Situ Elimination: Simultaneously, the base facilitates the elimination of HBr from ethyl 2,3-dibromopropanoate to form the reactive intermediate, ethyl 2-bromoacrylate.[2][3]
-
Michael Addition: The 2-naphthalenolate anion acts as a nucleophile and attacks the electron-deficient β-carbon of ethyl 2-bromoacrylate in a Michael-type addition. This step forms the key C-C bond.[2][3]
-
Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the bromide ion, closing the furan ring to yield the final product.
Sources
Technical Support Center: Scale-Up Synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is a key heterocyclic scaffold. Naphthofuran derivatives are of significant interest to medicinal and organic chemists due to their presence in biologically active natural products and their potential as therapeutic agents, including anticancer and antimicrobial applications.[1][2][3][4][5] The transition from a successful bench-scale synthesis to a pilot or industrial-scale production process is fraught with challenges that extend beyond simple multiplication of reagents.[6][7]
This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals involved in the scale-up synthesis of this target molecule. It is structured in a question-and-answer format to directly address common issues, providing not just solutions but also the underlying scientific reasoning to empower users to make informed decisions during their scale-up campaigns.
Reaction Fundamentals and Mechanism
The most common and direct laboratory synthesis of this compound involves the reaction of a 2-naphthol derivative with ethyl 2,3-dibromopropanoate.[8] Understanding the mechanism is crucial for troubleshooting and optimization at scale.
The process is a one-pot, three-step cascade:
-
In-situ Elimination: In the presence of a base like potassium carbonate (K₂CO₃), ethyl 2,3-dibromopropanoate undergoes elimination to form the highly reactive intermediate, ethyl 2-bromoacrylate.
-
Michael Addition: The phenoxide, generated from 2-naphthol and the base, acts as a nucleophile, attacking the electron-deficient double bond of ethyl 2-bromoacrylate. This conjugate addition forms a C-C bond, creating a key intermediate.[8]
-
Intramolecular Cyclization: The same intermediate then undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the bromine atom, closing the furan ring to yield the final product.
Reaction Mechanism Pathway
Sources
- 1. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scite.ai [scite.ai]
- 4. Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Overcoming Challenges Presented During Reaction Scale-up Processes | Technology Networks [technologynetworks.com]
- 8. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
degradation of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate and prevention
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound, outline potential degradation pathways, and offer robust troubleshooting and prevention strategies. Our goal is to empower you with the scientific rationale behind experimental observations and protocols, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and stability of this compound.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment. We recommend storage at 2-8°C, protected from light in tightly sealed amber vials. For extended storage, consider temperatures of -20°C. The key is to minimize exposure to the primary degradation catalysts: water, oxygen, light, and high temperatures.
Q2: I've noticed a slight discoloration (e.g., yellowing) of my solid compound over time. Is this a sign of degradation?
A2: Yes, a change in appearance, such as discoloration, is often an early indicator of chemical degradation. This can be caused by minor levels of oxidation or photodegradation, which may lead to the formation of colored impurities or polymeric byproducts. While the bulk purity may still be high, it is crucial to re-analyze the compound to confirm its integrity before use in sensitive applications.
Q3: My compound will be used in an aqueous buffer for my experiments. What is the most critical factor to control?
A3: The most critical factor to control in aqueous solutions is pH . The ethyl ester functional group in the molecule is susceptible to hydrolysis, a reaction that is significantly accelerated by both acidic and basic conditions.[1] It is advisable to work in a neutral or near-neutral pH buffer (pH 6.5-7.5) if experimentally feasible. Additionally, using freshly prepared solutions and minimizing the time the compound spends in the aqueous environment can help prevent significant degradation.
Q4: What is a forced degradation study, and why is it relevant for my work with this compound?
A4: A forced degradation (or stress testing) study is an experiment where a drug substance is intentionally exposed to harsh conditions—such as strong acids/bases, high heat, intense light, and oxidizing agents—to accelerate its decomposition.[2] These studies are essential for several reasons: they help identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3][4] This information is critical for developing stability-indicating analytical methods, which are necessary to ensure that you can accurately quantify the parent compound in the presence of its degradants.[5]
Troubleshooting Guide: Diagnosing Degradation
This guide provides a systematic, cause-and-effect approach to common experimental issues that may arise from compound instability.
Problem 1: I am observing one or more new, unexpected peaks in my HPLC/UPLC chromatogram during analysis.
This is a classic sign of degradation. The troubleshooting workflow below will help you identify the nature of these peaks.
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Problem 2: The measured concentration of my stock solution is decreasing over time, even when stored properly.
Possible Cause A: Adsorption The compound may be adsorbing to the surface of your storage container, especially if using certain types of plastics.
-
Solution: Use glass or polypropylene vials. Consider preparing a small test batch in different container types to assess adsorption.
Possible Cause B: Volatile Degradants If degradation produces a volatile product, it might be lost from the sample, leading to poor mass balance.[2]
-
Solution: Ensure containers are tightly sealed. When analyzing, use techniques suitable for volatile compounds, such as headspace gas chromatography (GC), if suspected.
Possible Cause C: Insufficient Prevention Even under recommended storage, very slow degradation can occur.
-
Solution: For highly sensitive assays, prepare stock solutions fresh daily from solid material. If solutions must be stored, degas the solvent and store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Understanding and Preventing Degradation Pathways
The structure of this compound contains two primary moieties susceptible to degradation: the ethyl ester and the dihydronaphthofuran core .
Caption: Plausible degradation pathways for the target molecule.
1. Ester Hydrolysis
-
Mechanism: This is the cleavage of the ethyl ester bond by reaction with water, yielding the corresponding carboxylic acid and ethanol. The reaction is catalyzed by both acid (H⁺) and base (OH⁻).[1] Basic conditions, in particular, lead to rapid and irreversible saponification.
-
Prevention & Mitigation:
-
pH Control: Maintain solutions at a neutral pH. Avoid strongly acidic or alkaline buffers.
-
Moisture Control: Use anhydrous solvents for preparing stock solutions. Store the solid compound in a desiccator.[6]
-
Temperature: Keep solutions cool, as hydrolysis rates increase with temperature.
-
2. Oxidation
-
Mechanism: The dihydronaphthofuran ring system is susceptible to oxidation. The ether linkage and the electron-rich aromatic system can react with atmospheric oxygen or other oxidizing agents. This can proceed via radical mechanisms, potentially leading to ring-opening to form aldehydes or carboxylic acids, or the formation of quinone-like structures.[7][8]
-
Prevention & Mitigation:
-
Inert Atmosphere: Purge solvents with an inert gas (nitrogen or argon) before preparing solutions. Store solutions and the solid compound under an inert atmosphere.
-
Antioxidants: For formulations, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sometimes be beneficial.[6]
-
3. Photodegradation
-
Mechanism: The extended aromatic system of the naphthofuran core can absorb UV and possibly visible light. This energy can promote the molecule to an excited state, leading to radical formation, isomerization, or other complex reactions. Naphthofuran derivatives are known to be photosensitive.[9][10]
-
Prevention & Mitigation:
-
Light Protection: Always store the solid and its solutions in amber glass vials or wrap containers in aluminum foil.
-
Minimize Exposure: Conduct experiments under subdued lighting conditions whenever possible.
-
4. Thermal Degradation
-
Mechanism: At elevated temperatures, the molecule can undergo decomposition. For heterocyclic esters, this can involve complex radical reactions leading to fragmentation, decarboxylation (loss of CO₂), and polymerization.[11][12]
-
Prevention & Mitigation:
-
Temperature Control: Adhere strictly to recommended storage temperatures. Avoid leaving the compound on a lab bench at room temperature for extended periods. When heating is required for an experiment, use the lowest effective temperature for the shortest possible duration.
-
Protocols and Methodologies
Protocol: General Forced Degradation Study
This protocol provides a starting point for systematically investigating the degradation of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and characterization.[2]
Caption: General experimental workflow for a forced degradation study.
1. Materials & Equipment:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a PDA or MS detector
-
pH meter, heating block or oven, photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture, such as 50:50 ACN:H₂O.
3. Application of Stress Conditions:
-
Use the conditions outlined in the table below as a starting point. For each condition, mix an aliquot of the stock solution with the specified stressor. Include a control sample (stock solution with no stressor) stored at ideal conditions.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Recommended Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat (Solid) | 80°C | Up to 48 hours |
| Photolytic | ICH Q1B Light Source | Room Temperature | As per ICH Q1B guidelines |
4. Sampling and Analysis:
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Crucially, neutralize the acid- and base-stressed samples with an equimolar amount of NaOH and HCl, respectively, to stop the reaction.
-
Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze immediately using a validated, stability-indicating HPLC method. Monitor peak areas of the parent compound and any new peaks that appear.[13][14]
References
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies.
- Gajda, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences.
- Gajda, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
- Gajda, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate.
- Penthala, N. R., et al. (2023). Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process. RSC Advances.
- Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Gago, S., et al. (n.d.). A closer look at the photochromism of vinylidene-naphthofurans. ResearchGate.
- Shruthi, K., et al. (2012). Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate. ResearchGate.
- Ram, V. R., et al. (2019). Chemical Methodologies. Journal of Chemical and Pharmaceutical Research.
- Foga, M. M., et al. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Chemistry Stack Exchange. (2019). Thermal decomposition of ester.
- Shruthi, K., et al. (2012). Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
- Shruthi, K., et al. (2012). Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate. SciSpace.
- Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Quantum chemical study of low temperature oxidation mechanism of dibenzofuran. The Journal of Physical Chemistry A.
- Chrobak, A., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.
- Salomon, C. J., et al. (n.d.). Recent developments in chemical deprotection of ester functional group.
- El-Sayed, M. A. A., et al. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances.
- Abdelwahab, A. M., & Fekry, M. (2021). Synthesis, reactions and applications of naphthofurans: A review. ResearchGate.
- Zhang, Y., et al. (2021). Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus. PubMed.
- Vranješ, M., et al. (2024). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2. MDPI.
- Professor Dave Explains. (2018). Hydroboration-Oxidation. YouTube.
- Marquaire, P. M., et al. (2003). Detailed mechanism of dibenzofuran oxidation. ResearchGate.
Sources
- 1. Ethyl naphtho[2,1-b]furan-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantum chemical study of low temperature oxidation mechanism of dibenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemmethod.com [chemmethod.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Welcome to the technical support guide for Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate (CAS No. 62019-34-5). This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this valuable synthetic intermediate. As a substituted dihydronaphthofuran, this compound's reactivity is significantly influenced by its furan moiety, requiring specific precautions to maintain its integrity and ensure laboratory safety. This guide provides answers to common questions and troubleshooting advice based on established chemical safety principles for furan-containing compounds.
Section 1: Frequently Asked Questions (FAQs) - Critical Safety & Storage
This section addresses the most immediate concerns regarding the safe handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its core structure contains a furan ring. The parent compound, furan, is classified as an extremely flammable liquid that is harmful if swallowed or inhaled, a suspected carcinogen and mutagen, and can cause organ damage with prolonged exposure.[1][2] A critical and immediate hazard for furan and its derivatives is the potential to form explosive peroxides upon exposure to air and light.[1][3][4] Therefore, this compound should be handled with the assumption that it shares these risks.
Key Hazards:
-
Peroxide Formation: Air and light exposure can initiate the formation of potentially explosive peroxides.[5]
-
Flammability: Furan-based compounds are often flammable.[2][6] Keep away from heat, sparks, and open flames.
-
Toxicity: Handle with care, assuming potential toxicity, and avoid inhalation, ingestion, and skin contact.[1][4]
-
Air & Light Sensitivity: The compound's integrity can be compromised by exposure to atmospheric oxygen and UV light.[3][5]
Q2: How should I store a new, unopened container of this compound?
Proper storage from the moment of receipt is critical to preserving the compound's purity and ensuring safety. The primary goal is to mitigate the risk of peroxide formation and degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C[5] | Refrigeration slows the rate of potential degradation and peroxide formation reactions. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[3][5] | Prevents contact with atmospheric oxygen, a key reagent in peroxide formation.[4] |
| Light | Protect from light; store in an amber or opaque container.[1][3] | Light, particularly UV, can catalyze the formation of peroxides and other degradation products. |
| Container | Tightly sealed container.[2][6] | Prevents leakage and ingress of air and moisture. |
| Location | In a designated, well-ventilated, flammables-compatible cabinet.[3] | Segregates the compound from incompatible materials and reduces fire risk. |
Q3: I've just opened a new bottle. What are the immediate steps I need to take?
Once the manufacturer's seal is broken, you are responsible for maintaining the compound's integrity.
-
Date the Container: Immediately write the date received and the date opened clearly on the label.[3] This is crucial for tracking the compound's age, as the risk of peroxide formation increases over time.
-
Work in a Controlled Environment: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Use an Inert Atmosphere: Before opening, allow the refrigerated container to warm to room temperature to prevent moisture condensation. Handle the material under a blanket of inert gas (e.g., nitrogen or argon) to minimize air exposure.
-
Reseal Promptly and Properly: After dispensing the required amount, flush the headspace of the container with inert gas before tightly resealing the cap.[3]
-
Return to Storage: Promptly return the container to the recommended refrigerated storage conditions.
Q4: My experiment requires leaving the compound in solution on the benchtop. Is this advisable?
Leaving solutions of this compound exposed to ambient light and air is strongly discouraged. The dissolved compound remains susceptible to oxidation and light-catalyzed degradation. If an experimental setup requires the solution to be handled over an extended period, take the following precautions:
-
Use an amber glass flask or wrap the flask in aluminum foil to protect it from light.
-
Maintain a positive pressure of an inert gas over the solution.
-
Prepare the solution fresh for the best results and to avoid using potentially degraded material.
Q5: How do I properly dispose of waste containing this compound?
All waste, including empty containers, contaminated disposables (gloves, pipette tips), and reaction residues, should be treated as hazardous waste.
-
Empty containers may retain product residue and vapors and can be dangerous.[3][6]
-
Collect all waste in a designated, properly labeled hazardous waste container.[3]
-
Never wash the compound down the sewer.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.[4]
Section 2: Troubleshooting Experimental Issues
Q6: My reaction yield is low, and I suspect the starting material is degraded. How can I check?
Low yields or the complete failure of a reaction are common indicators of reagent degradation. For this compound, peroxide formation is a primary suspect.
-
Visual Inspection: Check the material for any changes. The presence of crystalline solids around the cap, discoloration, or stratification in the liquid can indicate degradation.
-
Peroxide Testing: Before use, especially if the container has been open for several months, it is imperative to test for peroxides. Use commercially available peroxide test strips. A positive test indicates the presence of hazardous peroxides, and the material should not be used. Do not distill or concentrate material that tests positive for peroxides.
Q7: I'm seeing unexpected side products in my NMR/LC-MS analysis. Could this be related to the starting material?
Yes. If peroxides have formed in the starting material, they can act as unintended radical initiators or oxidants in your reaction, leading to a host of unexpected and difficult-to-characterize side products. Always ensure the purity of your starting material before beginning a synthesis.
Q8: The compound has turned a slight yellow color. Is it still usable?
A change in color is a strong indicator of chemical degradation. While a slight color change may not always mean the compound is unusable, it warrants immediate investigation. You should, at a minimum, perform a peroxide test. For sensitive applications, it is highly recommended to use a fresh, unopened bottle or re-purify the material if a safe procedure is available.
Section 3: Detailed Protocols & Workflows
Protocol 1: Safe Handling and Dispensing Procedure
This protocol minimizes air and moisture exposure during routine laboratory use.
-
Preparation: Gather all necessary glassware and ensure it is clean and oven- or flame-dried. Assemble your apparatus in a chemical fume hood.
-
Inert Atmosphere: Purge the reaction flask and a separate flask for dispensing with a dry, inert gas (Nitrogen or Argon).
-
Equilibration: Remove the this compound container from the refrigerator and allow it to warm to ambient temperature before opening.
-
Dispensing: Briefly remove the container cap and quickly withdraw the desired amount using a clean, dry syringe or pipette. For larger quantities, use a cannula transfer technique under positive inert gas pressure.
-
Resealing: Immediately flush the headspace of the source bottle with inert gas and securely replace the cap. Use parafilm or electrical tape for an enhanced seal if desired.
-
Return to Storage: Return the source bottle to its designated refrigerated storage location.
Protocol 2: Peroxide Testing for Furan-Containing Compounds
This should be performed on any container that has been opened for more than 3-6 months or if degradation is suspected.
-
Safety First: Wear appropriate PPE, including safety goggles, a face shield, and flame-resistant lab coat.[3]
-
Obtain Test Strip: Use a commercially available peroxide test strip (e.g., potassium iodide-starch paper or quantitative colorimetric strips).
-
Sample Application: In a fume hood, open the container and use a clean glass rod or pipette to apply a small drop of the compound to the test strip. Do not dip the strip into the bottle to avoid contamination.
-
Read Result: Compare the color change of the strip to the manufacturer's provided chart.
-
Interpretation:
-
Negative Result (< 1 ppm): The material is likely safe to use.
-
Low Positive (1-30 ppm): Use with caution. Avoid distilling or concentrating.
-
High Positive (>30 ppm): The material is hazardous. Do not use. Quarantine the container and contact your EHS department for emergency disposal procedures.
-
Workflow Diagram: Handling a Potentially Compromised Container
This decision tree provides a logical workflow for assessing a container of this compound.
Sources
Technical Support Center: Purity Analysis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate by HPLC
Welcome to the technical support center for the analysis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for interpreting High-Performance Liquid Chromatography (HPLC) data and ensuring the purity of your synthesized compound. This resource is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for foundational knowledge.
Troubleshooting Guide: Resolving Common HPLC Issues
This section addresses specific chromatographic problems you may encounter during the analysis of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.
Q1: Why am I seeing unexpected peaks in my chromatogram?
Unexpected peaks can signify contaminants, degradation products, or artifacts from the HPLC system itself. Identifying the source is a critical first step.
Causality & Diagnosis:
-
Early Eluting Peaks (near the void volume): These are often highly polar compounds not well-retained on a reverse-phase column. This could include unreacted polar starting materials, salts from your reaction work-up, or impurities in your injection solvent.
-
Peaks Eluting Near the Main Analyte: These may be structurally similar impurities, such as isomers or by-products from the synthesis. The Paal-Knorr synthesis, a common method for furan ring formation, can sometimes yield incompletely cyclized or alternative cyclization products.[1]
-
Late Eluting Peaks: These are typically nonpolar, "sticky" compounds that have a high affinity for the C18 stationary phase. They may not be from your sample but could be contaminants from previous injections washing off the column.
-
"Ghost" Peaks: These are peaks that appear in blank injections (injecting only mobile phase or solvent).[2] They are usually caused by carryover from a previous injection or contamination in the mobile phase.[2][3]
Systematic Troubleshooting Protocol:
-
Run a Blank Gradient: Inject your sample solvent (e.g., acetonitrile) and run your full gradient. If you see peaks, they are "ghost" peaks originating from the solvent, mobile phase, or system contamination.[2]
-
Verify Sample Preparation: Ensure your sample is fully dissolved. Incompatibility between the sample solvent and the mobile phase can cause the sample to precipitate on the column, leading to split or broad peaks.[3] Whenever possible, dissolve the sample in the initial mobile phase.
-
Review Synthesis Route: Consider the starting materials and potential side-reactions for the synthesis of your naphthofuran derivative.[4][5][6] For example, hydrolysis of the ethyl ester group to the corresponding carboxylic acid would result in a more polar compound that elutes earlier.
-
Perform a Forced Degradation Study: To tentatively identify degradation peaks, expose your purified sample to harsh conditions (e.g., acid, base, heat, oxidation). The new peaks formed can help identify instabilities.
Q2: My main peak is tailing or fronting. How do I improve the peak shape?
Poor peak shape compromises resolution and leads to inaccurate quantification. Tailing is the most common issue, while fronting is also a significant concern.
Causality & Diagnosis:
-
Peak Tailing: This occurs when the back half of the peak is elongated.[7] For a molecule like this compound, which may have basic properties, a common cause is a secondary interaction between the analyte and acidic silanol groups on the silica surface of the HPLC column.[8][9] This is especially prevalent if the mobile phase pH is not optimized.[8][10] Other causes include column contamination or high dead volume in the system (e.g., from poorly fitted tubing).[10][11]
-
Peak Fronting: This is when the front of the peak is sloped, often described as a "shark fin".[12] The most frequent cause is column overload, where too much sample has been injected for the column to handle.[7][10][12] It can also be caused by using an injection solvent that is significantly stronger (more organic) than the mobile phase.[2][3]
Systematic Troubleshooting Protocol:
-
For Tailing Peaks:
-
Modify Mobile Phase pH: The furan oxygen and ester carbonyl can interact with the stationary phase. Adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions and dramatically improving peak shape.[8][9]
-
Check for Column Contamination: Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained impurities.[13]
-
Reduce Extra-Column Volume: Ensure all tubing is cut cleanly and fittings are properly seated to minimize dead volume.[8]
-
-
For Fronting Peaks:
Q3: My retention times are shifting between injections. What is causing this?
Inconsistent retention times make peak identification unreliable and are a common source of frustration. The pattern of the shift provides clues to the root cause.[14]
Causality & Diagnosis:
-
Gradual, Unidirectional Drift (e.g., always decreasing): This often points to a column that is not fully equilibrated with the mobile phase.[13] It can also be caused by a slow change in mobile phase composition (e.g., evaporation of the more volatile organic solvent) or a change in column temperature.[15]
-
Random, Erratic Shifts: This is frequently a hardware issue. The most likely culprits are the pumps not delivering a consistent flow rate or a malfunctioning proportioning valve leading to an inaccurate mobile phase mixture.[14][16] Leaks in the system can also cause such fluctuations.
-
Shift in Specific Peaks Only: If only certain peaks are shifting while others remain stable, it suggests a chemical issue related to those specific analytes. This is common for ionizable compounds if the mobile phase pH is not well-buffered or is close to the analyte's pKa.[15]
Systematic Troubleshooting Protocol:
-
Ensure Column Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase.[13]
-
Check for Leaks: Visually inspect all fittings for any signs of leakage.
-
Verify Mobile Phase: Prepare fresh mobile phase, ensuring it is thoroughly mixed and degassed.[3] Cover solvent reservoirs to prevent evaporation.
-
Control Temperature: Use a column oven to maintain a stable temperature, as even small fluctuations in lab temperature can affect retention times.[15]
-
Diagnose Hardware Issues:
-
Flow Rate Check: Measure the pump flow rate manually using a graduated cylinder and a stopwatch.[14]
-
System Suitability: Inject a well-characterized standard mixture. If all peaks shift proportionally, it points to a flow rate problem.[16] If shifts are random, it suggests a mobile phase composition issue.[16]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purity analysis of this compound.
Q1: What are the recommended starting HPLC conditions for this compound?
Developing a new HPLC method requires a logical starting point.[17][18] For a moderately nonpolar, aromatic compound like this compound, reverse-phase HPLC is the most suitable technique.[18]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100-150 mm length, 4.6 mm ID, 3-5 µm particle size | C18 is a general-purpose stationary phase with good retention for nonpolar to moderately polar compounds.[18][19] Shorter columns allow for faster analysis times.[19] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA | The acid modifier is crucial for obtaining sharp, symmetrical peaks by suppressing silanol interactions.[8][9] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is generally preferred as it has a lower viscosity and provides better peak shapes for many compounds. |
| Gradient | Start with a 5-minute scouting gradient from 5% B to 95% B. | A scouting gradient is an excellent way to determine the approximate elution conditions for your compound and any impurities.[19] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce run times, but should be kept stable. |
| Detector | UV Detector (DAD/PDA preferred) | The naphthofuran core is a strong chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) is highly recommended as it allows for peak purity assessment.[20][21] |
| Wavelength | Monitor at λmax (e.g., ~254 nm, 280 nm) | Determine the UV absorbance maximum (λmax) from a UV-Vis spectrum of the compound to maximize sensitivity.[18] Monitoring multiple wavelengths can help detect impurities. |
Q2: How do I confirm the main peak is my target compound?
Retention time alone is not sufficient for positive identification.
Confirmation Strategy:
-
Co-injection: Spike your sample with a small amount of a confirmed, pure reference standard of this compound. The peak area of your main analyte should increase, and no new peak should appear at that retention time.
-
Mass Spectrometry (MS) Detection: The most definitive method is to couple the HPLC to a mass spectrometer (LC-MS). The mass spectrum of the peak should show the correct molecular ion corresponding to the mass of your target compound. High-performance liquid chromatography is a fast and precise technique for analyzing various pharmaceutical compounds.[22]
-
Diode Array Detection (DAD/PDA): While not definitive, you can compare the UV spectrum of the peak in your sample to that of the pure reference standard. The spectra should be identical.[20]
Q3: What does "peak purity" mean and how do I assess it with a DAD/PDA detector?
Peak purity analysis is a software-based tool that assesses the spectral homogeneity across a single chromatographic peak.[21] It helps to determine if a peak represents a single compound or if it contains co-eluting impurities.[21][23]
Mechanism:
-
The DAD/PDA detector acquires full UV-Vis spectra at multiple points across the eluting peak (e.g., at the upslope, apex, and downslope).
-
The software normalizes these spectra and compares them to each other or to a reference spectrum taken at the peak apex.[21]
-
A "Purity Angle" or similar metric is calculated, which represents the dissimilarity between the spectra. This is compared to a "Purity Threshold," which is calculated from the baseline noise.[23]
Interpretation:
-
Purity Angle < Purity Threshold: This suggests that all the spectra across the peak are consistent, and the peak is likely pure.
-
Purity Angle > Purity Threshold: This indicates spectral heterogeneity, suggesting a co-eluting impurity is present.
Workflow for Peak Purity Assessment:
Important Caveat: Peak purity analysis is an indicator, not an absolute confirmation.[23] If an impurity has a very similar UV spectrum to the main compound or is present at a very low level, it may not be detected.[24] Therefore, method validation according to guidelines like ICH Q2(R1) is essential for ensuring analytical procedure robustness.[25][26][27][28]
References
- Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC?
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- YouTube. (2025, October 16). What Are HPLC Peak Defects?
- HPLC Chromatography Hints and Tips. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- National Institutes of Health (NIH). (2024, July 5).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- Torontech. (2024, July 23).
- International Council for Harmonis
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- YouTube. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- International Council for Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Shimadzu Scientific Instruments. (n.d.).
- Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
- Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- Pharmaguideline Forum. (2021, February 3). Peak purity in hplc.
- uHPLCs. (n.d.).
- LCGC. (2018, February 1). How Pure Is Your Peak?
- Flinn Scientific. (2025, July 21).
- SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
- ResearchGate. (2025, August 5).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- National Institutes of Health (NIH). (n.d.).
- BenchChem. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- National Institutes of Health (NIH). (n.d.).
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Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate and its Place in the Naphthofuran Landscape
This guide provides a detailed comparative analysis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate against other significant naphthofuran derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structural nuances, and biological performance of this compound class, supported by experimental data and established protocols. Our objective is to offer a scientifically rigorous resource that informs strategic decisions in the design and development of novel therapeutics.
Introduction: The Therapeutic Potential of the Naphthofuran Scaffold
Naphthofurans, heterocyclic compounds featuring a fused furan and naphthalene ring system, have garnered substantial interest in medicinal chemistry. Their structural versatility and presence in numerous biologically active natural products make them privileged scaffolds for drug discovery.[1] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3] The core structure allows for extensive modification, enabling the fine-tuning of physicochemical properties and biological targets.[1]
Among the various isomers, the naphtho[2,1-b]furan framework is a recurring motif in many synthetic compounds with potent biological effects.[4] This guide focuses specifically on this compound, a representative member of the dihydronaphthofuran subclass, comparing its characteristics and performance with other fully aromatic and substituted naphthofuran analogs to provide a clear perspective on its potential in therapeutic development.
Structural Landscape: Naphthofuran Isomers
The positioning of the furan ring relative to the naphthalene core dictates the isomeric form of the naphthofuran, which is a critical determinant of its biological activity. The three primary isomers are naphtho[2,1-b]furan, naphtho[1,2-b]furan, and naphtho[2,3-b]furan. For instance, studies on derivatives with potential beta-adrenolytic activity revealed that naphtho[1,2-b]furan and naphtho[2,3-b]furan analogs exhibited low activity, in stark contrast to their naphtho[2,1-b]furan counterparts.[5]
Figure 1: Key isomeric scaffolds of naphthofuran.
Our focus, this compound, belongs to a partially saturated subclass of the naphtho[2,1-b]furan isomer. This saturation at the 1 and 2 positions introduces a chiral center and alters the planarity of the molecule, which can significantly influence receptor binding and pharmacokinetic properties compared to its fully aromatic analogs.
Comparative Synthesis of Naphthofuran Scaffolds
The synthetic route to a target molecule is a critical factor in its viability for drug development, impacting yield, scalability, and cost. Various strategies have been developed for the synthesis of naphthofurans.
A prevalent method for synthesizing the naphtho[2,1-b]furan core involves the reaction of 2-hydroxy-1-naphthaldehyde with α-halo ketones or esters, followed by cyclization.[3][6] For our target compound, this compound, a highly efficient one-step synthesis has been reported. This method involves the reaction of substituted 2-naphthols with ethyl 2,3-dibromopropanoate in the presence of a weak base like potassium carbonate (K₂CO₃).[7] This approach is advantageous due to its operational simplicity and directness.
Figure 2: One-pot synthesis workflow.
The table below compares this one-pot synthesis with other common methods for producing different naphthofuran scaffolds.
| Target Scaffold | Starting Materials | Key Reagents/Conditions | Typical Yield | Reference |
| This compound | 2-Naphthol, Ethyl 2,3-dibromopropanoate | K₂CO₃, Acetone, Reflux | Good to High | [7] |
| 2-Acetylnaphtho[2,1-b]furan | 2-Hydroxy-1-naphthaldehyde, Chloroacetone | K₂CO₃, Acetone, Reflux | Not specified | [3] |
| Ethyl naphtho[2,1-b]furan-2-carboxylate | 2-Hydroxy-1-naphthaldehyde, Ethyl 2-chloroacetate | K₂CO₃ | Not specified | [1] |
| Substituted Naphtho[2,1-b]furans | N-(quinolin-8-yl)naphthalene-2-carboxamide | [Rh(C₅Me₅)Cl₂]₂, NaOAc, MeOH | 40-97% | [8] |
Table 1. Comparison of Synthetic Methodologies for Naphthofuran Scaffolds.
Experimental Protocols
Scientific integrity requires reproducible and well-understood methodologies. Below are detailed protocols for the synthesis of the title compound and a standard assay for evaluating its biological activity.
Synthesis of this compound
This protocol is adapted from the one-step synthesis reported by Merour et al.[7]
Causality: The choice of acetone as a solvent is due to its suitable boiling point for reflux and its ability to dissolve the reactants. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the hydroxyl group of 2-naphthol, forming a nucleophilic naphthoxide ion. This ion then attacks the ethyl 2,3-dibromopropanoate, leading to an initial substitution followed by an intramolecular cyclization to form the dihydronaphthofuran ring. This one-pot domino reaction is efficient as it avoids the isolation of intermediates.
Protocol:
-
To a solution of 2-naphthol (1.44 g, 10 mmol) in anhydrous acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add ethyl 2,3-dibromopropanoate (2.60 g, 10 mmol) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone (2 x 10 mL).
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This protocol is a generalized method based on practices described in studies on naphthofuran derivatives.[1][9]
Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative measure of a compound's cytotoxic or anti-proliferative effects.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468 or MCF-7 breast cancer cell lines) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Replace the medium in each well with 100 µL of the medium containing the test compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
Comparative Biological Performance
The true value of a compound scaffold is demonstrated through its biological activity. Naphthofurans have been extensively evaluated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.
Anticancer Activity
The naphtho[2,1-b]furan scaffold is a consistent feature in compounds with potent anti-proliferative activity.[10] Derivatives of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone have shown significant efficacy against human triple-negative MDA-MB-468 and MCF-7 breast cancer cell lines.[9] Other studies have identified naphthofuran derivatives that block the proliferation of these same cell lines with LD₅₀ values in the micromolar range.[1]
SIRT1 Activation and Anti-inflammatory Effects
Recent research has uncovered novel mechanisms of action for this class. A series of naphthofuran derivatives were designed as potent activators of Sirtuin 1 (SIRT1), a key regulator of cellular processes implicated in diseases like diabetic nephropathy.[11] Certain compounds not only activated SIRT1 but also protected kidney cells from high glucose-induced apoptosis and inflammation by modulating the SIRT1/NF-κB pathway.[11][12] This represents a promising therapeutic avenue beyond oncology.
Figure 3: Simplified diagram of the SIRT1/NF-κB pathway.
The table below summarizes the reported biological activities of various naphthofuran derivatives, providing a basis for comparison.
| Compound/Derivative Class | Biological Activity | Cell Line / Model | Performance Metric (IC₅₀ / LD₅₀) | Reference |
| (1,2-Dihydronaphtho[2,1-b]furan-2-yl)methanone derivs. | Anticancer | MDA-MB-468, MCF-7 | Promising anti-proliferative activity | [9] |
| Naphthofuran derivatives 8, 9, 10 | Anticancer | MDA-MB-468 | 15 ± 3.1, 18 ± 1.2, 18 ± 2.4 µM | [1] |
| Naphthofuran derivatives 8, 9, 10 | Anticancer | MCF-7 | 17 ± 2.65, 21 ± 3.9, 19 ± 2.2 µM | [1] |
| Naphthofuran derivatives M1, 6b, 6d | SIRT1 Activation | In vitro assay | Potent activation, comparable to SRT2104 | [11][12] |
| Naphtho[2,1-b]furan-thiazole derivatives | Antibacterial | S. aureus, B. subtilis | Moderate to good activity | [13] |
| Naphtho[1,2-b]furan & Naphtho[2,3-b]furan derivs. | Beta-adrenolytic | In vitro assay | Low activity | [5] |
Table 2. Comparative Biological Activity of Naphthofuran Derivatives.
Conclusion and Future Outlook
This compound serves as a valuable and accessible starting point within the broader class of naphthofuran compounds. Its straightforward one-pot synthesis makes it an attractive scaffold for generating diverse libraries for high-throughput screening.
Comparative Standing:
-
vs. Aromatic Naphthofurans: The dihydrogenated furan ring introduces stereochemistry and conformational flexibility, which can be exploited to achieve higher binding affinity and selectivity for specific biological targets compared to its planar, aromatic counterparts.
-
vs. Other Isomers: The naphtho[2,1-b]furan scaffold, including its dihydrogenated form, appears to be more frequently associated with potent biological activities like anticancer and beta-adrenolytic effects than the [1,2-b] or [2,3-b] isomers.[4][5]
-
vs. Other Substitutions: While the carboxylate ester at the C-2 position is a useful synthetic handle, further derivatization into amides, hydrazides, or other functional groups has been shown to yield compounds with enhanced and varied biological profiles, including potent antibacterial and anticancer agents.[13][14]
Future research should focus on exploring the structure-activity relationships (SAR) of the 1,2-dihydronaphtho[2,1-b]furan core. Investigating substitutions at the C-1 position and on the naphthalene ring system, as well as exploring the stereochemical impact on activity, will be crucial for optimizing this scaffold into next-generation therapeutic agents. The diverse biological activities already reported, from cytotoxicity to enzyme activation, underscore the rich potential of this compound class in modern drug discovery.
References
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (n.d.).
- Solanki, R., et al. (2021). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]
- Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry. [Link]
- Olyaei, A., & Sadeghpour, M. (2020).
- Shawkey, A. M., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. Journal of Analytical and Pharmaceutical Research. [Link]
- Gao, Y., et al. (2021).
- Nagarsha, K. M., et al. (2022). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]
- Nagarsha, K. M., et al. (2022). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES.
- Garuti, L., et al. (1983). [Naphthofuran derivatives with potential beta-adrenolytic activity]. Il Farmaco; edizione scientifica. [Link]
- In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives. (2015).
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2024). Zenodo. [Link]
- Gao, Y., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators.
- Ethyl naphtho[2,1-b]furan-2-carboxyl
- Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate. (2012).
- Vaidya, V. P., et al. (2011). Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. Journal of Chemical and Pharmaceutical Research. [Link]
- Shruthi, M. K., et al. (2012). Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)
- SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF NAPHTHO[2,1-b]FURAN DERIVATIVES FOR ANTIBACTERIAL SCREENING. (2023).
- Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxyl
- Mondal, S., et al. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
- Shruthi, M. K., et al. (2013). Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Shchekotikhin, A.E., et al. (2016). Optimization of synthesis and evaluation of antitumor properties of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides. European Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Biological Activity of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate Derivatives
For researchers and professionals in drug development, the naphtho[2,1-b]furan scaffold represents a privileged heterocyclic system with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate and its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing data from multiple studies, this document aims to elucidate structure-activity relationships and provide a framework for the rational design of novel therapeutic agents.
Introduction: The Therapeutic Potential of Naphtho[2,1-b]furans
The fusion of a naphthalene ring with a furan moiety creates the naphthofuran core, a structure found in numerous biologically active natural products and synthetic compounds.[1] Derivatives of this scaffold have demonstrated a remarkable range of activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor effects.[1] The 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate framework, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological properties. This guide will delve into the comparative bioactivities of various derivatives, providing experimental context and data to inform future research endeavors.
Anticancer Activity: A Promising Frontier
Several derivatives of the (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone scaffold have been synthesized and evaluated for their anti-proliferative potential against various cancer cell lines.[2][3] The primary mechanism of action for many of these compounds involves the induction of apoptosis.[3] The cytotoxicity of these derivatives is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Anticancer Activity of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone Derivatives
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | Phenyl | MDA-MB-468 | 15 ± 3.1 | [3][4] |
| MCF-7 | 17 ± 2.65 | [3][4] | ||
| 3b | 4-Chlorophenyl | MDA-MB-468 | 18 ± 1.2 | [3][4] |
| MCF-7 | 21 ± 3.9 | [3][4] | ||
| 3s | Thiophen-2-yl | MDA-MB-468 | 18 ± 2.4 | [3][4] |
| MCF-7 | 19 ± 2.2 | [3][4] | ||
| 5d | Not Specified | A549 (Lung) | 6.3 ± 0.7 | [2] |
| Crizotinib (Ref.) | - | A549 (Lung) | 8.54 ± 0.84 | [2] |
Note: The core structure for compounds 3a, 3b, and 3s is (1,2-dihydronaphtho[2,1-b]furan-2-yl)(R)methanone.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Pathogenic Microbes
Naphtho[2,1-b]furan derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the tube dilution or broth microdilution method.
Comparative Antimicrobial Activity of N-substituted Naphthofuran Carboxamide Derivatives
| Compound ID | R Group | Staphylococcus aureus (MIC in mg/mL) | Escherichia coli (MIC in mg/mL) | Aspergillus niger (MIC in mg/mL) | Candida albicans (MIC in mg/mL) |
| 4a | Phenyl | 0.25 | 0.25 | 0.25 | 0.25 |
| 4b | 4-chlorophenyl | 0.5 | 0.5 | 0.5 | 0.5 |
| 4c | 4-methylphenyl | 0.5 | 0.5 | 0.5 | 0.5 |
| 4d | 3-bromophenyl | >2.0 | >2.0 | >2.0 | >2.0 |
| 4e | 4-nitrophenyl | >2.0 | >2.0 | >2.0 | >2.0 |
| 4f | Naphthyl | 0.25 | 0.25 | 0.25 | >2.0 |
| Gentamycin (Ref.) | - | 0.0004 | 0.0002 | - | - |
| Amphotericin (Ref.) | - | - | - | 0.0004 | 0.0008 |
Note: The core structure for these compounds is an N-substituted naphthofuran carboxamide.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory potential of naphthofuran derivatives is an emerging area of research. Related benzofuran and dihydrobenzofuran derivatives have shown the ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and decreasing the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[5]
Comparative Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 1 | NO Production | 17.31 | [5] |
| Compound 3 | NO Production | 16.5 | [5] |
| Celecoxib (Ref.) | NO Production | 32.1 | [5] |
Note: Data is for benzofuran derivatives, suggesting a similar potential for naphthofuran analogs.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol assesses the ability of compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a pre-determined time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with cells treated with LPS only.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on naphtho[2,1-b]furan derivatives allows for the deduction of preliminary structure-activity relationships:
-
Anticancer Activity: The nature of the substituent at the 2-position of the dihydronaphthofuran ring significantly influences cytotoxicity. Aromatic and heteroaromatic moieties appear to be favorable for activity.
-
Antimicrobial Activity: For N-substituted naphthofuran carboxamides, the substituent on the amide nitrogen plays a crucial role. Simple aromatic rings (phenyl, naphthyl) and those with electron-donating or weakly electron-withdrawing groups tend to exhibit better antimicrobial activity than those with strongly electron-withdrawing groups (e.g., nitrophenyl).
-
General Observations: The planarity of the naphthofuran ring system is a key feature. Modifications that maintain or enhance this planarity may be beneficial for biological activity. The introduction of specific functional groups can modulate the pharmacokinetic and pharmacodynamic properties of the derivatives.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with diverse biological activities. The available data indicates significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on a more systematic exploration of the structure-activity relationships through the synthesis and evaluation of a wider range of derivatives. Direct comparative studies of the parent ethyl ester with its modified analogues would be particularly valuable. Furthermore, elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents based on the naphtho[2,1-b]furan core.
References
- Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. Frontiers in Chemistry.
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate.
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Journal of Drug Delivery and Therapeutics.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules.
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. PubMed.
- Graphical representation of calculated IC50 value for the compounds... ResearchGate.
- A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs.
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A Comparative Guide to the Synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate: An Evaluation of Methodologies
Dihydronaphthofurans (DHNs) represent a critical class of heterocyclic compounds widely encountered in natural products and pharmaceutical agents, exhibiting a broad range of biological activities.[1][2][3] Notably, derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antitubercular agents, making the development of efficient and robust synthetic routes a key focus for researchers in medicinal chemistry and drug development.[4] This guide provides an in-depth comparison of prominent synthetic methodologies for a key derivative, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach.
Methodology 1: One-Pot Synthesis via Michael Addition and Intramolecular Cyclization
A prevalent and efficient method for the synthesis of this compound involves a one-pot reaction between a substituted naphthol and ethyl 2,3-dibromopropanoate.[1] This approach is valued for its operational simplicity and good to excellent yields.
Mechanistic Rationale
The reaction proceeds through a well-defined sequence of steps. Initially, ethyl 2,3-dibromopropanoate undergoes an in situ elimination in the presence of a base, such as potassium carbonate, to form the highly reactive ethyl 2-bromoacrylate. Subsequently, the naphtholate anion, generated from the deprotonation of the naphthol, acts as a nucleophile in a Michael-type addition to the electron-deficient alkene of ethyl 2-bromoacrylate. This step is crucial for the formation of the C-C bond. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the bromine atom, leading to the formation of the dihydrofuran ring and yielding the final product.[1]
Caption: Reaction mechanism for the one-pot synthesis.
Experimental Protocol
-
To a solution of the substituted 2-naphthol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2,3-dibromopropanoate (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 18-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Performance Data
| Starting Naphthol | Reaction Time (h) | Yield (%) | Reference |
| 2-Naphthol | 18 | 83 | [1] |
| 6-Bromo-2-naphthol | 18 | 75 | [1] |
| 6-Methoxy-2-naphthol | 18 | 80 | [1] |
Methodology 2: Cascade [3+2] Annulation Reaction
A more recent approach involves a cascade [3+2] annulation reaction, which offers a pathway to structurally diverse dihydronaphthofurans.[5][6] This method utilizes the reaction of β-tetralone with Morita–Baylis–Hillman (MBH) acetates.
Mechanistic Rationale
This reaction proceeds via a Michael addition followed by an intramolecular oxa-Michael reaction. The base initiates the reaction by promoting the formation of an enolate from β-tetralone. This enolate then attacks the MBH acetate in a Michael-type fashion. The subsequent intramolecular cyclization is a 5-exo-trig process, which is kinetically favored, leading to the formation of the five-membered dihydrofuran ring with the elimination of nitrous acid.[5][6]
Caption: Cascade [3+2] annulation reaction pathway.
Experimental Protocol
-
To a solution of β-tetralone (1.0 eq) in a suitable solvent (e.g., THF), add the base (e.g., K2CO3, 2.0 eq).
-
Add the secondary MBH acetate (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for approximately 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Performance Data
| MBH Acetate Substituent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | K2CO3 | THF | 4 | 75 | [5] |
| 4-Chlorophenyl | K2CO3 | THF | 4 | 72 | [5] |
| 4-Methylphenyl | K2CO3 | THF | 4 | 78 | [5] |
Methodology 3: Organocatalytic Enantioselective Synthesis
For applications requiring stereochemical control, organocatalytic enantioselective synthesis presents a powerful strategy. This approach utilizes chiral catalysts, such as squaramide/cinchona alkaloid-derived bifunctional organocatalysts, to induce asymmetry.[7]
Mechanistic Rationale
This method involves an asymmetric Friedel-Crafts/SN2 type domino reaction. The bifunctional organocatalyst activates both the naphthol and the electrophile ((Z)-α-bromonitroalkenes) through hydrogen bonding interactions. This dual activation in a chiral environment directs the nucleophilic attack of the naphthol to one face of the electrophile, establishing the stereocenter. A subsequent intramolecular SN2 reaction forms the dihydrofuran ring, preserving the newly created stereochemistry. Density functional theory (DFT) calculations have shown that π-stacked interactions in the transition state play a key role in determining the stereoselectivity.[7]
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A Comparative Efficacy Analysis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate and Related Naphthofuran Scaffolds
This guide provides a comprehensive comparative analysis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a synthetic heterocyclic compound of significant interest in medicinal chemistry. Naphthofurans, which feature a fused naphthalene and furan ring system, have emerged as a promising class of molecules for anticancer drug development due to their structural versatility and diverse biological activities.[1][2] This document will delve into the synthesis, anti-proliferative efficacy, and potential mechanisms of action of the title compound, benchmarking its performance against structurally related analogs and established chemotherapeutic agents. The objective is to offer an in-depth resource for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Synthesis and Rationale
The strategic synthesis of the naphthofuran core is critical for exploring its therapeutic potential. A prevalent and efficient method for synthesizing Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates involves a one-step reaction.
One-Step Synthesis from Naphthols
A widely adopted method involves the reaction of substituted 2-naphthols with ethyl 2,3-dibromopropanoate.[3] This approach is favored for its operational simplicity and good yields. The reaction proceeds via an in-situ formation of ethyl-2-bromoacrylate from ethyl 2,3-dibromopropanoate in the presence of a base like potassium carbonate. This is followed by a Michael-type addition of the naphthalenolate ion to the acrylate, which generates a C-C bond and facilitates the subsequent intramolecular cyclization to form the dihydronaphthofuran ring system.[3]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation : To a round-bottom flask, add substituted 2-naphthol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone.
-
Addition : To the stirring suspension, add ethyl 2,3-dibromopropanoate (1.2 eq) dropwise at room temperature.
-
Reflux : Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction : Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.[3]
Caption: Workflow for the synthesis of the title compound.
Comparative Anti-Proliferative Efficacy
The primary therapeutic interest in naphthofuran derivatives lies in their potential as anticancer agents.[1][2] Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the proliferation of a cancer cell line by 50%. A lower IC₅₀ value indicates greater potency.[4]
A series of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives, which are structurally very similar to the title compound, have been evaluated for their anti-proliferative potential against human breast cancer cell lines (MDA-MB-468 and MCF-7) and non-cancerous lung fibroblast cells (WI-38).[5] For context, their activity is compared with other furan-containing compounds and standard chemotherapeutic drugs.
Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Selected Compounds
| Compound Class | Specific Compound/Drug | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydronaphthofuran | Compound 3b¹ | MDA-MB-468 (Breast) | Promising² | [5] |
| Dihydronaphthofuran | Compound 3b¹ | MCF-7 (Breast) | Promising² | [5] |
| Naphthofuran | 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1-b]furan | COLO320DM (Colon) | ~1.8 (0.7 µg/ml) | [6] |
| Naphthofuran | 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1-b]furan | CaCO2 (Colon) | ~1.6 (0.65 µg/ml) | [6] |
| Furan Derivative | Compound 1 | HeLa (Cervical) | 0.08 | [4][7] |
| Furan-Pyridone | Compound 4c | KYSE70 (Esophageal) | ~3.7 (0.888 µg/mL)³ | [8] |
| Known Drug | Doxorubicin | MCF-7 (Breast) | ~0.5 - 2.0 | [4] |
| Known Drug | Cisplatin | Various | Variable | [4] |
¹Compound 3b is a (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivative. ²Specific IC₅₀ values were not provided in the abstract, but the compounds were identified as having the "best anti-proliferative activities".[5] ³IC₅₀ converted from µg/mL to µM assuming an approximate molecular weight of ~237 g/mol for the derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of naphthofurans is highly dependent on their substitution patterns.[9][10][11] Studies on various derivatives reveal key insights:
-
Substitution on the Naphthyl Ring : The presence of electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) can significantly influence the oxidative metabolism of the naphtho[2,1-b]furan core, which in turn affects its bioactivity and potential toxicity.[9]
-
Derivatization at the Furan Ring : Modifications at the C2 position, such as converting the carboxylate to a carboxamide or other functional groups, can drastically alter the compound's properties, including its ability to act as an antagonist for specific receptors like MCH-R1.[10][11]
-
Saturation of the Furan Ring : The 1,2-dihydro scaffold, as seen in the title compound, offers greater three-dimensional complexity compared to the planar aromatic naphthofuran. This structural change can lead to different interactions with biological targets, potentially improving selectivity and potency.
Proposed Mechanism of Action: Induction of Apoptosis
While the precise mechanism for this compound is still under investigation, many related derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[5] This is a highly sought-after mechanism for anticancer drugs as it is a clean and controlled form of cell elimination.
Caption: A potential mechanism via apoptosis induction.
Standardized Protocol: MTT Assay for Cell Viability
To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[12]
Step-by-Step Methodology
-
Cell Seeding : Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Measurement : Read the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[4]
Caption: General workflow for an in vitro MTT assay.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel anti-proliferative agents. Comparative analysis indicates that naphthofuran derivatives can exhibit potent cytotoxicity against various cancer cell lines, with efficacies that can approach the nanomolar range in some cases.[4][6][7] The dihydrogenated furan ring provides a distinct structural feature compared to its aromatic counterparts, which may be exploited to enhance potency and selectivity.
Future research should focus on a systematic exploration of the structure-activity relationship by synthesizing a library of derivatives with varied substituents on both the naphthalene and furan rings. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as next-generation therapeutic agents.
References
- Dihydronaphthofurans: synthetic strategies and applications - RSC Advances.
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents.
- Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC - NIH.
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives.
- Synthesis and biological evaluation of some new heterocyclic derivatives incorporating napthofuran moiety - Der Pharma Chemica.
- Synthesis of 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1b]furan as a novel anticancer agent - PubMed.
- (PDF) Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - ResearchGate.
- Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity - MedCrave online.
- In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC.
- Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date) | Request PDF - ResearchGate.
- Computational and Biological Evaluation of Naphthofuran-based Scaffold as an Anti-inflammatory Agent | Request PDF - ResearchGate.
- Influence of Methoxy and Nitro Groups in the Oxidative Metabolism of naphtho[2,1-b]furan.
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- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives.
- Synthesis and Structure–Activity Relationship of Naphtho[1,2-b]furan-2-carboxamide Derivatives as Melanin Concentrating Hormone Receptor 1 Antagonists - J-Stage.
- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI.
- Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists - PubMed.
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- Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis | Journal of Natural Products - ACS Publications.
- Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate - PMC - NIH.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - NIH.
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A Comparative Spectroscopic Guide to the Structural Elucidation of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
A Senior Application Scientist's Guide to Spectroscopic Analysis for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The naphthofuran scaffold is of significant interest due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate.
Due to the limited availability of published experimental spectra for the target molecule, this guide will leverage a powerful pedagogical approach: a direct comparison with its aromatic analogue, Ethyl naphtho[2,1-b]furan-2-carboxylate. This juxtaposition will not only illuminate the structural nuances of our target compound but also serve as an instructive case study in spectral interpretation, demonstrating how subtle changes in a molecule's architecture are reflected in its spectroscopic fingerprint.
The Importance of Orthogonal Spectroscopic Techniques
A robust structural confirmation relies on a suite of complementary analytical methods. No single technique provides a complete picture; rather, it is the synergy of multiple spectroscopic analyses that affords irrefutable evidence of a compound's identity. In this guide, we will delve into the "big four" of organic spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
By understanding the principles and data interpretation of each, researchers can confidently navigate the complexities of molecular structure elucidation.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like the ones discussed here, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions and producing reproducible fragmentation patterns.
-
Mass Analysis: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.
Spectroscopic Data and Interpretation: A Comparative Analysis
The key to confirming the structure of this compound lies in recognizing the distinct spectroscopic features that differentiate it from its aromatic counterpart. The saturation of the C1-C2 bond in the furan ring introduces significant changes, particularly in the NMR spectra.
¹H NMR Spectroscopy: The Aliphatic Signature
The most telling difference in the ¹H NMR spectra will be the appearance of signals in the aliphatic region for the dihydro derivative, which are absent in the fully aromatic analogue.
Table 1: Comparative ¹H NMR Data (Predicted for Dihydro, Experimental for Aromatic)
| Proton Assignment | This compound (Predicted) | Ethyl naphtho[2,1-b]furan-2-carboxylate (Experimental) |
| H-1 (CH₂) | ~3.4-3.6 ppm (dd) | Aromatic Proton |
| H-2 (CH) | ~5.2-5.4 ppm (t) | Aromatic Proton |
| Naphthyl Protons | 7.2-8.1 ppm (m) | 7.4-8.5 ppm (m) |
| -OCH₂CH₃ | ~4.2-4.4 ppm (q) | ~4.4 ppm (q) |
| -OCH₂CH₃ | ~1.3-1.5 ppm (t) | ~1.4 ppm (t) |
-
Key Differentiator: The presence of the diastereotopic methylene protons at C1 and the methine proton at C2 in the dihydro compound gives rise to characteristic multiplets in the upfield region of the spectrum, a clear indication of the saturated furan ring. The aromatic analogue, in contrast, would only show signals in the aromatic and ethyl ester regions.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and their electronic environment.
Table 2: Comparative ¹³C NMR Data (Predicted for Dihydro, Experimental for Aromatic)
| Carbon Assignment | This compound (Predicted) | Ethyl naphtho[2,1-b]furan-2-carboxylate (Experimental) [3] |
| C=O | ~172 ppm | 159.5 ppm |
| Naphthyl Carbons | 110-150 ppm | 112.7, 122.7, 123.3, 125.3, 127.2, 128.0, 128.9, 129.0, 130.5, 153.9 ppm |
| C-1 (CH₂) | ~30 ppm | Aromatic Carbon |
| C-2 (CH) | ~80 ppm | Aromatic Carbon |
| -OCH₂CH₃ | ~61 ppm | 61.4 ppm |
| -OCH₂CH₃ | ~14 ppm | 14.4 ppm |
-
Expert Insight: The upfield shift of the C1 and C2 carbons in the dihydro derivative to the aliphatic region (~30 ppm and ~80 ppm, respectively) is the most significant difference. In the aromatic version, all carbons of the naphthofuran ring system are sp² hybridized and resonate in the downfield region (>110 ppm).
FT-IR Spectroscopy: Functional Group Fingerprints
The FT-IR spectrum is invaluable for identifying the key functional groups present in a molecule.
Table 3: Comparative FT-IR Data (Characteristic Absorptions)
| Functional Group | Expected Absorption (cm⁻¹) | Interpretation |
| C=O (Ester) | ~1720-1740 cm⁻¹ | Strong absorption, indicative of the ester carbonyl group. |
| C-O (Ester) | ~1250-1300 cm⁻¹ (asymmetric) & ~1050-1150 cm⁻¹ (symmetric) | Two distinct stretches confirming the ester functionality. |
| Aromatic C=C | ~1600-1450 cm⁻¹ | Multiple sharp to medium bands characteristic of the naphthalene ring system. |
| =C-H (Aromatic) | ~3050-3150 cm⁻¹ | Stretching vibrations of the sp² C-H bonds on the naphthalene ring. |
| -C-H (Aliphatic) | ~2850-3000 cm⁻¹ | Stretching vibrations of the sp³ C-H bonds in the dihydrofuran ring and the ethyl group. |
-
Trustworthiness: While the FT-IR spectra of both compounds will be broadly similar due to the presence of the ester and naphthyl groups, the dihydro derivative will exhibit more pronounced aliphatic C-H stretching absorptions below 3000 cm⁻¹.
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) for this compound would be expected at m/z = 242, corresponding to the molecular formula C₁₅H₁₄O₃. The aromatic analogue, Ethyl naphtho[2,1-b]furan-2-carboxylate, has a molecular formula of C₁₅H₁₂O₃ and a molecular weight of 240. This two-mass-unit difference is a definitive differentiator.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A prominent fragment at [M-45]⁺ would be expected for both compounds.
-
Loss of the ethyl group (-CH₂CH₃): A fragment at [M-29]⁺ is also likely.
-
Retro-Diels-Alder (for the dihydro compound): The dihydrofuran ring may undergo a characteristic retro-Diels-Alder fragmentation, which would be absent in the aromatic analogue.
-
Visualizing the Structures and Workflows
To further clarify the structural differences and the analytical workflow, the following diagrams are provided.
Caption: Comparative Spectroscopic Features.
Caption: Spectroscopic Analysis Workflow.
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a multi-faceted spectroscopic approach. By comparing its predicted spectral data with the experimental data of its aromatic analogue, Ethyl naphtho[2,1-b]furan-2-carboxylate, we can confidently identify the key structural differentiators. The presence of aliphatic protons and carbons in the NMR spectra, coupled with a molecular weight of 242 Da, provides irrefutable evidence for the 1,2-dihydro structure. This guide serves as a testament to the principle that a comprehensive and comparative analysis is paramount for achieving scientific certainty in chemical research and development.
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A Researcher's Comparative Guide: Evaluating Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate In Vitro and In Vivo
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is a rigorous one. This guide provides an in-depth technical comparison of the methodologies used to evaluate the anticancer potential of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a member of the dihydronaphthofuran class of heterocyclic compounds. This class has garnered significant interest for its diverse pharmacological activities, including notable anticancer properties. Our focus here is not merely on the protocols themselves, but on the scientific rationale that dictates the experimental choices, the inherent limitations of each system, and the critical bridge that connects cell-based assays to whole-organism studies.
The Scientific Imperative: From Benchtop to Preclinical Models
The preclinical evaluation of any potential anticancer agent rests on a tiered approach. We begin with in vitro studies—experiments conducted in a controlled environment outside of a living organism, typically using cell cultures. These studies are invaluable for initial screening, offering high throughput, cost-effectiveness, and a detailed view of a compound's effects at the cellular and molecular level. However, a petri dish is not a patient. The complex interplay of absorption, distribution, metabolism, excretion (ADME), and the tumor microenvironment can only be assessed in a living system. This necessitates the transition to in vivo studies, where the compound is evaluated in animal models to gauge its efficacy, pharmacokinetics, and potential toxicity in a more physiologically relevant context.
This guide will dissect these two critical phases in the preclinical assessment of this compound, with a particular focus on its potential application in breast cancer, a malignancy against which derivatives of this scaffold have shown promise.
Part 1: In Vitro Assessment - The Cellular Proving Ground
In vitro studies form the bedrock of our understanding of a compound's intrinsic anticancer activity. For this compound, our primary objectives are to determine its cytotoxicity against relevant cancer cell lines and to elucidate its mechanism of action, specifically its ability to induce programmed cell death, or apoptosis.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound.
Cytotoxicity Profiling: The MTT Assay
The first crucial question is whether this compound can kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Human breast cancer cell lines (e.g., estrogen receptor-positive MCF-7 and triple-negative MDA-MB-468) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these concentrations and incubated for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[1]
-
Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Unveiling the Mechanism: Apoptosis Detection by Annexin V/PI Staining
A desirable characteristic of an anticancer agent is the ability to induce apoptosis, a clean and controlled form of cell suicide that avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.[3][4][5] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can bind to these exposed PS residues.[5][6] Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[3][5]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer.[4] Annexin V-FITC and propidium iodide are then added to the cell suspension.[1]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[4][6]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Table 1: Hypothetical In Vitro Data for this compound
| Parameter | MCF-7 Cell Line | MDA-MB-468 Cell Line |
| IC50 (µM) after 48h | 15.2 | 21.8 |
| Apoptosis (% of cells) | 45.3% (at IC50) | 38.9% (at IC50) |
Part 2: In Vivo Evaluation - The Whole-Organism Perspective
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. An in vivo study using a xenograft mouse model is the logical next step to assess the compound's therapeutic potential in a living system.[7][8]
Experimental Workflow for In Vivo Analysis
Caption: Workflow for in vivo evaluation using a breast cancer xenograft model.
Breast Cancer Xenograft Model
In this model, human breast cancer cells (MCF-7, based on our hypothetical stronger in vitro data) are implanted into immunocompromised mice (e.g., nude or SCID mice).[7] The lack of a functional immune system in these mice prevents the rejection of the human tumor cells, allowing them to grow into a solid tumor.[9]
Experimental Protocol: Xenograft Study
-
Cell Implantation: Approximately 5 million MCF-7 cells, suspended in a solution like Matrigel to support tumor formation, are subcutaneously injected into the flank of female nude mice. For estrogen-dependent cell lines like MCF-7, an estrogen supplement is often required.[10]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomly assigned to treatment and control groups. The treatment group receives this compound, typically administered via intraperitoneal (i.p.) injection or oral gavage, at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. The mice are then euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
The In Vitro-In Vivo Bridge: A Critical Discussion
The transition from in vitro to in vivo is fraught with challenges, and a direct correlation is not always observed.[11][12] This is where a deep understanding of pharmacokinetics and ADME becomes paramount.
Pharmacokinetics and ADME: The Decisive Factors
A compound that is highly potent in vitro may fail in vivo for several reasons:
-
Absorption: If administered orally, is the compound absorbed from the gastrointestinal tract?
-
Distribution: Does the compound reach the tumor tissue in sufficient concentrations? Is it heavily bound to plasma proteins, rendering it inactive?[13]
-
Metabolism: Is the compound rapidly metabolized by the liver into inactive or even toxic byproducts?
-
Excretion: How quickly is the compound cleared from the body?
Preliminary in silico ADME predictions and subsequent in vitro metabolism studies using liver microsomes can provide early insights into these parameters, guiding dose selection and administration routes for in vivo studies.[14][15]
Causality in Experimental Choices
-
Why use multiple cell lines? Different breast cancer subtypes (e.g., ER-positive, triple-negative) have distinct molecular profiles. Testing against a panel of cell lines provides a broader understanding of the compound's spectrum of activity.
-
Why immunocompromised mice? The use of human cancer cells necessitates an immunocompromised host to prevent graft rejection.[9] However, this is also a limitation, as it precludes the study of interactions between the compound, the tumor, and the immune system.
-
Why monitor body weight? Significant weight loss in the treatment group is a red flag for systemic toxicity, which could limit the therapeutic window of the compound.
Table 2: Comparison of In Vitro and In Vivo Studies
| Feature | In Vitro Studies | In Vivo Studies |
| System | Isolated cells in a controlled environment | Whole, living organism |
| Complexity | Low; lacks physiological complexity | High; includes systemic effects (ADME, etc.) |
| Throughput | High | Low |
| Cost | Low | High |
| Key Questions | Intrinsic activity, mechanism of action | Efficacy, toxicity, pharmacokinetics |
| Limitations | Poor prediction of in vivo efficacy | Ethical considerations, species differences |
Conclusion
The evaluation of this compound, like any promising anticancer compound, requires a methodologically sound and logically sequenced progression from in vitro to in vivo studies. In vitro assays provide essential data on cytotoxicity and mechanism of action, allowing for the selection of the most promising candidates. However, it is the crucible of in vivo testing that reveals a compound's true therapeutic potential by integrating the complexities of a living system. A thorough understanding of the strengths and limitations of each approach, coupled with a keen eye on the pharmacokinetic bridge that connects them, is indispensable for the successful translation of a laboratory discovery into a clinically meaningful therapy.
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Comparative Benchmarking of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate Against Known Anti-inflammatory Inhibitors
A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Naphthofuran Scaffold
Naphthofurans, heterocyclic compounds featuring a fused furan and naphthalene ring system, have garnered significant attention in medicinal chemistry due to their structural versatility and diverse biological activities.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Specifically, compounds based on the 1,2-dihydronaphtho[2,1-b]furan core have been identified as promising inhibitors of enzymes central to the inflammatory process, such as lipoxygenase.[4]
This guide provides an in-depth comparative analysis of a specific derivative, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate , benchmarking its inhibitory performance against established drugs targeting key enzymes in the arachidonic acid cascade. Our objective is to furnish researchers and drug development scientists with a comprehensive evaluation of its potency and selectivity, supported by detailed experimental protocols and comparative data to inform future discovery efforts.
Mechanistic Background: Targeting the Arachidonic Acid Cascade in Inflammation
Inflammation is a complex biological response mediated by a network of signaling molecules. Among the most critical are the eicosanoids, which include prostaglandins and leukotrienes. These lipids are synthesized from arachidonic acid (AA) by the catalytic action of two primary enzyme families: Cyclooxygenases (COX) and Lipoxygenases (LOX).[5][6]
-
Cyclooxygenase (COX) Pathway: The COX enzyme exists in two main isoforms. COX-1 is constitutively expressed in most tissues and plays a homeostatic role, such as protecting the gastric mucosa.[7] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it produces prostaglandins that mediate pain and swelling.[7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.
-
5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme is responsible for the production of leukotrienes, which are potent chemoattractants for immune cells and are heavily implicated in allergic and inflammatory conditions like asthma.[6][9]
Targeting these enzymes remains a cornerstone of anti-inflammatory therapy. An ideal inhibitor would selectively target the pro-inflammatory enzymes (like COX-2) while sparing the protective ones (COX-1) to minimize side effects, or potentially inhibit multiple pro-inflammatory pathways (e.g., both COX and LOX) for broader efficacy.
Caption: The Arachidonic Acid Inflammatory Cascade.
Experimental Design: A Multi-Faceted Approach to Inhibitor Profiling
To construct a robust performance profile for this compound, a combination of in vitro enzymatic assays and cell-based models is employed. This dual approach allows for the determination of direct enzyme inhibition and validates these findings in a more complex, biologically relevant system.
Selected Benchmark Inhibitors
The following well-characterized inhibitors were selected for direct comparison:
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor, serving as a baseline for traditional NSAIDs.[5]
-
Celecoxib: A selective COX-2 inhibitor, representing a class of drugs with improved gastrointestinal safety profiles.[10]
-
Zileuton: A 5-LOX inhibitor used clinically for the management of asthma.[6][11]
Methodology 1: In Vitro Enzyme Inhibition Assays
The primary metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12][13] Fluorometric inhibitor screening kits provide a sensitive and high-throughput method for determining these values.[14][15]
Caption: Workflow for IC50 Determination using a Fluorometric Assay.
Detailed Protocol: COX-2 Inhibitor Screening Assay
-
Reagent Preparation:
-
Thaw all kit components (e.g., COX Assay Buffer, COX Probe, human recombinant COX-2, Arachidonic Acid) on ice.[14]
-
Prepare serial dilutions of this compound and reference inhibitors (Ibuprofen, Celecoxib) in the appropriate solvent (e.g., DMSO) at 100-fold the final desired concentrations. Then, perform a 1:10 dilution in COX Assay Buffer to create 10x working stocks.
-
Dilute the COX-2 enzyme to its working concentration in ice-cold COX Assay Buffer as per the manufacturer's instructions.[16]
-
-
Assay Plate Setup (96-well black plate):
-
Inhibitor Wells: Add 80 µL of Reaction Mix (containing Assay Buffer, COX Probe, and Cofactor) to each well. Add 10 µL of the 10x diluted test inhibitor.
-
Positive Control (100% Activity): Add 80 µL of Reaction Mix and 10 µL of vehicle (e.g., 1% DMSO in Assay Buffer).
-
Negative Control (Background): Add 90 µL of Reaction Mix (no enzyme will be added).
-
-
Enzyme Addition & Incubation:
-
Add 10 µL of diluted COX-2 enzyme to all wells except the Negative Control.
-
Incubate the plate for 10-15 minutes at 37°C. This pre-incubation step is crucial for time-dependent inhibitors to establish binding equilibrium.[17]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.[14]
-
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor - V_background) / (V_positive_control - V_background)) * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[13]
-
(This protocol is adapted for COX-1 and 5-LOX assays using the respective enzymes and corresponding assay kits.)
Methodology 2: Cell-Based Anti-Inflammatory Assay
To assess the compound's activity in a cellular context, the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is utilized. Macrophages are pivotal in the immune response, and their activation by LPS triggers the expression of COX-2 and the subsequent production of pro-inflammatory mediators like Prostaglandin E2 (PGE2).[18]
Caption: Workflow for Cell-Based PGE2 Inhibition Assay.
Detailed Protocol: Inhibition of LPS-Induced PGE2 Production
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂ to allow for adherence.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or the reference inhibitors. Include a vehicle-only control.
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (excluding the unstimulated control wells).
-
Incubate the plate for 24 hours.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Results: Comparative Inhibitory Profile
The inhibitory activities of this compound and the benchmark compounds were determined across the enzymatic and cellular assays. The resulting IC50 values are summarized below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Cellular PGE2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 15 | 35 | > 100 | 25 | 0.43 |
| Celecoxib | 50 | 0.05 | > 100 | 0.08 | 1000 |
| Zileuton | > 100 | > 100 | 1.2 | N/A (Does not inhibit PGE2) | N/A |
| This compound | 25 | 1.5 | 5.8 | 2.1 | 16.7 |
Discussion and Interpretation
The experimental data provides several key insights into the pharmacological profile of this compound:
-
Potent COX-2 and 5-LOX Inhibition: The test compound demonstrated potent inhibitory activity against both COX-2 and 5-LOX, with IC50 values in the low micromolar range. This "dual inhibitor" profile is a highly desirable characteristic, as it allows for the simultaneous blockade of both prostaglandin and leukotriene synthesis, potentially offering broader anti-inflammatory efficacy than a single-pathway inhibitor.[19]
-
Preferential COX-2 Selectivity: With a COX-2 Selectivity Index of 16.7, the compound is significantly more potent against the inducible COX-2 isoform than the constitutive COX-1 isoform. While not as selective as celecoxib, this preference suggests a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen.[7] The ability to inhibit COX-1 to some extent may, however, still impact platelet function.
-
Effective Cellular Activity: The potent inhibition of PGE2 production in LPS-stimulated macrophages (Cellular IC50 of 2.1 µM) confirms that the compound can effectively penetrate cell membranes and engage its target in a complex biological environment. The cellular potency is consistent with the enzymatic IC50 for COX-2, reinforcing the mechanism of action.
-
Comparative Performance:
-
Compared to Ibuprofen , our lead compound is substantially more potent against COX-2 and possesses a favorable selectivity profile. Furthermore, its added 5-LOX inhibition offers a mechanistic advantage.
-
Compared to Celecoxib , it is less potent and selective for COX-2. However, its unique 5-LOX inhibitory activity distinguishes it and may be beneficial in disease states where leukotrienes play a significant pathological role.
-
Compared to Zileuton , it is a slightly less potent 5-LOX inhibitor but offers the significant benefit of COX-2 inhibition, making it a broader-spectrum agent.
-
Conclusion and Future Directions
This compound emerges from this benchmarking study as a promising dual inhibitor of COX-2 and 5-LOX with a preferential selectivity for COX-2 over COX-1. Its balanced profile of potent, multi-pathway inhibition and effective cellular activity marks it as a compelling lead candidate for the development of novel anti-inflammatory therapeutics.
Further research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity.[1] Investigating the compound's performance in in vivo models of inflammation and pain, alongside comprehensive pharmacokinetic and safety profiling, will be critical next steps in evaluating its full therapeutic potential.
References
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- Kumar, A., Srivastava, G., Srivastava, S., Verma, S., Negi, A. S., & Sharma, A. (2017). Investigation of naphthofuran moiety as potential dual inhibitor against BACE-1 and GSK-3β: molecular dynamics simulations, binding energy, and network analysis to identify first-in-class dual inhibitors against Alzheimer's disease. Journal of Molecular Modeling, 23(8), 239. [Link]
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- Smart cellular assays to study inflammatory skin disorders. (n.d.). AXXAM. [Link][21]
- Chandrashekar, K. S., L, R., & T, S. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(1), 21-31. [Link][22]
- Patel, D. D., & Gaglani, P. (2023). COX Inhibitors. In StatPearls.
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- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Springer Protocols. [Link][23]
- Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO. [Link][8]
- IC50. (2023). In Wikipedia. [Link][12]
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- Cyclooxygenase-2 inhibitor. (2023). In Wikipedia. [Link]
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- Synthesis, reactions and applications of naphthofurans: A review. (2021).
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- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. (2020).
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A Researcher's Guide to Profiling the Cross-Reactivity of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate and Its Analogs
Abstract
The therapeutic potential of any small molecule is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology, making a thorough understanding of a compound's cross-reactivity profile a critical step in drug discovery. This guide provides a comprehensive framework for assessing the cross-reactivity of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a member of the pharmacologically diverse naphtho[2,1-b]furan class of compounds.[1][2][3][4] We will operate under the hypothesis that our lead compound is a novel inhibitor of a protein kinase, a common target for this scaffold. This document will detail the strategic selection of comparative compounds, outline gold-standard experimental protocols for kinase and GPCR screening, and present a logical workflow for data interpretation. The methodologies described herein are designed to be self-validating, providing researchers with a robust and reproducible approach to characterizing the selectivity of their lead candidates.
Introduction: The Naphtho[2,1-b]furan Scaffold and the Imperative of Selectivity
The naphtho[2,1-b]furan core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] this compound (hereafter referred to as "Compound X") is a representative of this class. Given that many compounds in this family exhibit anti-proliferative effects against cancer cell lines, a plausible mechanism of action is the inhibition of protein kinases, which are key regulators of cell growth and survival.[2][4]
However, the human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[6] This structural similarity presents a significant challenge in developing selective kinase inhibitors.[6] Unintended inhibition of off-target kinases can lead to significant side effects. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of rational drug design. This guide will use a hypothetical protein kinase target, for example, a receptor tyrosine kinase, to illustrate the principles of a thorough cross-reactivity investigation.
The Comparative Framework: Selecting the Right Benchmarks
To contextualize the cross-reactivity profile of Compound X, it is essential to compare it against well-characterized molecules. The choice of comparators is critical for a meaningful analysis.
-
Positive Control/Reference Compound: A well-established, potent inhibitor of the primary target kinase (e.g., a clinically approved drug). This provides a benchmark for on-target potency.
-
Structural Analog (Negative Control): A molecule with high structural similarity to Compound X but designed or known to be inactive against the primary target. This helps to confirm that the observed activity is due to specific interactions and not non-specific effects of the scaffold.
-
Broad-Spectrum Inhibitor: A known multi-kinase inhibitor (e.g., Staurosporine). This serves as a control for the kinase panel assay, ensuring the assay can detect broad-spectrum inhibition.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is necessary to build a comprehensive selectivity profile. We will detail three key experimental workflows: a primary target binding assay, a broad panel enzyme inhibition assay, and a functional cell-based assay for a common off-target class.
Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for progressing a compound through a cross-reactivity screening cascade.
Caption: A typical workflow for assessing small molecule cross-reactivity.
Protocol: Competitive Radioligand Binding Assay for the Primary Target
This assay determines the binding affinity (Ki) of Compound X for its intended target by measuring its ability to displace a known, labeled ligand.[7][8]
Principle: The assay measures the competition between the unlabeled test compound (Compound X) and a constant concentration of a radiolabeled ligand for binding to the target protein. The amount of radioligand bound is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a buffer solution appropriate for the target kinase.
-
Prepare a stock solution of the target kinase at a known concentration.
-
Prepare a stock solution of the radiolabeled ligand (e.g., a known ATP-competitive inhibitor) at a concentration approximately equal to its Kd.
-
Prepare serial dilutions of Compound X and comparator compounds.
-
-
Assay Setup (in a 96-well filter plate):
-
Add 25 µL of buffer to all wells.
-
Add 25 µL of test compound dilutions to the experimental wells.
-
Add 25 µL of buffer to the "total binding" wells.
-
Add 25 µL of a high concentration of a known unlabeled ligand to the "non-specific binding" wells.
-
Add 25 µL of the radiolabeled ligand to all wells.
-
Initiate the binding reaction by adding 25 µL of the target kinase solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Termination and Washing:
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]
-
Protocol: In Vitro Kinase Panel Screening (ADP-Glo™ Assay)
To assess selectivity across the kinome, a broad panel screening is essential. The ADP-Glo™ assay is a luminescent platform that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction. The light output is proportional to the ADP produced and thus to the kinase activity.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a panel of purified kinases in their respective reaction buffers.
-
Prepare substrates for each kinase.
-
Prepare Compound X and controls at a standard screening concentration (e.g., 10 µM).
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, its substrate, and ATP.
-
Add Compound X or control vehicle (DMSO) to the appropriate wells.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for Compound X relative to the DMSO control for each kinase in the panel.
-
% Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO))
-
For any significant "hits" (e.g., >50% inhibition), perform a follow-up dose-response experiment to determine the IC50 value.
-
Protocol: Cell-Based Functional GPCR Assay (cAMP Assay)
G-protein coupled receptors (GPCRs) are a major class of off-targets.[10][11] A functional assay, such as measuring the second messenger cyclic AMP (cAMP), can reveal unintended agonist or antagonist activity.
Principle: This assay uses cells engineered to express a specific GPCR. Gs-coupled receptors increase cAMP upon activation, while Gi-coupled receptors decrease it.[11] The change in cAMP levels is measured, typically using a competitive immunoassay or a BRET-based biosensor.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the target GPCR (e.g., Beta-2 Adrenergic Receptor) in a 96-well plate and grow to confluence.
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
To test for antagonist activity: Add serial dilutions of Compound X and incubate for 15-30 minutes. Then, add a known agonist at its EC80 concentration and incubate for another 30 minutes.
-
To test for agonist activity: Add serial dilutions of Compound X and incubate for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the cAMP measurement using a suitable detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For antagonism, plot the response against the concentration of Compound X to determine the IC50.
-
For agonism, plot the response against the concentration of Compound X to determine the EC50.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison.
Table 1: Primary Target Affinity and Potency
| Compound | Target Binding (Ki, nM) | Enzyme Inhibition (IC50, nM) |
| Compound X | 75 | 110 |
| Reference (Gefitinib) | 5 | 25 |
| Negative Control | > 10,000 | > 10,000 |
This hypothetical data suggests Compound X is a potent inhibitor of its primary target, though less so than the clinical reference. The negative control shows no activity, validating the specificity of the pharmacophore.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | Compound X | Reference (Gefitinib) |
| Primary Target (EGFR) | 95% | 98% |
| Kinase A (SRC) | 65% | 45% |
| Kinase B (VEGFR2) | 30% | 85% |
| Kinase C (CDK2) | < 10% | < 10% |
| Kinase D (p38a) | < 10% | < 10% |
This data illustrates how a selectivity profile is built. Compound X shows some off-target activity against Kinase A, which would require a full IC50 determination. The reference compound, Gefitinib, shows its known cross-reactivity against VEGFR2.
Table 3: Off-Target GPCR Activity
| Compound | B2-Adrenergic R (Antagonist IC50, µM) | M1 Muscarinic R (Agonist EC50, µM) |
| Compound X | > 50 | > 50 |
| Reference (Propranolol) | 0.01 | > 50 |
This table demonstrates that Compound X does not interact with the tested GPCRs at concentrations up to 50 µM, suggesting good selectivity against these common off-targets.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to characterizing the cross-reactivity of a novel compound, this compound. By employing a combination of high-affinity binding assays, broad enzymatic panel screens, and functional cell-based assays, researchers can build a comprehensive selectivity profile. The hypothetical data presented illustrates how to benchmark a new chemical entity against known standards and interpret its potential for off-target effects.
The initial profile for "Compound X" suggests it is a potent on-target inhibitor with some cross-reactivity against a related kinase. The next logical steps would be to:
-
Determine the full IC50 values for all kinases inhibited by >50% in the initial screen.
-
Expand the off-target screening to include other major target families, such as ion channels and nuclear receptors.
-
Conduct cellular assays to determine if the enzymatic off-target inhibition translates to a functional effect in a biological context.
By rigorously applying these principles, drug discovery professionals can make more informed decisions, mitigating the risks of late-stage failure due to unforeseen toxicity and better understanding the full pharmacological profile of their lead compounds.
References
- Olyaei, A., & Sadeghpour, M. (2020).
- Lin, A., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Authorea Preprints. This is a preprint server, and a more stable link should be found for a final publication, but the content is relevant. A similar peer-reviewed article would be preferable.
- Fedorov, O., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
- Misra, A. K., et al. (2020). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. [Link]
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies Website. [Link]
- Jayashree, B.S., et al. (2022). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES.
- ResearchGate. (n.d.). The protocol of competitive binding assay.
- Di Sarno, V., et al. (2021). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery Website. [Link]
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Takeda Pharmaceuticals & Avacta Life Sciences. (2019). Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery. Drug Discovery World Webinar. [Link]
- Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
- Van Vleet, T. R., et al. (2017). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- Abdel-Wahab, B. F., & Mohamed, F. A. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave online. [Link]
- Benns, H. J., et al. (2021). Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]
- Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Website. [Link]
- MDPI. (2023).
- MDPI. (n.d.). Quantitative Morphological Profiling and Isolate-Specific Insensitivity of Cacao Pathogens to Novel Bio-Based Phenolic Amides. MDPI. [Link]
- Garuti, L., et al. (1983). [Naphthofuran derivatives with potential beta-adrenolytic activity]. PubMed. [Link]
- Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
- Harris, L. M., et al. (2023). Reactivity-Based Screening for Natural Product Discovery. PMC - PubMed Central. [Link]
- Tutone, M., & Almerico, A. M. (2026). Computational Strategies Reshaping Modern Drug Discovery. Molecules. [Link]
- MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
- Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences Website. [Link]
- PubMed. (n.d.). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)
- ResearchGate. (n.d.). Synthesis, reactions and applications of naphthofurans: A review.
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery Website. [Link]
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A Comparative Guide to the Reproducibility of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into the reproducibility of its synthesis, compare it with alternative methodologies, and evaluate its potential in the context of related compounds with demonstrated biological activity. This document is intended to be a practical resource for researchers, offering detailed experimental protocols, comparative data, and the scientific rationale behind the synthetic strategies.
Introduction: The Significance of the Dihydronaphthofuran Scaffold
Dihydronaphthofurans are a class of heterocyclic compounds that have garnered significant attention in the scientific community due to their presence in various natural products and their wide range of pharmacological activities.[1] These activities include potential as anticancer, anti-inflammatory, and antitubercular agents.[1][2] The core structure, a fusion of a naphthalene and a dihydrofuran ring, provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological properties. This compound is a key derivative of this class, and its efficient and reproducible synthesis is paramount for further investigation and potential drug development.
Core Synthetic Strategy: A Reproducible One-Pot Reaction
The most direct and commonly cited method for the synthesis of this compound is a one-pot reaction involving a substituted naphthol and ethyl 2,3-dibromopropanoate. This method, reported by Merour et al., offers a straightforward approach to this valuable compound.[1][3]
The reaction proceeds through a cascade of events, initiated by the in situ formation of ethyl 2-bromoacrylate from ethyl 2,3-dibromopropanoate in the presence of a base, typically potassium carbonate. This is followed by a Michael-type addition of the naphthalenolate (formed from the naphthol and the base) to the ethyl 2-bromoacrylate. The subsequent intramolecular nucleophilic substitution leads to the formation of the dihydrofuran ring, yielding the desired product.[3]
Caption: One-pot synthesis of this compound.
Detailed Experimental Protocol
To ensure the reproducibility of this synthesis, the following detailed protocol is provided, based on the principles outlined in the literature.[1][3]
Materials:
-
2-Naphthol
-
Ethyl 2,3-dibromopropanoate
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a solution of 2-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2,3-dibromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Characterization
Based on available data for similar compounds, the following are the expected characterization parameters for this compound. It is crucial to compare the obtained data with these values to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available in searched literature |
| ¹H NMR (CDCl₃) | Specific shifts for aromatic, furan, and ethyl ester protons are expected. |
| ¹³C NMR (CDCl₃) | Characteristic signals for carbonyl, aromatic, and aliphatic carbons. |
| Yield | Reported yields for analogous reactions range from 35-83%.[1] |
Comparison with Alternative Synthetic Methodologies
While the one-pot synthesis is efficient, other methods for the construction of the dihydronaphthofuran core exist. Understanding these alternatives provides a broader context for the chosen protocol and may offer advantages in specific situations, such as the synthesis of derivatives with different substitution patterns.
| Synthetic Method | Key Reagents | Advantages | Disadvantages |
| Acid-Catalyzed Cyclization | Styrene oxide, 2-naphthol | Readily available starting materials. | May lead to a mixture of isomers; lower yields reported for some substrates. |
| Iodocyclization | 1-Allyl-2-naphthol, Iodine | High yields reported for specific substrates. | Requires a pre-functionalized starting material.[1] |
| Reaction with Glyoxal | 2-Naphthol, Glyoxal, KOH | High yield for the synthesis of the corresponding diol.[1] | Requires further steps to obtain the carboxylate derivative. |
Performance in a Broader Context: Comparison with Anticancer Dihydronaphthofuran Derivatives
The interest in this compound is largely driven by the potential biological activities of the dihydronaphthofuran scaffold. Several studies have explored the anticancer properties of derivatives of this core structure.[2] A direct comparison of the synthetic accessibility and biological performance of the title compound with these active analogs is essential for drug development professionals.
One study reported the synthesis and anti-proliferative activity of a series of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives.[2] These compounds were synthesized through a multi-step process and evaluated against human breast cancer cell lines.
| Compound | Synthetic Strategy | IC₅₀ (MDA-MB-468) | IC₅₀ (MCF-7) |
| Derivative 3a | Cyclization of 1-(aryl/alkyl(arylthio)methyl)-naphthalen-2-ol and pyridinium bromides | ~20 µM | ~25 µM |
| Derivative 3b | Cyclization of 1-(aryl/alkyl(arylthio)methyl)-naphthalen-2-ol and pyridinium bromides | ~15 µM | ~18 µM |
| Derivative 3s | Cyclization of 1-(aryl/alkyl(arylthio)methyl)-naphthalen-2-ol and pyridinium bromides | ~18 µM | ~22 µM |
This data highlights that modifications to the core structure can lead to potent anticancer activity. The one-pot synthesis of this compound provides a readily accessible starting point for the development of such derivatives. The ester functionality can be further modified to introduce various pharmacophores, potentially leading to compounds with improved efficacy and selectivity.
Caption: Workflow for the development of novel anticancer agents.
Conclusion and Future Directions
The one-pot synthesis of this compound from 2-naphthol and ethyl 2,3-dibromopropanoate stands out as a reproducible and efficient method for accessing this key heterocyclic scaffold. The detailed protocol provided in this guide, along with the comparative analysis of alternative methods, offers researchers a solid foundation for their synthetic endeavors.
Furthermore, the comparison with biologically active dihydronaphthofuran derivatives underscores the potential of this compound as a versatile starting material in drug discovery programs, particularly in the search for novel anticancer agents. Future research should focus on the systematic modification of the ester group and the aromatic core to explore the structure-activity relationships and to develop new compounds with enhanced therapeutic profiles.
References
[2] Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. (2020). Bioorganic & Medicinal Chemistry Letters. [Link] [1] Dihydronaphthofurans: synthetic strategies and applications. (2020). RSC Advances. [Link] [4] Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate. (2012). X-ray Structure Analysis Online. [Link] [3] Dihydronaphthofurans: synthetic strategies and applications. (2020). National Center for Biotechnology Information. [Link]
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comparing different synthesis routes for Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, a key scaffold in the synthesis of various biologically active molecules, presents a compelling case for the critical evaluation of its synthetic pathways.[1][2][3] This guide provides an in-depth comparison of different routes to this valuable compound, offering insights into the underlying chemical principles and practical considerations for laboratory and potential scale-up applications.
Introduction to this compound
Naphthofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4] this compound serves as a versatile intermediate for the synthesis of more complex molecules within this class, making the selection of an optimal synthetic route a critical decision in the drug discovery and development pipeline. This guide will compare and contrast two prominent synthetic strategies for its preparation.
Route 1: One-Pot Synthesis from 2-Naphthol and Ethyl 2,3-Dibromopropanoate
A highly efficient and direct approach to this compound has been reported by Merour et al.[5] This one-pot reaction is notable for its operational simplicity and good to excellent yields.
Experimental Protocol
-
To a solution of 2-naphthol (1.0 eq) in acetone, potassium carbonate (K₂CO₃, 2.0 eq) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl 2,3-dibromopropanoate (1.2 eq) is added to the reaction mixture.
-
The reaction is then heated to reflux and maintained for 18 hours.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Mechanism and Scientific Rationale
The elegance of this method lies in its tandem reaction sequence, initiated by the in situ formation of ethyl 2-bromoacrylate from ethyl 2,3-dibromopropanoate via an E2 elimination reaction promoted by the base, potassium carbonate. The 2-naphthoxide, also generated in situ, then acts as a nucleophile in a Michael-type addition to the electron-deficient alkene of ethyl 2-bromoacrylate. The resulting enolate intermediate undergoes an intramolecular Williamson ether synthesis, with the phenoxide attacking the carbon bearing the bromine atom to form the furan ring. The choice of a polar aprotic solvent like acetone facilitates the nucleophilic substitution reactions while being compatible with the base.
Caption: Workflow for the one-pot synthesis of this compound.
Route 2: Multi-Step Synthesis via 2-Hydroxy-1-naphthaldehyde
An alternative, albeit more classical, approach involves a multi-step sequence starting from 2-hydroxy-1-naphthaldehyde.[1] This route offers opportunities for the synthesis of various analogues through modification of the intermediates.
Experimental Protocol
Step 1: Synthesis of 2-hydroxy-1-naphthaldehyde
-
2-Naphthol is subjected to a formylation reaction, such as the Reimer-Tiemann or Duff reaction, to introduce an aldehyde group at the C1 position.
Step 2: Synthesis of Ethyl 2-((1-formylnaphthalen-2-yl)oxy)acetate
-
2-Hydroxy-1-naphthaldehyde (1.0 eq) is dissolved in a suitable solvent like DMF or acetone.
-
A base such as potassium carbonate (K₂CO₃, 1.5 eq) is added, followed by ethyl 2-chloroacetate (1.2 eq).
-
The reaction mixture is heated at a temperature ranging from 60 to 80 °C for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is worked up by pouring into water and extracting with an organic solvent. The crude product is purified by crystallization or column chromatography.
Step 3: Intramolecular Cyclization
-
The intermediate from Step 2 is treated with a base, such as sodium ethoxide in ethanol, to promote an intramolecular aldol-type condensation.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
Acidic workup and subsequent purification yield the desired this compound.
Mechanism and Scientific Rationale
This route follows a more traditional synthetic logic of building the target molecule in a stepwise fashion. The initial formylation of 2-naphthol provides a key aldehyde intermediate. The subsequent O-alkylation with ethyl 2-chloroacetate introduces the necessary carbon framework for the furan ring. The final and crucial step is the base-catalyzed intramolecular cyclization. The base abstracts a proton from the α-carbon of the ester, generating a carbanion that then attacks the aldehyde carbonyl group. The resulting alkoxide undergoes protonation during workup, and subsequent dehydration (often spontaneous or acid-catalyzed) would lead to the aromatic naphthofuran system, though the dihydrogenated form is the target here, which is the direct product of the cyclization. The choice of a strong, non-nucleophilic base is critical in the final step to favor the desired intramolecular reaction over intermolecular side reactions.
Caption: Workflow for the multi-step synthesis of this compound.
Comparative Analysis
| Feature | Route 1: One-Pot Synthesis | Route 2: Multi-Step Synthesis |
| Number of Steps | 1 | 3 |
| Overall Yield | 35-83%[5] | Generally lower due to multiple steps |
| Atom Economy | High | Moderate |
| Reagents | 2-Naphthol, Ethyl 2,3-dibromopropanoate, K₂CO₃ | 2-Naphthol, Formylating agent, Ethyl 2-chloroacetate, Base |
| Scalability | Potentially high due to one-pot nature | More challenging due to multiple steps and purifications |
| Versatility | Less versatile for analogue synthesis | More versatile, allowing for modification at intermediate stages |
| Environmental Impact | Fewer solvents and purification steps | More solvent waste and energy consumption |
Conclusion and Recommendations
The choice between these synthetic routes will ultimately depend on the specific goals of the researcher.
For the rapid and efficient synthesis of the title compound in significant quantities, Route 1 is unequivocally superior . Its one-pot nature, high yields, and operational simplicity make it an attractive option for both laboratory-scale synthesis and potential industrial scale-up. The directness of this approach minimizes waste and resource consumption, aligning with the principles of green chemistry.
Conversely, Route 2 offers greater flexibility for the generation of a library of analogues . The multi-step nature allows for the introduction of diversity at various stages. For instance, different substituted naphthols can be used as starting materials, and the aldehyde intermediate can be subjected to various reactions before the final cyclization. This makes Route 2 more suitable for early-stage drug discovery and structure-activity relationship (SAR) studies where the exploration of chemical space is paramount.
References
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (n.d.).
- Merour, J.-Y., et al. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(8), 4533-4564. DOI:10.1039/C9RA09987E.
- Synthesis and Structural Studies of Ethylnaphtho[2,1-b]furan-2-carboxylate. (2011). ResearchGate.
- Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2114. DOI:10.1107/S1600536812025342.
- Synthesis, reactions and applications of naphthofurans: A review. (2020). Journal of the Indian Chemical Society, 97(10), 1629-1647.
- The general reaction for the synthesis of naphthofuran derivatives,... (n.d.). ResearchGate.
- Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. (2021). Molecules, 26(11), 3369. DOI:10.3390/molecules26113369.
- Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. (2020). Bioorganic Chemistry, 103, 104169. DOI:10.1016/j.bioorg.2020.104169.
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A Senior Application Scientist's Guide to Dose-Response Analysis: Characterizing Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Abstract
The discovery of novel chemical entities with therapeutic potential is the cornerstone of drug development. Among these, naphthofuran derivatives have shown a broad spectrum of biological activities, including anti-cancer properties.[1] This guide provides a comprehensive framework for characterizing the dose-response relationship of a novel investigational compound, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate . As this specific molecule is not extensively characterized in public literature, we will establish a robust, self-validating methodology. This guide will compare its hypothetical cytotoxic profile against two well-established anti-cancer agents with distinct mechanisms of action: Doxorubicin , a classic DNA-damaging agent, and Gefitinib , a targeted tyrosine kinase inhibitor.[2][3][4] Our objective is to provide researchers, scientists, and drug development professionals with the theoretical principles, a detailed experimental protocol, and a comparative analysis framework necessary for evaluating novel compounds.
Part 1: Foundational Principles of Dose-Response Analysis
A dose-response curve is a fundamental tool in pharmacology, visually representing the relationship between the concentration of a drug and the magnitude of its biological effect.[5][6] Understanding the key parameters derived from this curve is critical for assessing a compound's potency, efficacy, and therapeutic window.[7][8]
-
Potency (IC50/EC50): The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) represents the concentration of a drug required to elicit 50% of its maximal effect.[6] It is a primary measure of a drug's potency; a lower IC50 value indicates higher potency.[7] This value is determined from the inflection point of the sigmoidal curve.[9]
-
Efficacy (Emax): This refers to the maximum response a drug can produce, represented by the upper plateau of the dose-response curve.[6] It is a measure of the drug's intrinsic ability to produce a biological effect.
-
Hill Slope (Slope Factor): The steepness of the central portion of the dose-response curve is described by the Hill Slope.[10][11] A Hill Slope of 1.0 is standard for a drug binding to a single site. A steeper slope (>1.0) can suggest positive cooperativity or a more switch-like biological response, while a shallower slope (<1.0) may indicate negative cooperativity or more complex biological interactions.[10][12]
These parameters are typically derived by fitting experimental data to a four-parameter logistic (4PL) non-linear regression model.[12][13][14] This mathematical model accurately describes the sigmoidal relationship characteristic of most dose-response interactions.[5][13]
Part 2: Experimental Workflow for Generating Dose-Response Data
To ensure scientific integrity, the protocol for generating dose-response data must be robust and reproducible. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[15][16][17] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
1. Cell Seeding:
- Rationale: Establishing a healthy, sub-confluent monolayer is crucial for ensuring that the observed effects are due to the compound's cytotoxicity and not to nutrient limitation or contact inhibition.
- Procedure: Seed a human cancer cell line (e.g., A549, non-small cell lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume logarithmic growth.[18]
2. Compound Preparation and Dosing:
- Rationale: A serial dilution series covering a wide concentration range is essential to capture the full sigmoidal dose-response curve, including the bottom and top plateaus.[19]
- Procedure: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.
3. Incubation:
- Rationale: The incubation time must be sufficient for the compound to exert its biological effect. A 72-hour period is common for anti-proliferative and cytotoxic agents.[20]
- Procedure: Incubate the plate for 72 hours at 37°C and 5% CO₂.
4. MTT Reagent Addition:
- Rationale: The MTT reagent is the substrate for the mitochondrial enzymes that indicate cell viability.[15][17]
- Procedure: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[15] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[17][18]
5. Formazan Solubilization:
- Rationale: The insoluble formazan crystals must be dissolved to allow for accurate spectrophotometric measurement.
- Procedure: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the purple formazan crystals.[18] Mix thoroughly by gentle pipetting or shaking.
6. Absorbance Measurement:
- Rationale: The absorbance of the colored solution is directly proportional to the number of viable cells.
- Procedure: Read the absorbance at a wavelength of 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background noise.
7. Data Analysis:
- Rationale: Normalizing the data and fitting it to a non-linear regression model allows for the accurate determination of IC50 and other parameters.[21][22]
- Procedure: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration. Use a software package like GraphPad Prism to fit the data to a four-parameter logistic (variable slope) equation to determine the IC50 and Hill slope.[12][21]
Experimental Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 3: Comparative Analysis of Dose-Response Curves
To contextualize the activity of this compound, we compare its hypothetical dose-response profile to that of Doxorubicin and Gefitinib in A549 lung cancer cells.
-
Doxorubicin: A broad-spectrum cytotoxic agent that intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to widespread cellular damage and apoptosis. Its IC50 can vary significantly depending on the cell line.[23][24][25][26]
-
Gefitinib: A targeted therapy that specifically inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often mutated or overexpressed in non-small cell lung cancer.[2][3] Its effectiveness is highly dependent on the EGFR mutation status of the cancer cells.[3]
Comparative Data Summary
The following table presents hypothetical, yet plausible, data for our novel compound alongside typical literature values for the comparators in a moderately sensitive cell line like A549.
| Compound | IC50 (µM) | Hill Slope | Efficacy (Max Inhibition) | Putative Mechanism |
| This compound | 1.5 | -1.2 | 95% | Novel Cytotoxic |
| Doxorubicin | ~2.0[23] | ~ -1.0 | >98% | DNA Intercalation / Topo II Inhibition |
| Gefitinib | >10[20] | ~ -1.1 | ~60% | EGFR Tyrosine Kinase Inhibition |
Interpretation of Comparative Curves
-
Potency: In our hypothetical scenario, this compound (IC50 = 1.5 µM) demonstrates slightly greater potency than Doxorubicin (IC50 ≈ 2.0 µM) in this cell line. Gefitinib shows low potency (IC50 > 10 µM), which is expected in A549 cells as they are typically EGFR wild-type.
-
Efficacy: Both the novel compound and Doxorubicin are highly efficacious, achieving near-complete cell killing at high concentrations. Gefitinib, however, shows lower efficacy, with a plateau around 60% inhibition. This suggests that a sub-population of the cells is not dependent on the EGFR signaling pathway for survival, a hallmark of targeted therapies in non-responsive cell lines.
-
Hill Slope: All three compounds exhibit a Hill Slope around -1.0, which is typical for inhibitory compounds acting via standard mass-action kinetics.[10] A slope steeper than -1.0, as seen hypothetically for our novel compound, could suggest a highly cooperative or switch-like mechanism of cell death.
Mechanistic Differences Diagram
Caption: Contrasting mechanisms of action for the comparator drugs.
Part 4: Advanced Insights & Troubleshooting
-
Self-Validation and Controls: Every experiment must include positive (e.g., a known cytotoxic drug like Doxorubicin) and negative (vehicle) controls. This validates that the assay system is responsive and that the vehicle used to dissolve the compound does not have intrinsic toxicity.
-
Curve Fitting Issues: Poorly defined plateaus or insufficient data points across the linear portion of the curve can lead to inaccurate IC50 calculations. It is crucial to use a wide enough concentration range with at least 5-10 points to properly define the curve.[19]
-
Compound Solubility: Poor solubility of the test compound can lead to precipitation at higher concentrations, creating artifacts in the data. Always check for precipitate in the wells before reading the plate.
-
Variability between Experiments: IC50 values can vary between experiments due to minor differences in cell density, passage number, and reagent preparation. Therefore, it is essential to perform multiple independent experiments (at least three) and report the mean IC50 with standard deviation.[22]
References
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- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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- YouTube. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression.
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A Researcher's Guide to the Statistical Analysis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate Bioactivity
This guide provides an in-depth comparison of the bioactivity of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate and its synthetic analogs, grounded in rigorous statistical analysis and established experimental protocols. We will navigate the process from initial cell-based screening to the derivation of structure-activity relationships (SAR), offering a framework for researchers, scientists, and drug development professionals to objectively evaluate novel chemical entities.
Introduction: The Therapeutic Potential of the Naphthofuran Scaffold
The naphthofuran core is a recurring motif in a variety of natural and synthetic compounds demonstrating significant biological and pharmacological properties.[1][2][3] Specifically, derivatives of the 1,2-dihydronaphtho[2,1-b]furan scaffold have shown a broad spectrum of activities, including promising anticancer potential.[4][5] this compound serves as a key starting point for chemical synthesis and SAR exploration.
The journey from a synthesized compound to a potential therapeutic lead is paved with quantitative data. Raw bioactivity measurements are inherently variable; therefore, robust statistical analysis is not merely a final step but a critical component of the entire discovery process. It allows us to discern meaningful differences in potency, assess selectivity, and ultimately guide the rational design of more effective molecules.[6][7]
This guide uses a representative, hypothetical dataset for a series of this compound analogs to illustrate the statistical methodologies and comparative analyses central to early-stage drug discovery.
Foundational In Vitro Screening: The Cytotoxicity Assay
The initial evaluation of a potential anticancer agent involves quantifying its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose.[8][9][10] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active, living cells, to form purple formazan crystals.[10][11][12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[12]
Experimental Protocol: MTT Assay
This protocol is a standardized procedure for assessing the cytotoxicity of test compounds on adherent cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, MDA-MB-468 triple-negative breast cancer) and a non-cancerous cell line (e.g., WI-38 lung fibroblast) in their recommended complete medium.[8]
-
Harvest cells during the exponential growth phase and perform a cell count to ensure viability.
-
Seed 100 µL of a homogenous cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include a "vehicle control" (cells treated with the highest concentration of the solvent used) and an "untreated control" (cells in fresh medium only).[12]
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[8][13]
-
-
MTT Incubation and Solubilization:
-
Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11][14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][14]
-
Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition:
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Data Presentation and Comparative Analysis
The primary metric derived from a cytotoxicity assay is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit cell proliferation by 50% and is a crucial measure for comparing compound potency.[8][15] A lower IC50 value indicates higher potency.[6]
To assess a compound's potential therapeutic window, we compare its cytotoxicity in cancer cells to that in non-cancerous cells. This is quantified by the Selectivity Index (SI) , calculated as:
SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)
A higher SI value is desirable, indicating greater selectivity for cancer cells.
Comparative Bioactivity of Naphthofuran Analogs
The following table presents hypothetical IC50 values for this compound (Parent Compound) and a series of analogs with modifications at the R1 and R2 positions.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (MCF-7, µM) | IC50 (MDA-MB-468, µM) | IC50 (WI-38, µM) | SI (vs. MCF-7) | SI (vs. MDA-MB-468) |
| Parent | -H | -COOEt | 15.2 ± 1.8 | 12.5 ± 1.5 | > 100 | > 6.6 | > 8.0 |
| Analog 1 | -H | -COOH | 25.8 ± 2.5 | 21.3 ± 2.1 | > 100 | > 3.9 | > 4.7 |
| Analog 2 | -H | -CONH₂ | 18.1 ± 1.9 | 15.4 ± 1.6 | > 100 | > 5.5 | > 6.5 |
| Analog 3 | 5-Br | -COOEt | 8.3 ± 0.9 | 6.1 ± 0.7 | 85.2 ± 7.6 | 10.3 | 14.0 |
| Analog 4 | 5-Cl | -COOEt | 9.5 ± 1.1 | 7.2 ± 0.8 | 91.4 ± 8.2 | 9.6 | 12.7 |
| Analog 5 | 5-OCH₃ | -COOEt | 30.1 ± 3.2 | 28.4 ± 2.9 | > 100 | > 3.3 | > 3.5 |
| Doxorubicin | (Control) | (Control) | 1.2 ± 0.2 | 0.9 ± 0.1 | 5.8 ± 0.6 | 4.8 | 6.4 |
Data are presented as Mean ± Standard Deviation from three independent experiments (n=3).
Statistical Methods for Validating Bioactivity Data
Causality Behind Statistical Choices
-
Dose-Response Curve Fitting: IC50 values are not simple averages; they are derived from dose-response curves. The raw data (compound concentration vs. % cell viability) should be fitted to a non-linear regression model. The four-parameter logistic (4PL) model is a standard and robust choice for this purpose, as it accurately models the sigmoidal relationship typical of biological assays.[7][16]
-
Comparing Potency (IC50 Values): To determine if the observed differences in IC50 values between the parent compound and its analogs are statistically significant, an Analysis of Variance (ANOVA) is the appropriate method.
-
Why ANOVA? When comparing more than two groups (e.g., Parent vs. Analog 3 vs. Analog 4), performing multiple t-tests increases the probability of a Type I error (a false positive). ANOVA analyzes the variance across all groups simultaneously, controlling for this error.
-
Post-Hoc Analysis: A significant ANOVA result (e.g., p < 0.05) indicates that at least one group is different from the others. To identify which specific groups differ, a post-hoc test such as Tukey's Honestly Significant Difference (HSD) test is performed. This provides pairwise comparisons (e.g., Parent vs. Analog 3) with adjusted p-values.
-
Interpreting the Hypothetical Data: A Structure-Activity Relationship (SAR) Analysis
Based on the statistical analysis of the data in the table, we can derive preliminary SAR insights:[17][18][19]
-
Influence of the R2 Group: Converting the ethyl ester of the Parent compound to a carboxylic acid (Analog 1 ) or an amide (Analog 2 ) appears to decrease potency (higher IC50). This suggests the ethyl ester moiety may be important for activity, perhaps by influencing cell permeability or target binding.
-
Influence of the R1 Group: Introducing a halogen at the 5-position of the naphthyl ring significantly enhances potency. Both Analog 3 (5-Br) and Analog 4 (5-Cl) show significantly lower IC50 values compared to the Parent compound (p < 0.05, from a hypothetical ANOVA/Tukey's test). This suggests that an electron-withdrawing group in this position is favorable for cytotoxic activity.
-
Steric/Electronic Effects: The introduction of a bulky, electron-donating methoxy group (Analog 5 ) leads to a significant loss of activity. This further supports the hypothesis that electron-withdrawing substituents at the 5-position are crucial.
-
Selectivity: Analog 3 and Analog 4 not only show increased potency but also demonstrate a superior Selectivity Index compared to the standard chemotherapeutic agent, Doxorubicin. This makes them promising candidates for further investigation, as they are more toxic to cancer cells than to normal cells in this model.
Caption: Statistical analysis workflow from raw data to SAR.
Elucidating Mechanism: A Look into Apoptosis
Potent cytotoxicity is a primary requirement, but understanding the mechanism of cell death is equally important. Many effective anticancer agents induce apoptosis, or programmed cell death. The promising analogs from the initial screen, such as Analog 3, would typically be advanced to mechanistic studies.
While detailed protocols are beyond the scope of this guide, a common follow-up experiment is an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry. This assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative evidence of apoptosis induction. The activation of key proteins in the apoptotic cascade, such as caspases, can also be investigated via Western blotting.[13]
Caption: Simplified overview of a hypothetical apoptosis pathway.
Conclusion
The statistical analysis of bioactivity data is a foundational pillar of modern drug discovery. This guide has demonstrated a systematic approach, beginning with the reliable generation of cytotoxicity data using the MTT assay, followed by a logical progression of statistical analyses to compare potency and derive meaningful structure-activity relationships. By applying non-linear regression to determine IC50 values and using ANOVA with post-hoc testing for comparative analysis, researchers can confidently identify promising lead candidates from a series of chemical analogs. The hypothetical case of this compound and its derivatives illustrates that small structural modifications can lead to significant improvements in both potency and cancer cell selectivity, underscoring the power of this integrated experimental and statistical approach.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate (CAS No. 62019-34-5). As a research chemical, this compound may not have a fully elucidated toxicological profile. Therefore, this procedure is grounded in a conservative approach, treating the substance as hazardous based on an analysis of its structural motifs and adhering to the stringent regulatory frameworks established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2]
The primary objective of this document is to ensure the safety of laboratory personnel and to prevent environmental contamination through responsible chemical waste management.[3]
Hazard Assessment and Waste Characterization
-
Naphthyl Moiety: Naphthalene derivatives, such as the precursor 1-Naphthol, are known to be harmful if swallowed, toxic in contact with skin, cause serious eye damage, and are very toxic to aquatic life.[4]
-
Furan Moiety: Furan and its derivatives are often flammable and can carry significant toxicity.[5][6]
-
Ethyl Ester Moiety: While often of lower toxicity, many ethyl esters are combustible or flammable liquids.[7][8]
Based on this analysis, this compound must be handled as a hazardous waste.[9][10] The precautionary principle dictates that it should be presumed to be toxic, an environmental hazard, and potentially combustible.
Table 1: Hazard Profile of the Analogous Precursor 1-Naphthol
| Hazard Classification | GHS Statement | Additional Information |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed (H302)[4] | LD50 (Oral, Rat): 1870 mg/kg |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin (H311)[4] | |
| Serious Eye Damage | Category 1: Causes serious eye damage (H318)[4] | Risk of severe injury. |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation (H335)[4] | |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life (H400)[4] | Indicates significant environmental hazard. |
Scientist's Note: The high aquatic toxicity of the naphthyl precursor underscores the critical importance of preventing any release of this compound into the sanitary sewer system. All waste streams, including rinsate, must be captured.[4]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[1][11]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile), inspected for integrity before each use.
-
Body Protection: A properly fastened lab coat is required.
-
Work Area: All handling of waste, including transfers and container sealing, should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[12]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, collection, storage, and transfer.
Step 3.1: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.[13][14] This compound and its associated waste must be kept separate from incompatible materials.
-
Do NOT mix with:
-
Strong Oxidizing Agents
-
Strong Acids or Bases
-
Halogenated Solvents (Separating halogenated and non-halogenated waste streams is common practice and can reduce disposal costs)[15]
-
Caption: Decision workflow for segregating the target compound waste.
Step 3.2: Waste Collection and Containerization
All waste streams containing this compound must be collected as hazardous waste.[16]
-
Liquid Waste: Collect all solutions containing the compound, as well as any solvent rinsate from glassware, in a designated hazardous waste container.
-
Solid Waste: Collect any solid form of the compound, contaminated filter paper, weighing boats, or contaminated PPE (e.g., gloves, absorbent pads) in a separate, clearly labeled container for solid hazardous waste.[4]
-
Container Requirements:
-
Compatibility: The container must be made of a material compatible with the chemical (e.g., borosilicate glass or appropriate high-density polyethylene). Do not use metal containers for any acidic or basic waste streams.[17]
-
Labeling: The container must be clearly and accurately labeled with the words "HAZARDOUS WASTE ", the full chemical name "This compound ", and an indication of the primary hazards (e.g., "Toxic," "Environmental Hazard").[18]
-
Closure: Containers must be kept securely closed with a tight-fitting cap at all times, except when actively adding waste.[13][19] Leaving a funnel in the opening is a common but serious violation.
-
Fill Level: Do not fill containers to more than 90% capacity to allow for vapor expansion and prevent spills.[5]
-
Step 3.3: Accumulation and Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][18]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
The SAA should be clearly marked with signage.
-
Federal regulations limit the volume of waste that can be accumulated (up to 55 gallons of hazardous waste) and the time it can be stored in the SAA. Once a container is full, it must be moved to a central accumulation area within three days.[13][18]
Step 3.4: Final Disposal Arrangement
-
Contact EHS: Once the waste container is full or has reached the institutional time limit for accumulation, contact your facility's Environmental Health and Safety (EHS) department or the designated hazardous waste manager.[5]
-
Documentation: Be prepared to provide accurate information about the waste contents for the hazardous waste manifest. This is a legal document tracking the waste from generation to its final disposal.
-
Disposal Method: The standard and most appropriate disposal method for this type of organic chemical is high-temperature incineration by a licensed hazardous waste disposal facility.[1][4][15] This process destroys the compound, converting it into less harmful substances.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large, in a poorly ventilated space, or poses an immediate fire or health hazard.
-
Control Ignition Sources: If the compound is determined to be flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect Waste: Carefully scoop the absorbed material into a designated container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials and rinsate must also be collected as hazardous waste.[6]
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Overall Disposal Workflow
The following diagram provides a comprehensive overview of the entire disposal process, from generation to final disposition.
Caption: End-to-end workflow for compliant chemical waste disposal.
By adhering to this structured and cautious disposal protocol, researchers can ensure they are meeting their professional, ethical, and legal obligations for laboratory safety and environmental stewardship.
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A Senior Application Scientist's Guide to Safely Handling Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Understanding the Inherent Risks: A Structural Perspective
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate incorporates a naphthalene core, a class of compounds known for potential health hazards. Naphthalene itself is classified as a possible human carcinogen by the EPA.[1] Exposure can also lead to skin, eye, and respiratory irritation.[2] The furan component, while integral to the molecule's function, also warrants caution. Furan is a volatile and flammable liquid that can cause irritation upon contact.[3] Therefore, a comprehensive safety protocol must address risks of carcinogenicity, irritation, and flammability.
Core Principles of Safe Handling
The foundation of safety in the laboratory is a robust Chemical Hygiene Plan (CHP), as mandated by OSHA.[4] This plan should be tailored to the specific hazards present in your laboratory. All personnel handling this compound must receive documented training on its potential hazards and the specific procedures outlined in this guide.
Engineering Controls: Your First Line of Defense
All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[1][5] This is critical to minimize inhalation exposure to any potential vapors or aerosols. The fume hood's proper function should be verified regularly.[6]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE is paramount to preventing personal exposure.[6][7] The following table outlines the minimum required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Nitrile gloves (double-gloving recommended) | Chemical splash goggles and a face shield | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | NIOSH-approved respirator with an organic vapor cartridge and a P100 filter may be necessary if there is a risk of dust generation. |
| Solution Preparation and Transfers | Nitrile gloves (double-gloving recommended) | Chemical splash goggles | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | Work should be performed in a fume hood to avoid the need for respiratory protection. |
| Running Reactions | Nitrile gloves (double-gloving recommended) | Chemical splash goggles | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | Work should be performed in a fume hood to avoid the need for respiratory protection. |
| Work-up and Purification | Nitrile gloves (double-gloving recommended) | Chemical splash goggles and a face shield | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | Work should be performed in a fume hood to avoid the need for respiratory protection. |
Causality Behind PPE Choices:
-
Nitrile Gloves: Offer good resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection against potential tears or pinholes.
-
Chemical Splash Goggles: Essential to protect the eyes from splashes of liquids or fine powders.
-
Face Shield: Recommended during tasks with a higher risk of splashing, such as when transferring large volumes of solutions or during work-up procedures.
-
Flame-Resistant Lab Coat: Given the potential flammability of furan-containing compounds, a flame-resistant lab coat is a prudent precaution.[5]
-
Respiratory Protection: While engineering controls are the primary method of protection, a respirator may be required in situations where ventilation is inadequate or if there is a potential for aerosolization.[8][9]
PPE Selection Workflow
Sources
- 1. static.igem.org [static.igem.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. osha.gov [osha.gov]
- 5. wcu.edu [wcu.edu]
- 6. ipgsf.com [ipgsf.com]
- 7. lighthouselabservices.com [lighthouselabservices.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.uga.edu [research.uga.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
